Tat-beclin 1
Description
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Properties
IUPAC Name |
4-[[2-[[3-carboxy-2-[[2-[[2-[2-[1-[[4-carboxy-1-[(5-formamido-3,4-dioxo-1-phenylpentan-2-yl)amino]-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]hydrazinyl]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]-5-[[1-[[2-[(1-carboxy-2-hydroxypropyl)amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H83N15O21/c1-4-35(2)56(65(100)74-44(20-22-54(89)90)62(97)75-45(23-37-13-7-5-8-14-37)58(93)50(84)30-68-34-82)81-80-49(25-39-28-69-42-18-12-11-17-41(39)42)64(99)77-47(26-40-29-67-33-72-40)63(98)78-48(27-55(91)92)60(95)70-31-51(85)73-43(19-21-53(87)88)61(96)76-46(24-38-15-9-6-10-16-38)59(94)71-32-52(86)79-57(36(3)83)66(101)102/h5-18,28-29,33-36,43-49,56-57,69,80-81,83H,4,19-27,30-32H2,1-3H3,(H,67,72)(H,68,82)(H,70,95)(H,71,94)(H,73,85)(H,74,100)(H,75,97)(H,76,96)(H,77,99)(H,78,98)(H,79,86)(H,87,88)(H,89,90)(H,91,92)(H,101,102) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPORJWPQLZFOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)C(=O)CNC=O)NNC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC5=CC=CC=C5)C(=O)NCC(=O)NC(C(C)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H83N15O21 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1422.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Tat-beclin 1: A Deep Dive into its Mechanism of Action for Autophagy Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins, playing a critical role in cellular homeostasis. Dysregulation of autophagy is implicated in a wide range of human diseases, including neurodegenerative disorders, cancer, and infectious diseases.[1][2] Consequently, the development of specific and potent autophagy inducers is a significant area of therapeutic interest. Tat-beclin 1, a cell-permeable peptide, has emerged as a promising agent that directly and potently induces autophagy.[3] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-mediated autophagy induction, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Mechanism of Action: Disrupting the GAPR-1-Beclin 1 Interaction
The primary mechanism by which this compound induces autophagy is through its interaction with Golgi-Associated Plant Pathogenesis-Related protein 1 (GAPR-1), also known as GLIPR2.[3][4] GAPR-1 acts as a negative regulator of autophagy by sequestering Beclin 1, a core component of the class III phosphatidylinositol 3-kinase (PI3KC3) complex, at the Golgi apparatus.[3][5] This sequestration prevents Beclin 1 from participating in the initiation of autophagy.
The this compound peptide is derived from a region of Beclin 1 (amino acids 267-284) that is crucial for its interaction with GAPR-1.[3][5] By mimicking this binding domain, this compound competitively inhibits the interaction between endogenous Beclin 1 and GAPR-1.[6][7] This competitive binding leads to the release of Beclin 1 from the Golgi, allowing it to translocate to the cytoplasm and engage with the core autophagy machinery to initiate the formation of autophagosomes.[3][6]
This mechanism is distinct from many other autophagy inducers, such as rapamycin, which acts through the mTORC1 pathway.[1] this compound is considered an mTORC1-independent autophagy activator, as its activity does not typically affect the phosphorylation status of mTORC1 downstream targets like RPS6.[1]
Signaling Pathways and Molecular Interactions
The induction of autophagy by this compound involves a series of well-defined molecular events centered around the liberation of Beclin 1 and the subsequent activation of the PI3KC3 complex.
The GAPR-1-Beclin 1 Regulatory Axis
dot
Caption: this compound competitively binds to GAPR-1, releasing Beclin 1 to activate the PI3KC3-C1 complex and initiate autophagy.
The Beclin 1 Interactome and Autophagy Regulation
Beclin 1 is a central player in autophagy, and its activity is tightly regulated by a network of interacting proteins. Besides GAPR-1, the anti-apoptotic proteins Bcl-2 and Bcl-xL are key negative regulators of Beclin 1.[8][9] These proteins bind to the BH3 domain of Beclin 1, inhibiting its pro-autophagic function.[10][11] While this compound's primary described mechanism does not directly involve disrupting the Bcl-2-Beclin 1 interaction, the release of a larger pool of cytoplasmic Beclin 1 could potentially influence this equilibrium.
dot
Caption: Beclin 1 activity is regulated by inhibitory proteins like GAPR-1 and Bcl-2, and its activation of the PI3KC3-C1 complex is crucial for autophagy.
Quantitative Data on this compound Activity
The efficacy of this compound in inducing autophagy has been quantified in various cellular and in vivo models. The following tables summarize key quantitative findings from the literature.
| Cell Line/System | This compound Concentration | Duration of Treatment | Observed Effect | Reference |
| Multiple Cell Lines & MEFs | 10, 30, 50 µM | 24 hours | Dose-dependent decrease in p62 and conversion of LC3-I to LC3-II. | [12] |
| Primary Murine BMDMs | 10 µM | 2-4 hours post-infection | Decreased intracellular survival of L. monocytogenes. | [12] |
| Primary Human MDMs | 0.5, 1, 2.5, 5 µM | Daily | Dose-dependent inhibition of HIV-1 p24 antigen release. | [3] |
| HeLa Cells | 10 µM | 4 hours | 10-50 fold reduction in Sindbis, Chikungunya, and West Nile virus titers. | [3] |
| In Vivo Model | This compound Dosage | Administration Route | Duration of Treatment | Observed Effect | Reference |
| 6-week-old GFP-LC3 Mice | 20 mg/kg | Intraperitoneal (i.p.) | 6 hours | Increased GFP-LC3 positive dots in various tissues. | [3] |
| 5-day-old GFP-LC3 Mice | 20 mg/kg | Intraperitoneal (i.p.) | 6 hours | Decreased p62 levels in the brain. | [3] |
| Adult Mice | 15 mg/kg | Intraperitoneal (i.p.) | Daily, 20 days | Well-tolerated induction of autophagy in peripheral tissues and CNS. | [12] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments used to characterize the mechanism of this compound.
Immunocytochemistry/Immunofluorescence (ICC/IF) for Autophagy Induction
This protocol is adapted for HeLa cells to visualize the induction of autophagy through LC3 puncta formation.[13]
Materials:
-
HeLa cells
-
This compound D11 or L11 peptide
-
Tat-scrambled control peptide
-
DMEM with 10% FBS and 1X Pen/Strep
-
96-well imaging plates
-
OptiMEM
-
4% Paraformaldehyde
-
Blocking buffer (1X PBS, 0.1% Triton-X, 5% Normal Donkey Serum)
-
Primary antibody (e.g., anti-LC3B)
-
Fluorescently labeled secondary antibody
-
DAPI
Procedure:
-
Cell Plating: Plate HeLa cells at a density of 1-1.5 x 10^5 cells/mL in a 96-well imaging plate and incubate overnight at 37°C with 5% CO2. Cells should be 60-80% confluent.
-
Peptide Preparation: Reconstitute this compound and control peptides to 1 mM in OptiMEM acidified with 0.15% 6 N HCl.
-
Treatment: Wash cells three times with 1X PBS. Add the desired concentration of peptide (e.g., 20 µM) to the cells and incubate for 1.5-2 hours at 37°C.
-
Fixation: Remove the treatment solution and fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.
-
Permeabilization and Blocking: Wash cells three times with 1X PBS. Block and permeabilize the cells with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-LC3B antibody in blocking buffer and incubate overnight at 4°C or for 2 hours at room temperature.
-
Secondary Antibody Incubation: Wash cells three times with 1X PBS. Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Staining and Imaging: Wash cells three times with 1X PBS. Stain with DAPI for nuclear visualization. Acquire images using a fluorescence microscope. An increase in the number of LC3-positive puncta indicates autophagy induction.
Western Blot for Autophagy Markers
This protocol details the detection of changes in LC3-II and p62 levels, key markers of autophagic flux.
Materials:
-
HeLa cells
-
This compound peptides and controls
-
Lysis buffer (e.g., M-PER) with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or protein-free blocking buffer)
-
Primary antibodies (anti-LC3B, anti-p62/SQSTM1, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate and treat HeLa cells with this compound as described in the ICC/IF protocol.
-
Cell Lysis: After treatment, wash cells with cold 1X PBS and lyse with cold lysis buffer. Scrape the cells, incubate for 10 minutes with agitation, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard assay (e.g., BCA).
-
Sample Preparation and SDS-PAGE: Mix the lysate with Laemmli buffer, boil for 5 minutes, and load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1-2 hours at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-LC3B at 2 µg/mL, anti-p62 at 2 µg/mL) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washing, apply a chemiluminescent substrate and visualize the bands using an imager. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
This protocol is designed to demonstrate the competitive binding of this compound to GAPR-1, leading to the dissociation of the GAPR-1-Beclin 1 complex.[7]
Materials:
-
Cells expressing tagged versions of GAPR-1 and Beclin 1 (e.g., Myc-GAPR-1 and Flag-Beclin 1)
-
This compound peptide
-
Co-IP lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-Myc)
-
Protein A/G agarose beads
-
Antibodies for Western blot detection (e.g., anti-Flag, anti-Myc)
Procedure:
-
Cell Transfection and Treatment: Transfect cells with plasmids encoding tagged GAPR-1 and Beclin 1. Treat the cells with this compound or a control peptide.
-
Cell Lysis: Lyse the cells in Co-IP lysis buffer.
-
Immunoprecipitation: Pre-clear the lysate with protein A/G beads. Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-Myc) to pull down GAPR-1 and its interacting partners.
-
Bead Capture and Washes: Add protein A/G beads to capture the antibody-protein complexes. Wash the beads several times to remove non-specific binding.
-
Elution and Western Blot: Elute the proteins from the beads and analyze the eluate by Western blotting using antibodies against the tagged proteins (e.g., anti-Flag to detect co-precipitated Beclin 1 and anti-Myc to confirm the GAPR-1 pulldown). A decrease in the amount of co-immunoprecipitated Beclin 1 in the presence of this compound indicates that the peptide disrupts the GAPR-1-Beclin 1 interaction.
Experimental Workflow Visualization
References
- 1. Frontiers | Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications [frontiersin.org]
- 2. Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a candidate therapeutic autophagy–inducing peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Structural insights into Beclin 1 interactions with it's regulators for autophagy modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Autophagy by Beclin 1 in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tat-P combined with GAPR1 releases Beclin1 to promote autophagy and improve Bronchopulmonary dysplasia model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beclin 1, Bcl-2 and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential interactions between Beclin 1 and Bcl-2 family members - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bcl-2:Beclin 1 complex: multiple, mechanisms regulating autophagy/apoptosis toggle switch - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Immunocytochemistry/Immunofluorescence protocol for this compound Autophagy Inducing Peptide (NBP2-49888): Novus Biologicals [novusbio.com]
The Tat-Beclin 1 Peptide: A Technical Guide to a Novel Autophagy Inducer
A Comprehensive Overview for Researchers and Drug Development Professionals
Introduction: The Tat-beclin 1 peptide has emerged as a potent and specific modulator of autophagy, a fundamental cellular process for the degradation and recycling of cellular components.[1] Dysregulation of autophagy is implicated in a wide range of human diseases, including cancer, neurodegenerative disorders, infectious diseases, and metabolic conditions.[2][3] This technical guide provides an in-depth overview of the discovery, mechanism of action, and development of the this compound peptide, tailored for researchers, scientists, and drug development professionals.
Discovery and Rationale
The development of the this compound peptide originated from studies of the interaction between the human immunodeficiency virus (HIV)-1 virulence factor, Nef, and the mammalian autophagy protein Beclin 1.[1][4] Researchers identified that Nef inhibits autophagy by binding to Beclin 1. This led to the hypothesis that a peptide derived from the Beclin 1 sequence that interacts with Nef could be a specific inducer of autophagy.[1][4]
The this compound peptide was engineered by fusing an 18-amino acid sequence from Beclin 1 (amino acids 267-284) to the 11-amino acid Tat protein transduction domain from HIV-1.[1] The Tat domain facilitates cell permeability, allowing the peptide to be used both in vitro and in vivo.[5] Subsequent optimization has led to the development of shorter, more potent versions, such as the 11-amino acid D-isomeric retro-inverso form (this compound D11), which exhibits enhanced stability and efficacy.[6]
Mechanism of Action: A Targeted Approach to Autophagy Induction
This compound induces autophagy through a novel mechanism that is independent of the nutrient-sensing mTORC1 pathway, a common target of other autophagy inducers like rapamycin.[3][7] This specificity potentially reduces off-target effects.[8] The peptide's primary mechanism involves its interaction with a newly identified negative regulator of autophagy, GAPR-1 (Golgi-Associated Plant Pathogenesis-Related protein 1), also known as GLIPR2.[1][9]
GAPR-1 is believed to sequester Beclin 1 at the Golgi apparatus, thereby inhibiting its function in initiating autophagosome formation.[1] The this compound peptide binds to GAPR-1, leading to the release of Beclin 1.[1][6] The freed Beclin 1 is then able to participate in the Class III phosphatidylinositol 3-kinase (PI3K) complexes, which are essential for the nucleation of autophagosomes.[3][10]
Below is a diagram illustrating the proposed signaling pathway for this compound-induced autophagy.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the this compound peptide.
Table 1: In Vitro Efficacy
| Cell Line | Peptide Concentration | Duration of Treatment | Observed Effect | Reference |
| Multiple cell lines & primary MEFs | 10, 30, 50 µM | 24 hours | Dose-dependent decrease in p62 and conversion of LC3-I to LC3-II. | [11] |
| Primary human MDMs | 0.5, 1, 2.5, 5 µM | Daily | Dose-dependent inhibition of HIV-1 p24 antigen release. | [1] |
| HepG2 cells | 10, 30, 50 µM | 24 hours | Reduction in lipid droplet number by up to 60% and size by up to 35%. | [8] |
| HeLa cells | 20 µM | Up to 6 hours | Increased LC3-II levels. | [12] |
| Primary murine BMDMs | 10 µM | 2-4 hours post-infection | Decreased intracellular survival of L. monocytogenes. | [11] |
Table 2: In Vivo Efficacy
| Animal Model | Peptide and Dosage | Administration Route | Treatment Regimen | Observed Effect | Reference |
| Neonatal mice (CHIKV infection) | 15 mg/kg (l-form) | Intraperitoneal (i.p.) | Daily, beginning 1 day post-infection | Reduced mortality from 100% (control) to 62.5%. | [1] |
| Neonatal mice (WNV infection) | Not specified | Not specified | Not specified | Significantly reduced mortality. | [1] |
| 6-week-old GFP-LC3 mice | 20 mg/kg | Intraperitoneal (i.p.) | 6 hours | Increased GFP-LC3-positive dots in tissues. | [1] |
| HFD-fed mice (MASLD model) | Not specified | Intraperitoneal (i.p.) | Not specified | Mitigated hepatic and metabolic disturbances. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize the this compound peptide.
Protocol 1: In Vitro Autophagy Induction and Analysis by Western Blot
This protocol describes the induction of autophagy in a cell line (e.g., HeLa cells) and the subsequent analysis of autophagy markers LC3 and p62.
Materials:
-
HeLa cells
-
12-well plates
-
DMEM with 10% FBS and 1X Pen/Strep
-
This compound peptide (e.g., L11 or D11) and scrambled control peptide
-
OptiMEM (acidified with 0.15% 6 N HCl)
-
1X PBS
-
Lysis buffer (e.g., M-PER) with protease and phosphatase inhibitors
-
SDS-PAGE gels (5-20% gradient)
-
Nitrocellulose membrane
-
Blocking buffer (e.g., Protein-Free PBS Blocking Buffer)
-
Primary antibodies: Rabbit anti-LC3B, Mouse anti-p62/SQSTM1
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Plate HeLa cells in 12-well plates and grow overnight to 60-80% confluency.[13]
-
Peptide Preparation: Reconstitute this compound and control peptides in acidified OptiMEM to a stock concentration of 1 mM.[13]
-
Treatment: Wash cells three times with 1X PBS. Add the desired final concentration of peptide (e.g., 20 µM) to the cells in fresh, acidified OptiMEM. Incubate for up to 2 hours at 37°C with 5% CO2.[13]
-
Cell Lysis: Remove the media and add cold lysis buffer. Incubate for 10 minutes with gentle agitation. Scrape the cells, transfer to a microfuge tube, and centrifuge at 13,500 rpm for 10 minutes at 4°C. Collect the supernatant.[13]
-
Western Blot:
-
Determine protein concentration of the lysates.
-
Prepare samples with Laemmli buffer and boil for 5 minutes.
-
Load equal amounts of protein onto a 5-20% gradient SDS-PAGE gel and run at 130V for 1 hour.
-
Transfer proteins to a nitrocellulose membrane at 100V for 1 hour.
-
Block the membrane for 1-2 hours at room temperature.
-
Incubate the membrane with primary antibodies (anti-LC3B and anti-p62) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and develop using a chemiluminescent substrate.[13]
-
Expected Outcome: An increase in the LC3-II band and a decrease in the p62 band in cells treated with this compound compared to the control.
The following diagram outlines the experimental workflow for Western blot analysis of autophagy induction.
Protocol 2: Immunofluorescence Analysis of LC3 Puncta Formation
This protocol details the visualization of autophagosomes as GFP-LC3 puncta in cells treated with this compound.
Materials:
-
HeLa cells stably expressing GFP-LC3
-
96-well imaging plates
-
This compound peptide and scrambled control
-
Acidified OptiMEM
-
4% paraformaldehyde
-
Blocking buffer (1X PBS, 0.1% Triton-X, 5% Normal Donkey Serum)
-
DAPI stain
-
Fluorescence microscope
Procedure:
-
Cell Plating: Plate GFP-LC3 HeLa cells in a 96-well imaging plate and allow them to adhere overnight.[14]
-
Treatment: Wash cells with 1X PBS and treat with the desired concentration of this compound or control peptide in acidified OptiMEM for 1.5 hours at 37°C.[14]
-
Fixation: Remove the treatment media and fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.[14]
-
Permeabilization and Blocking: Wash the cells three times with 1X PBS. Add blocking buffer and incubate for 1 hour at room temperature.[14]
-
Staining: Wash cells with 1X PBS. Add DAPI solution to stain the nuclei.
-
Imaging: Acquire images using a fluorescence microscope.
Expected Outcome: A significant increase in the number of GFP-LC3 puncta (dots) per cell in the this compound-treated group compared to the control group.
Applications and Future Directions
The this compound peptide has demonstrated therapeutic potential in a variety of preclinical models.[3] Its ability to specifically induce autophagy has shown promise in:
-
Infectious Diseases: Reducing the replication of several pathogens, including HIV-1, Chikungunya virus, and West Nile virus.[1][9]
-
Neurodegenerative Diseases: Decreasing the accumulation of polyglutamine expansion protein aggregates, suggesting a potential for treating conditions like Huntington's disease.[1][4]
-
Metabolic Disorders: Ameliorating metabolic dysfunction-associated steatotic liver disease (MASLD) in mouse models.[8]
-
Cancer: While the role of autophagy in cancer is complex, inducing autophagy can be a therapeutic strategy in certain contexts.[15]
Future research will likely focus on further optimizing the peptide's stability and delivery, exploring its efficacy in a broader range of disease models, and ultimately, evaluating its safety and therapeutic potential in clinical settings. The development of this compound represents a significant advancement in the field of autophagy modulation, providing a powerful tool for both basic research and drug development.
References
- 1. Identification of a candidate therapeutic autophagy–inducing peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unique Peptide Could Treat Cancers, Neurological Disorders, Infectious Diseases | Technology Networks [technologynetworks.com]
- 3. Frontiers | Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound L11 Autophagy Inducing Peptide (NBP2-49886) by Novus, Part of Bio-Techne [bio-techne.com]
- 6. This compound D11 Autophagy Inducing Peptide - Retroinverso form (NBP2-49888): Novus Biologicals [novusbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Tat-Beclin-1 Peptide Ameliorates Metabolic Dysfunction-Associated Steatotic Liver Disease by Enhancing Hepatic Autophagy [mdpi.com]
- 9. Identification of a candidate therapeutic autophagy-inducing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Design and Evaluation of Autophagy-Inducing Particles for the Treatment of Abnormal Lipid Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blot protocol for this compound Autophagy Inducing Peptide (NBP2-49888): Novus Biologicals [novusbio.com]
- 14. Immunocytochemistry/Immunofluorescence protocol for this compound Autophagy Inducing Peptide (NBP2-49888): Novus Biologicals [novusbio.com]
- 15. Beclin-1: a therapeutic target at the intersection of autophagy, immunotherapy, and cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Tat-beclin 1: A Modulator of Beclin 1 Function and a Potent Inducer of Autophagy
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Beclin 1 is a central player in the cellular process of autophagy, a critical mechanism for cellular homeostasis, degradation of damaged organelles, and defense against pathogens. The function of Beclin 1 is tightly regulated, often suppressed through interactions with inhibitory proteins. The Tat-beclin 1 peptide has emerged as a powerful tool and potential therapeutic agent that specifically modulates Beclin 1 function to potently induce autophagy. This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, quantitative effects, experimental protocols for its study, and its therapeutic potential in various disease models.
Introduction to Beclin 1 and Autophagy
Autophagy is an evolutionarily conserved lysosomal degradation pathway essential for maintaining cellular health.[1][2] Beclin 1 is a core component of the Class III phosphatidylinositol 3-kinase (PI3KC3) complex, which is critical for the initiation phase of autophagy, specifically the nucleation of the autophagosomal membrane.[3][4] The activity of Beclin 1 is subject to negative regulation through protein-protein interactions. Notably, anti-apoptotic proteins of the Bcl-2 family can bind to Beclin 1, inhibiting its pro-autophagic function.[3][5] Another key negative regulator is GAPR-1 (Golgi-Associated Plant Pathogenesis-Related protein 1, also known as GLIPR2), which sequesters Beclin 1 in the Golgi apparatus, preventing its participation in autophagy initiation.[2]
The this compound Peptide
This compound is a synthetic, cell-permeable peptide designed to specifically activate autophagy.[6] It consists of two key components:
-
The HIV-1 Tat Protein Transduction Domain (PTD): An 11-amino acid sequence (YGRKKRRQRRR) that allows the peptide to efficiently penetrate cell membranes.[1]
-
A Beclin 1-Derived Sequence: A sequence of 11 to 18 amino acids derived from a region of Beclin 1 (specifically, amino acids 267-284) that is crucial for its interaction with viral and host regulatory proteins.[1]
This peptide was developed by exploiting the strategies used by microbial virulence factors, specifically the interaction between Beclin 1 and the HIV-1 Nef protein.[1] Its design allows it to act as a specific inducer of the canonical autophagy pathway.[1]
Mechanism of Action of this compound
This compound induces autophagy by disrupting the inhibitory interaction between Beclin 1 and its negative regulator, GAPR-1.[7]
-
Competition for GAPR-1 Binding: this compound directly interacts with GAPR-1, competing with endogenous Beclin 1 for binding.[8]
-
Release and Activation of Beclin 1: This competitive binding releases Beclin 1 from its sequestration in the Golgi by GAPR-1.[2]
-
PI3KC3 Complex Activation: The liberated Beclin 1 is then free to participate in the formation and activation of the PI3KC3 complex, leading to the production of phosphatidylinositol 3-phosphate (PI3P) and the nucleation of autophagosomes.[4]
This mechanism is distinct from other common autophagy inducers like rapamycin, as it functions independently of the mTORC1 signaling pathway.[2][4] While Beclin 1 is also famously inhibited by Bcl-2, the primary mechanism of this compound is centered on GAPR-1.[5][9] By increasing the available pool of active Beclin 1, this compound initiates a complete cellular autophagy response.[1]
Signaling Pathway Diagram
References
- 1. Identification of a candidate therapeutic autophagy–inducing peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications [frontiersin.org]
- 3. Beclin 1, Bcl-2 and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Tat-P combined with GAPR1 releases Beclin1 to promote autophagy and improve Bronchopulmonary dysplasia model - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction Between Tat-beclin 1 and GAPR-1/GLIPR2
For Researchers, Scientists, and Drug Development Professionals
Abstract
The interaction between the autophagy-inducing peptide Tat-beclin 1 and the Golgi-associated protein GAPR-1 (Golgi-associated plant pathogenesis-related protein 1), also known as GLIPR2 (glioma pathogenesis-related protein 2), is a critical regulatory node in the initiation of autophagy. GAPR-1 functions as a negative regulator of autophagy by sequestering the essential autophagy protein Beclin 1 at the Golgi apparatus, thereby preventing its participation in the formation of the Class III phosphatidylinositol 3-kinase complex I (PtdIns3K-C1). The this compound peptide, derived from a specific binding domain within Beclin 1, competitively disrupts the Beclin 1/GAPR-1 interaction. This liberates Beclin 1, allowing it to engage with the PtdIns3K-C1 complex, which in turn generates phosphatidylinositol 3-phosphate (PtdIns3P) and initiates autophagosome nucleation. This whitepaper provides a comprehensive technical overview of this interaction, including the underlying molecular mechanisms, detailed experimental protocols for its study, and a summary of the key quantitative findings.
Molecular Mechanism of the this compound and GAPR-1 Interaction
The core of this interaction lies in the competitive binding of this compound to GAPR-1, which disrupts the inhibitory sequestration of Beclin 1.
-
GAPR-1 as a Negative Regulator of Autophagy: GAPR-1 is localized to the Golgi apparatus and acts as a brake on the autophagy process.[1] It directly binds to Beclin 1, tethering it to the Golgi membrane and preventing its translocation to sites of autophagosome formation.[2][3]
-
This compound as a Specific Autophagy Inducer: The this compound peptide is a cell-permeable peptide consisting of the HIV-1 Tat protein transduction domain fused to a sequence from the Beclin 1 protein (amino acids 267-284).[2][3] This specific region of Beclin 1 is essential for its interaction with GAPR-1.[2]
-
Competitive Displacement and Autophagy Induction: By mimicking the GAPR-1 binding site on Beclin 1, the this compound peptide competitively binds to GAPR-1.[4][5] This binding event displaces full-length Beclin 1 from GAPR-1, allowing the released Beclin 1 to participate in the formation of the PtdIns3K-C1 complex.[4][5] This complex, which includes VPS34, VPS15, and ATG14, is then active and phosphorylates phosphatidylinositol to form PtdIns3P, a crucial step in the nucleation of the autophagosome.[6][7]
Signaling Pathway
Figure 1: this compound-mediated induction of autophagy.
Quantitative Data
While the qualitative interaction between this compound and GAPR-1 is well-established, specific quantitative data such as binding affinities (Kd) and kinetic parameters are not extensively reported in the reviewed literature. The available quantitative information primarily relates to the downstream functional consequences of this interaction.
| Parameter | Description | Method | Finding | Reference(s) |
| PtdIns3K-C1 Lipid Kinase Activity | In vitro measurement of phosphatidylinositol 3-phosphate (PtdIns3P) production by the purified PtdIns3K-C1 complex. | Mass Spectrometry-based Kinase Assay | GLIPR2 inhibits the lipid kinase activity of the PtdIns3K-C1 complex. Tat-BECN1 peptide increases PtdIns3P generation by PtdIns3K-C1. | [8][9][10] |
| Autophagosome Formation | Quantification of GFP-LC3 puncta, a marker for autophagosomes, in cultured cells. | Fluorescence Microscopy | GAPR-1/GLIPR2 knockdown increases the number of autophagosomes. Treatment with this compound increases autophagosome numbers. | [3][11] |
| Golgi Compaction Index | A measure of the dispersion of the Golgi apparatus, a morphological change associated with autophagy induction. | Immunofluorescence and Image Analysis | GLIPR2 knockout leads to a lower Golgi compaction index (increased dispersion). Tat-BECN1 treatment also results in Golgi dispersion. | [4][9] |
Experimental Protocols
Detailed methodologies for key experiments used to investigate the this compound and GAPR-1 interaction are provided below.
Co-Immunoprecipitation (Co-IP) of this compound and GAPR-1
This protocol is designed to demonstrate the in vivo or in vitro interaction between this compound and GAPR-1.
Figure 2: Co-Immunoprecipitation Workflow.
Materials:
-
Cells expressing endogenous or overexpressed GAPR-1.
-
Biotinylated this compound peptide and a scrambled control peptide.[2]
-
Lysis Buffer (e.g., RIPA or a non-denaturing lysis buffer).
-
Protease and phosphatase inhibitor cocktails.
-
Streptavidin-conjugated magnetic beads or agarose resin.
-
Wash Buffer (e.g., PBS with 0.1% Tween-20).
-
Elution Buffer (e.g., SDS-PAGE sample buffer).
-
Anti-GAPR-1/GLIPR2 antibody.
-
SDS-PAGE gels and Western blotting apparatus.
Procedure:
-
Cell Lysis: Harvest and wash cells. Lyse the cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Clarification: Centrifuge the lysate to pellet cellular debris. Collect the supernatant.
-
Pre-clearing (Optional): Incubate the lysate with streptavidin beads alone to reduce non-specific binding.
-
Incubation: Incubate the cell lysate with biotinylated this compound or the scrambled control peptide for 2-4 hours at 4°C with gentle rotation.
-
Pull-down: Add streptavidin-conjugated beads to the lysate and incubate for an additional 1-2 hours at 4°C.
-
Washing: Pellet the beads and wash them multiple times with wash buffer to remove unbound proteins.
-
Elution: Resuspend the beads in elution buffer and boil to release the bound proteins.
-
Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an anti-GAPR-1 antibody to detect the co-precipitated protein.
In Vitro Pull-Down Assay
This assay confirms a direct interaction between purified proteins.
Materials:
-
Purified GST-tagged Beclin 1.
-
Purified GAPR-1/GLIPR2.
-
Glutathione-Sepharose beads.
-
Binding Buffer (e.g., PBS with 0.5% Triton X-100).
-
Wash Buffer (same as binding buffer).
-
Elution Buffer (e.g., buffer containing reduced glutathione).
Procedure:
-
Immobilization: Incubate purified GST-Beclin 1 with glutathione-sepharose beads to immobilize the protein. Use GST alone as a negative control.
-
Washing: Wash the beads to remove unbound GST-Beclin 1.
-
Binding: Incubate the beads with purified GAPR-1 in binding buffer.
-
Washing: Wash the beads extensively to remove non-specifically bound GAPR-1.
-
Elution: Elute the bound proteins from the beads.
-
Analysis: Analyze the eluate by SDS-PAGE and Western blotting with an anti-GAPR-1 antibody.
In Vitro PtdIns3K-C1 Lipid Kinase Assay
This functional assay measures the effect of the this compound and GAPR-1 interaction on the activity of the PtdIns3K-C1 complex.[8][9]
Figure 3: In Vitro Lipid Kinase Assay Workflow.
Materials:
-
Purified PtdIns3K-C1 complex.
-
Purified GAPR-1/GLIPR2.
-
This compound peptide.
-
Small unilamellar vesicles (liposomes) containing phosphatidylinositol (PtdIns).
-
Kinase reaction buffer with ATP.
-
Lipid extraction reagents.
-
Mass spectrometer for lipid analysis.
Procedure:
-
Reaction Setup: In separate reactions, pre-incubate the purified PtdIns3K-C1 complex with either buffer alone, purified GAPR-1, or the this compound peptide.
-
Kinase Reaction: Initiate the kinase reaction by adding the PtdIns-containing liposomes and ATP. Incubate at 37°C for a defined period.
-
Reaction Termination and Lipid Extraction: Stop the reaction and extract the lipids.
-
Analysis: Quantify the amount of PtdIns3P produced using mass spectrometry.
Golgi Dispersion Assay
This cell-based assay visualizes a morphological consequence of autophagy induction.[4][9]
Materials:
-
Cultured cells (e.g., HeLa or MEFs).
-
This compound peptide.
-
Fixative (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100).
-
Primary antibody against a Golgi marker (e.g., anti-GM130).
-
Fluorescently labeled secondary antibody.
-
DAPI for nuclear staining.
-
Confocal microscope and image analysis software.
Procedure:
-
Cell Treatment: Treat cells with this compound or a vehicle control for the desired time.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize them.
-
Immunostaining: Incubate the cells with the primary antibody against the Golgi marker, followed by the fluorescently labeled secondary antibody and DAPI.
-
Imaging: Acquire z-stack images of the cells using a confocal microscope.
-
Analysis: Quantify the Golgi dispersion by measuring parameters such as the Golgi area and intensity distribution relative to the nucleus. A "Golgi compaction index" can be calculated to represent the degree of fragmentation.
Conclusion and Future Directions
The interaction between this compound and GAPR-1/GLIPR2 represents a key regulatory checkpoint in the initiation of autophagy. The cell-permeable this compound peptide effectively antagonizes the inhibitory function of GAPR-1, leading to the activation of the core autophagy machinery. This makes the Beclin 1/GAPR-1 interface an attractive target for the development of novel therapeutics aimed at modulating autophagy for the treatment of various diseases, including neurodegenerative disorders, infectious diseases, and cancer.
Future research should focus on obtaining high-resolution structural information of the GAPR-1/Beclin 1 complex to facilitate the rational design of small molecule mimetics of the this compound peptide. Furthermore, a more precise quantification of the binding affinity and kinetics of this interaction will be crucial for the development of potent and specific autophagy modulators. Elucidating the broader role of GAPR-1 in other cellular processes and its potential interplay with other signaling pathways will also provide a more complete understanding of its function as a regulator of cellular homeostasis.
References
- 1. researchgate.net [researchgate.net]
- 2. Tat-P combined with GAPR1 releases Beclin1 to promote autophagy and improve Bronchopulmonary dysplasia model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a candidate therapeutic autophagy–inducing peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Golgi Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
- 8. GLIPR2 is a negative regulator of autophagy and the BECN1-ATG14-containing phosphatidylinositol 3-kinase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GLIPR2 is a negative regulator of autophagy and the BECN1-ATG14-containing phosphatidylinositol 3-kinase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Tat-beclin 1: A Technical Guide to its Role in Autophagosome Formation and Maturation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the synthetic peptide Tat-beclin 1 and its significant role in the induction of autophagy, a critical cellular process for homeostasis and disease modulation. We delve into the molecular mechanisms governing this compound's effects on autophagosome formation and maturation, supported by quantitative data, detailed experimental protocols, and comprehensive signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development who are investigating autophagy and its therapeutic potential.
Introduction to this compound
This compound is a cell-permeable peptide designed to specifically induce autophagy. It consists of two key functional domains: the HIV-1 Tat protein transduction domain, which allows for efficient cellular uptake, and a sequence derived from the Beclin 1 protein, a crucial player in the initiation of autophagy.[1] The Beclin 1-derived portion of the peptide is instrumental in its mechanism of action, which involves modulating the activity of the Class III phosphatidylinositol 3-kinase (PI3KC3) complexes.[2] By activating this pathway, this compound has demonstrated potential therapeutic applications in a range of diseases, including neurodegenerative disorders, infectious diseases, and cancer.[1][3]
Mechanism of Action: Impact on Autophagosome Formation
This compound primarily enhances the early stages of autophagy, leading to an increase in the formation of autophagosomes.[2] Its principal mechanism involves the disruption of an inhibitory interaction between Beclin 1 and Golgi-associated plant pathogenesis-related protein 1 (GAPR-1).[1][4]
Under basal conditions, a pool of Beclin 1 is sequestered at the Golgi apparatus through its interaction with GAPR-1, rendering it inactive in the context of autophagy.[1][5] this compound competitively binds to GAPR-1, leading to the release of Beclin 1.[4][6] This liberated Beclin 1 is then free to incorporate into the PI3KC3 complex, which is essential for the nucleation of the phagophore, the precursor to the autophagosome.[1][7] The activated PI3KC3 complex generates phosphatidylinositol 3-phosphate (PI3P) on the surface of the nascent phagophore, which serves as a docking site for downstream autophagy-related (Atg) proteins, thereby driving the expansion and closure of the autophagosome.[1]
Signaling Pathway: this compound-Induced Autophagosome Formation
Caption: this compound competitively binds to GAPR-1, releasing Beclin 1 to activate the PI3KC3-C1 complex and initiate autophagosome formation.
Role in Autophagosome Maturation
The effect of this compound on autophagosome maturation, the process by which autophagosomes fuse with lysosomes to form autolysosomes, is a more nuanced aspect of its function. Evidence suggests that this compound treatment leads to an increase in the number of autolysosomes, indicating that the peptide promotes the full autophagic flux, from initiation to degradation.[5][8]
However, the Beclin 1-containing PI3KC3 complex also interacts with Rubicon, a negative regulator of autophagy that specifically inhibits the maturation step.[9][10] Rubicon impairs the fusion of autophagosomes with lysosomes.[9][11] While this compound's primary described mechanism does not directly involve Rubicon, by increasing the overall pool of active Beclin 1 and driving the formation of autophagosomes, it appears to overcome the basal inhibitory tone set by Rubicon, leading to a net increase in autophagic degradation. It is important to note that prolonged or excessive autophagy induction by this compound can lead to a form of autophagy-dependent cell death called autosis.[3]
Logical Relationship: Beclin 1 Complexes and Autophagy Stages
Caption: Beclin 1 forms distinct PI3KC3 complexes that regulate different stages of autophagy. Atg14L promotes formation, while Rubicon inhibits maturation.
Quantitative Data on this compound's Effects
The efficacy of this compound in inducing autophagy has been quantified in numerous studies. The following tables summarize key findings on its dose-dependent and time-course effects on established autophagy markers.
Table 1: Dose-Dependent Effects of this compound on Autophagy Markers
| Cell Line | Concentration (µM) | Duration (hours) | Marker | Change | Reference |
| Multiple Cell Lines | 10 - 50 | 24 | p62 | Dose-dependent decrease | [12][13] |
| Multiple Cell Lines | 10 - 50 | 24 | LC3-II/LC3-I Ratio | Dose-dependent increase | [12][13] |
| HeLa | 20 | 2-4 | Autophagosomes | Sufficient to induce | [14] |
| HepG2 | 30 | - | Autophagic Vacuoles | 3.3-fold increase in number | [15] |
Table 2: Time-Course Effects of this compound on Autophagy Markers
| Cell Line | Concentration (µM) | Duration (hours) | Marker | Change | Reference |
| HeLa | 20 | 0 - 6 | LC3-II | Peak induction at 4 hours | [2][16] |
| Primary Murine BMDMs | 10 | 2-4 (post-infection) | Intracellular Bacteria | Decreased survival | [12] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to assess the impact of this compound on autophagy.
Western Blot Analysis of LC3 Conversion and p62 Degradation
This protocol is used to quantify the levels of LC3-II and p62 as measures of autophagic activity.
Materials:
-
This compound peptide
-
Tat-scrambled control peptide
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-LC3, Rabbit anti-p62/SQSTM1, Mouse anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 10, 30, 50 µM) or a scrambled control peptide for the desired duration (e.g., 4, 8, 24 hours).[12]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Detect the signal using a chemiluminescence reagent and quantify band intensities using densitometry software. Normalize LC3-II and p62 levels to the loading control.
Autophagic Flux Assay using Bafilomycin A1
This assay distinguishes between an increase in autophagosome formation and a blockage in their degradation.
Materials:
-
This compound peptide
-
Bafilomycin A1 (lysosomal inhibitor)
-
Reagents for Western blot analysis as described in 5.1
Procedure:
-
Cell Treatment: Treat cells with this compound as described above. In a parallel set of experiments, co-treat cells with this compound and Bafilomycin A1 (e.g., 100 nM) for the final 2-4 hours of the incubation period.[5][14]
-
Western Blot Analysis: Perform Western blot analysis for LC3-II and p62 as described in 5.1.
-
Analysis: A further increase in LC3-II and p62 levels in the presence of Bafilomycin A1 compared to this compound alone indicates an increase in autophagic flux (i.e., enhanced formation and degradation).[5]
Immunofluorescence for LC3 Puncta
This method visualizes the formation of autophagosomes as punctate structures within the cell.
Materials:
-
Cells stably expressing GFP-LC3 or endogenous LC3 antibody
-
This compound peptide
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-LC3 (if not using GFP-LC3 cells)
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound (e.g., 20 µM for 1.5-3 hours).[14]
-
Fixation and Permeabilization: Fix cells with 4% PFA, then permeabilize.
-
Staining: Block non-specific binding and incubate with primary antibody (if applicable), followed by the fluorescent secondary antibody. Counterstain nuclei with DAPI.
-
Imaging and Quantification: Mount coverslips and visualize using a fluorescence microscope. Capture images and quantify the number of LC3 puncta per cell. An increase in puncta indicates autophagosome formation.[5]
Transmission Electron Microscopy (TEM) for Autophagosome Visualization
TEM provides ultrastructural evidence of autophagosomes and autolysosomes.
Materials:
-
This compound peptide
-
Fixatives (e.g., glutaraldehyde, osmium tetroxide)
-
Dehydration agents (e.g., ethanol series)
-
Embedding resin (e.g., Epon)
-
Uranyl acetate and lead citrate for staining
Procedure:
-
Cell Treatment and Fixation: Treat cells with this compound. Fix the cells in glutaraldehyde, followed by post-fixation in osmium tetroxide.
-
Dehydration and Embedding: Dehydrate the samples through a graded ethanol series and embed in resin.
-
Sectioning and Staining: Cut ultrathin sections and stain with uranyl acetate and lead citrate.
-
Imaging: Examine the sections using a transmission electron microscope. Identify and quantify autophagosomes (double-membraned vesicles containing cytoplasmic material) and autolysosomes (single-membraned vesicles with electron-dense content).[5]
Experimental Workflow: Assessing this compound-Induced Autophagy
Caption: A typical experimental workflow to characterize the autophagic effects of this compound, combining biochemical and imaging techniques.
Conclusion
This compound is a potent and specific inducer of autophagy that acts primarily by disrupting the inhibitory interaction between Beclin 1 and GAPR-1, thereby promoting the formation of autophagosomes. While its direct impact is on the initial stages of autophagy, evidence supports its ability to enhance the complete autophagic flux, leading to increased degradation of cellular components. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive framework for researchers to effectively study and utilize this compound in their investigations of autophagy and its therapeutic potential. Further research into the interplay between this compound and regulators of autophagosome maturation, such as Rubicon, will continue to refine our understanding of this promising research tool and potential therapeutic agent.
References
- 1. emich.edu [emich.edu]
- 2. Design and Evaluation of Autophagy-Inducing Particles for the Treatment of Abnormal Lipid Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications [frontiersin.org]
- 4. Tat-P combined with GAPR1 releases Beclin1 to promote autophagy and improve Bronchopulmonary dysplasia model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a candidate therapeutic autophagy–inducing peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autophagy Inducing Peptides - this compound D11 / L11 [bio-techne.com]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound D11 Autophagy Inducing Peptide - Retroinverso form (NBP2-49888): Novus Biologicals [novusbio.com]
- 9. Two Beclin 1-binding proteins, Atg14L and Rubicon, reciprocally regulate autophagy at different stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Binding Rubicon to cross the Rubicon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Tat-beclin 1: A Molecular Probe for Unraveling Neurodegenerative Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
The progressive accumulation of misfolded proteins is a central pathological hallmark of many neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's. Autophagy, the cellular process responsible for degrading and recycling damaged organelles and protein aggregates, is a critical defense mechanism against this proteotoxicity. Dysregulation of this pathway has been strongly implicated in the onset and progression of these devastating disorders. Tat-beclin 1, a cell-permeable peptide, has emerged as a highly specific and potent tool to activate autophagy, offering researchers an invaluable instrument to investigate disease mechanisms and explore novel therapeutic strategies.
Core Mechanism of Action: Releasing the Brakes on Autophagy
This compound is a synthetic peptide composed of two functional domains: the HIV-1 Tat protein transduction domain, which allows it to efficiently penetrate cell membranes, and a sequence derived from the core autophagy protein, Beclin 1.[1] Its mechanism hinges on disrupting a key negative regulatory interaction within the cell.
Beclin 1 is a crucial component of the Class III phosphatidylinositol 3-kinase (PI3K) complex, which is essential for initiating the formation of autophagosomes—the double-membraned vesicles that engulf cellular cargo for degradation.[2][3] The activity of Beclin 1 is tightly controlled. One of its key negative regulators is GAPR-1 (Golgi-associated plant pathogenesis-related protein 1), also known as GLIPR2.[1][4] GAPR-1 sequesters Beclin 1 at the Golgi apparatus, preventing it from participating in the PI3K complex and thereby inhibiting autophagy initiation.[1][3]
This compound acts as a competitive inhibitor, binding to GAPR-1 to displace Beclin 1.[5][6] This liberates Beclin 1, allowing it to translocate to pre-autophagosomal structures and engage with the PI3K complex to drive the formation of autophagosomes.[1][3] This targeted mechanism makes this compound a more specific autophagy inducer compared to broader-acting compounds like rapamycin, which also affects other cellular pathways.[2]
Applications in Neurodegenerative Disease Models
The ability of this compound to specifically upregulate the clearance of protein aggregates makes it a powerful tool for studying neurodegeneration.
Alzheimer's Disease (AD): AD is characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles.[7] Studies have shown that Beclin 1 expression is reduced in the brains of AD patients, suggesting a deficit in autophagy could contribute to the disease.[8][9] By activating the Beclin 1-dependent autophagy pathway, this compound can be used to investigate the clearance of Aβ. A specially designed nanosweeper incorporating the Beclin 1 peptide has been shown to clear Aβ in the brain of an AD mouse model and rescue memory deficits.[10]
Parkinson's Disease (PD): The pathological hallmark of PD is the aggregation of α-synuclein into Lewy bodies. Both the proteasome and autophagy pathways are responsible for degrading α-synuclein.[11][12] In cellular and animal models, enhancing autophagy through the overexpression of Beclin 1 has been shown to reduce the accumulation of α-synuclein and ameliorate its associated neurotoxic effects.[13][14] this compound provides a pharmacological means to achieve this, allowing for controlled studies of how autophagy modulation impacts α-synuclein pathology.
Huntington's Disease (HD): HD is caused by a polyglutamine expansion in the huntingtin (Htt) protein, leading to the formation of mutant Htt (mHtt) aggregates.[15] Autophagy is a primary route for clearing these aggregates. The original study introducing this compound demonstrated its ability to enhance the degradation of mutant huntingtin protein aggregates in cultured cells, highlighting its therapeutic potential for polyglutamine expansion disorders.[1][2]
Quantitative Data from Preclinical Studies
The following table summarizes key quantitative findings from studies utilizing this compound in models relevant to neurodegeneration.
| Disease Model | System | Treatment | Key Quantitative Outcome(s) | Reference |
| Huntington's Disease | HeLa cells expressing mutant huntingtin (htt103Q) | This compound (10 µM, 24h) | ~50% reduction in htt103Q protein aggregates. | [1] |
| Viral Encephalitis | Neonatal mice infected with West Nile Virus (WNV) | This compound (d-form, 20 mg/kg i.p.) | Increased survival rate from ~10% (control) to ~40%. | [1] |
| Viral Encephalitis | Neonatal mice infected with Chikungunya virus (CHIKV) | This compound (20 mg/kg i.p.) | Reduced mortality from 100% (control) to 62.5%. | [1] |
| General Autophagy | GFP-LC3 Transgenic Mice | This compound (20 mg/kg i.p., 6h) | ~2 to 4-fold increase in GFP-LC3 puncta in heart and muscle tissue. | [1] |
Key Experimental Protocols
A. In Vitro Administration of this compound
This protocol provides a general framework for treating cultured cells. Optimal concentrations and times may vary by cell type.
-
Reconstitution: Reconstitute lyophilized this compound peptide in sterile, nuclease-free water or a suitable aqueous buffer to a stock concentration (e.g., 1 mM). Aliquot and store at -20°C or -80°C.
-
Cell Culture: Plate cells at an appropriate density to ensure they are in a logarithmic growth phase at the time of treatment.
-
Treatment: Dilute the this compound stock solution directly into the cell culture medium to the desired final concentration. A typical starting range is 5-20 µM.[16][17] A scrambled peptide (Tat-scrambled) should be used as a negative control.
-
Incubation: Incubate cells for a period ranging from 3 to 24 hours, depending on the experimental endpoint.[1][18]
-
Harvesting: After incubation, harvest cells for downstream analysis (e.g., Western blotting, immunofluorescence).
B. In Vivo Administration of this compound
This protocol is for systemic administration in mouse models. The retro-inverso (D-amino acid) form is often preferred for in vivo use due to its increased resistance to proteolysis.[1]
-
Reconstitution: Reconstitute the peptide in a sterile vehicle suitable for injection, such as saline or phosphate-buffered saline (PBS).
-
Dosage: A common dosage is 10-20 mg/kg of body weight.[1][18]
-
Administration: Administer the peptide solution via intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Time Course: For acute autophagy induction, tissues can be harvested 6-24 hours post-injection.[1] For chronic studies, daily injections may be performed.[18]
-
Tissue Collection: At the designated endpoint, euthanize the animal and perfuse with PBS. Collect tissues of interest (e.g., brain, heart, muscle) and process immediately for analysis or snap-freeze in liquid nitrogen for storage.
C. Assessing Autophagy Induction and Flux
Confirming that this compound has successfully induced autophagy is critical. This involves measuring not just the number of autophagosomes, but the overall activity of the pathway, known as autophagic flux.[19][20]
-
Western Blotting:
-
LC3 Conversion: The most common marker is the conversion of cytosolic LC3-I to the lipidated, autophagosome-associated form, LC3-II.[21] An increase in the LC3-II/LC3-I ratio indicates autophagosome formation.
-
p62/SQSTM1 Degradation: p62 is a cargo receptor that is itself degraded during autophagy. A decrease in p62 levels suggests successful autophagic clearance.[16]
-
-
Fluorescence Microscopy:
-
Measuring Autophagic Flux: An increase in autophagosomes can mean either increased formation or a blockage in their degradation. Autophagic flux measures the complete process.[22][23]
-
Protocol: Treat two parallel sets of samples (e.g., cultured cells) with this compound. To one set, add a lysosomal inhibitor such as chloroquine (CQ) or bafilomycin A1 (BafA1) for the final 2-4 hours of the incubation period.[19][22]
-
Analysis: Harvest the cells and perform a Western blot for LC3. If this compound is truly inducing autophagy, the LC3-II levels in the samples treated with both this compound and the inhibitor will be significantly higher than in samples treated with this compound alone. This accumulation reflects the autophagosomes that were generated but could not be degraded.
-
Conclusion
This compound is a specific and effective autophagy-inducing peptide that serves as a critical research tool.[2] By allowing for the controlled activation of a key cellular degradation pathway, it enables detailed investigation into the roles of autophagy in the pathogenesis of neurodegenerative diseases.[1][24] The data generated using this tool not only deepens our understanding of fundamental disease mechanisms but also aids in the validation of autophagy as a viable therapeutic target for conditions like Alzheimer's, Parkinson's, and Huntington's disease.
References
- 1. Identification of a candidate therapeutic autophagy–inducing peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications [frontiersin.org]
- 3. Structural insights into Beclin 1 interactions with it's regulators for autophagy modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Tat-P combined with GAPR1 releases Beclin1 to promote autophagy and improve Bronchopulmonary dysplasia model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tat-P combined with GAPR1 releases Beclin1 to promote autophagy and improve Bronchopulmonary dysplasia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The autophagy-related protein beclin 1 shows reduced expression in early Alzheimer disease and regulates amyloid beta accumulation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. content-assets.jci.org [content-assets.jci.org]
- 10. Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alpha-Synuclein is degraded by both autophagy and the proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alpha-synuclein's degradation in vivo: opening a new (cranial) window on the roles of degradation pathways in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Beclin 1 Gene Transfer Activates Autophagy and Ameliorates the Neurodegenerative Pathology in α-Synuclein Models of Parkinson's and Lewy Body Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Beclin1 and HMGB1 ameliorate the α-synuclein-mediated autophagy inhibition in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The regulation of N-terminal Huntingtin (Htt552) accumulation by Beclin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and Evaluation of Autophagy-Inducing Particles for the Treatment of Abnormal Lipid Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. selleckchem.com [selleckchem.com]
- 19. A Method to Measure Cardiac Autophagic Flux in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Autophagic flux determination in vivo and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. Methods for Measuring Autophagy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bitesizebio.com [bitesizebio.com]
- 24. Identification of a candidate therapeutic autophagy-inducing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the specificity of Tat-beclin 1 as an autophagy inducer
An In-Depth Technical Guide to the Specificity of Tat-beclin 1 as an Autophagy Inducer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of this compound, a cell-permeable peptide designed to specifically induce autophagy. We will explore its mechanism of action, its distinction from other autophagy inducers, quantitative data supporting its efficacy, and detailed protocols for its experimental validation.
Introduction: The Need for Specific Autophagy Inducers
Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and misfolded proteins, playing a critical role in cellular homeostasis.[1][2] Dysregulation of autophagy is implicated in a wide range of human diseases, including neurodegenerative disorders, cancer, infectious diseases, and metabolic conditions.[3][4] Consequently, agents that can modulate autophagy hold significant therapeutic promise.[1]
However, many common autophagy inducers, such as rapamycin or starvation, lack specificity. They primarily act by inhibiting the mTORC1 complex, a central regulator of cell growth and metabolism, which leads to broad, pleiotropic effects beyond autophagy activation.[4][5][6] This lack of specificity can complicate experimental interpretation and lead to off-target effects in therapeutic applications.[4][6] this compound was developed to overcome this challenge, offering a more direct and specific means of inducing autophagy.[4][7]
Mechanism of Action: Direct Targeting of a Negative Regulator
This compound is a chimeric peptide consisting of two key components:
-
A short sequence (typically 11 or 18 amino acids) derived from a functionally important domain of the Beclin 1 protein (amino acids 267-284).[1][7][8]
-
The cell-penetrating Tat peptide from the HIV-1 Tat protein, which facilitates its entry into cells.[1][9]
The specificity of this compound stems from its unique mechanism. It does not interact with the upstream mTORC1 signaling pathway. Instead, it directly targets Golgi-Associated Plant Pathogenesis-Related protein 1 (GAPR-1) , also known as GLIPR2.[1][5][10] GAPR-1 is a negative regulator of autophagy that sequesters Beclin 1 at the Golgi apparatus, preventing its participation in the autophagy-initiating Class III phosphatidylinositol 3-kinase complex 1 (PI3KC3-C1).[1][2][11]
This compound competitively binds to GAPR-1, displacing Beclin 1 and causing its release from the Golgi.[1][8][12] The freed Beclin 1 is then able to incorporate into the PI3KC3-C1 complex, leading to the production of phosphatidylinositol 3-phosphate (PI3P) and the nucleation of the autophagosome.[2][13]
Specificity Profile: An mTOR-Independent Pathway
The primary advantage of this compound is its mTOR-independent mode of action.[3] This specificity has been demonstrated in multiple studies where this compound treatment did not alter the phosphorylation status of mTORC1 downstream targets, such as the ribosomal protein S6 (RPS6).[3][4] This contrasts sharply with general autophagy inducers.
This distinct mechanism ensures that this compound's effects are channeled through the core autophagy machinery. Indeed, its activity is dependent on essential autophagy genes like Atg5 and Atg7, confirming its reliance on the canonical pathway.[3]
References
- 1. Identification of a candidate therapeutic autophagy–inducing peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. This compound L11 Autophagy Inducing Peptide (NBP2-49886): Novus Biologicals [novusbio.com]
- 7. This compound D11 Autophagy Inducing Peptide - Retroinverso form (NBP2-49888): Novus Biologicals [novusbio.com]
- 8. Structural insights into Beclin 1 interactions with it's regulators for autophagy modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BECLIN1: Protein Structure, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Tat-P combined with GAPR1 releases Beclin1 to promote autophagy and improve Bronchopulmonary dysplasia model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting autophagy and beyond: Deconvoluting the complexity of Beclin-1 from biological function to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Evolution of Tat-Beclin 1 Peptides: A Technical Guide for Researchers
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins, playing a critical role in cellular homeostasis. Its dysregulation is implicated in a wide range of human diseases, including neurodegenerative disorders, cancer, and infectious diseases. Beclin 1 is a key protein in the autophagy pathway, acting as a core component of the Class III phosphatidylinositol 3-kinase (PI3KC3) complexes essential for the initiation of autophagosome formation. The therapeutic potential of modulating autophagy has driven the development of specific agents that can activate this pathway. This guide details the evolution of one of the most specific and widely used autophagy inducers in research: the Tat-beclin 1 peptide.
The Genesis of a Specific Autophagy Inducer
The development of the first this compound peptide stemmed from the observation that the HIV-1 Nef virulence factor interacts with a specific region of Beclin 1 to inhibit autophagy.[1] Researchers hypothesized that a peptide derived from this Beclin 1 interaction domain could competitively disrupt such inhibitory interactions, thereby inducing autophagy.[1]
Initial Design and Composition:
The original this compound peptide was a synthetic construct comprising three key elements:
-
HIV-1 Tat Protein Transduction Domain (PTD): The amino acid sequence YGRKKRRQRRR from the HIV-1 Tat protein was included to confer cell permeability, allowing the peptide to efficiently enter cells.[1]
-
Diglycine Linker (GG): A flexible linker was added to separate the functional domains.[2]
-
Beclin 1-Derived Sequence: An 18-amino acid sequence (TNVFNATFEIWHDGEFGT) was derived from the evolutionarily conserved domain of human Beclin 1 (amino acids 267-284).[1][2] To improve the peptide's solubility, three amino acid substitutions were introduced into this sequence.[1]
This pioneering peptide demonstrated the ability to potently and specifically induce autophagy, unlike general autophagy modulators like rapamycin, which has broader effects on the mTOR signaling pathway.[1][3] A scrambled version of the peptide, where the Beclin 1-derived sequence was randomized, served as a crucial negative control in experiments.
Mechanism of Action
This compound induces autophagy in a manner that is dependent on the core autophagy machinery (e.g., ATG5, ATG7) but is largely independent of the mTORC1 signaling pathway.[2][4] Its primary mechanism involves disrupting the inhibitory interaction between Beclin 1 and Golgi-Associated Plant Pathogenesis-Related protein 1 (GAPR-1), also known as GLIPR2.[1]
-
GAPR-1 Sequestration: Under normal conditions, GAPR-1 binds to Beclin 1, sequestering it at the Golgi apparatus and acting as a negative regulator of autophagy.[4]
-
Competitive Disruption: The cell-permeable this compound peptide enters the cell and competes with Beclin 1 for binding to GAPR-1.
-
Beclin 1 Release: This competition frees Beclin 1 from its inhibitory interaction with GAPR-1.[4]
-
PI3KC3 Complex Activation: The released Beclin 1 is then available to participate in the formation and activation of the PI3KC3-Complex 1, which is critical for the nucleation of the autophagosome.[5][6]
The Second Generation: Enhanced Potency and Stability
While the original 18-mer peptide was effective, further research led to the development of shorter, more potent, and more stable versions.
-
This compound L11: This second-generation peptide features a truncated 11-amino acid sequence derived from Beclin 1.[2] It is composed of naturally occurring L-amino acids.
-
This compound D11: This version also uses the 11-amino acid sequence but is synthesized in a retro-inverso configuration using D-amino acids. This structural alteration makes the peptide highly resistant to degradation by cellular proteases, giving it a longer half-life and enhanced potency in vivo.[1]
Initial studies suggest that the Tat-D11 variant is more potent than both the original this compound and the Tat-L11 version, particularly in in vivo applications.
Data Summary: Peptide Evolution and Efficacy
The evolution of this compound peptides has been marked by significant improvements in potency and stability. The following tables summarize the key characteristics and experimental data associated with these peptides.
Table 1: Evolution of this compound Peptide Sequences
| Peptide Version | Cell-Permeating Domain | Linker | Beclin 1-Derived Sequence (Length) | Chirality / Configuration | Key Feature |
| Original this compound | Tat (YGRKKRRQRRR) | GG | Modified 18-mer | L-amino acids | First-generation specific autophagy inducer.[1] |
| This compound L11 | Tat (YGRKKRRQRRR) | GG | 11-mer | L-amino acids | Shorter, more potent than original.[2] |
| This compound D11 | Tat (YGRKKRRQRRR) | GG | 11-mer | D-amino acids (Retro-inverso) | Protease resistant, enhanced in vivo potency. |
| Tat-scrambled | Tat (YGRKKRRQRRR) | GG | Scrambled 11-mer or 18-mer | L-amino acids | Inactive negative control.[1] |
Table 2: Summary of Quantitative and In Vivo Data
| Peptide | Application / Model | Concentration / Dose | Key Quantitative Results | Reference |
| Original this compound | HIV-1 infected MDMs | 0.5 - 5 µM | Dose-dependent inhibition of HIV p24 antigen release.[1][7] | |
| Original this compound | Multiple cell lines | 10 - 50 µM | Dose-dependent decrease in p62 and increase in LC3-II/LC3-I ratio.[1][8] | |
| Original this compound | West Nile Virus (WNV) infected mice | 20 mg/kg (i.p.) | Reduced viral load in the brain and decreased mortality.[1] | |
| This compound (general) | L. monocytogenes infected BMDMs | 10 µM | Decreased intracellular survival of bacteria.[1][8] | |
| This compound D11 / L11 | HeLa GFP-LC3B cells | ~10 µM | Significant increase in GFP-LC3B puncta (autophagosomes) vs. control. | |
| This compound (TB-1) | MASLD Mouse Model | N/A | Ameliorated hepatic steatosis and fibrosis.[9] | |
| This compound (TB-1) | HepG2 cells | 30 µM | Increased average number of autophagic vacuoles from 1.7 to 5.6 per cell.[9] |
Key Experimental Protocols
Accurate assessment of autophagy induction by this compound peptides requires robust and standardized protocols. Below are methodologies for common in vitro and in vivo experiments.
Protocol 1: In Vitro Autophagy Induction by Western Blot
This protocol is used to quantify the conversion of LC3-I to LC3-II and the degradation of p62/SQSTM1, two hallmarks of autophagy induction.
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa, MEFs) in 12-well plates and culture overnight to reach 60-80% confluency.[10]
-
Peptide Preparation: Reconstitute this compound peptides (e.g., D11, L11, and scrambled control) to a stock concentration of 1 mM in an appropriate buffer like OptiMEM, potentially acidified to aid solubility.[10]
-
Treatment: Wash cells with PBS. Treat cells with a range of peptide concentrations (e.g., 0-20 µM) for a specified duration (e.g., 1.5-4 hours). Duration and concentration should be optimized for the specific cell line.[10]
-
Cell Lysis: Remove the treatment medium and immediately add cold lysis buffer (e.g., M-PER or RIPA) supplemented with protease and phosphatase inhibitors.[10] Incubate on ice or with agitation, then scrape and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris.[10] Determine the protein concentration of the supernatant using a standard assay (e.g., BCA).
-
SDS-PAGE and Transfer: Prepare protein samples with Laemmli buffer, boil, and load equal amounts (e.g., 10-20 µg) onto a polyacrylamide gel (a 5-20% gradient gel is recommended for resolving LC3-I and -II).[10] Transfer proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1-2 hours at room temperature.[10]
-
Incubate overnight at 4°C with primary antibodies against LC3B and p62/SQSTM1. An antibody against a housekeeping protein (e.g., Actin, GAPDH) is essential for loading control.[10]
-
Wash the membrane and incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.[10]
-
-
Detection and Analysis: Develop the blot using an ECL substrate and image with a chemiluminescent imager.[10] Quantify band intensities to determine the LC3-II/LC3-I ratio and the relative levels of p62. A successful induction is marked by an increased LC3-II/LC3-I ratio and decreased p62 levels.
Protocol 2: In Vitro Autophagy Induction by Immunofluorescence (ICC/IF)
This protocol allows for the visualization and quantification of autophagosomes, which appear as puncta when stained for LC3.
Methodology:
-
Cell Plating: Plate cells expressing GFP-LC3 or wild-type cells at an appropriate density in a 96-well imaging plate (e.g., Perkin Elmer Cell Carrier).[11] Incubate overnight.
-
Treatment: Wash cells and treat with this compound peptides as described in Protocol 1.[11]
-
Fixation: Remove the treatment medium and fix the cells with 4% paraformaldehyde (PFA) for 20 minutes at room temperature.[11]
-
Permeabilization & Blocking: Wash cells with PBS. Permeabilize and block in one step using a blocking buffer containing a detergent (e.g., 0.1% Triton X-100) and serum (e.g., 5% Normal Donkey Serum) for 1 hour.[11]
-
Antibody Staining (for non-GFP cells):
-
Counterstaining: Wash cells and stain nuclei with DAPI.[11]
-
Imaging and Analysis: Acquire images using a high-content imager or confocal microscope. Quantify the number of LC3 puncta per cell. An increase in puncta indicates the induction of autophagy.
Protocol 3: In Vivo Autophagy Induction in Mice
This protocol describes a general method to assess the ability of this compound to induce autophagy in animal tissues.
Methodology:
-
Animal Model: Utilize GFP-LC3 transgenic mice for direct visualization of autophagosomes or wild-type mice for analysis by western blot or IHC.[1]
-
Peptide Administration: Administer this compound peptide (e.g., the more stable Tat-D11) or a control peptide via intraperitoneal (i.p.) injection. A typical dose is 20 mg/kg.[1]
-
Tissue Collection: At a specified time point post-injection (e.g., 6 hours), humanely euthanize the mice and perfuse with PBS followed by 4% PFA for histology or collect tissues directly for protein analysis.[1]
-
Tissue Analysis (Histology):
-
For GFP-LC3 mice, prepare tissue sections and mount with an anti-fade medium containing DAPI.
-
Image sections using a confocal microscope and count the number of GFP-LC3 positive dots per field of view in relevant tissues (e.g., heart, brain, liver).[1]
-
-
Tissue Analysis (Western Blot):
-
Homogenize fresh-frozen tissue to prepare protein lysates.
-
Perform western blot analysis as described in Protocol 1 to assess p62 degradation and LC3 lipidation in the target tissues.[1]
-
Conclusion and Future Directions
The development of this compound peptides represents a significant milestone in autophagy research, providing a highly specific tool to activate this pathway for therapeutic exploration. From the original 18-mer design to the highly stable and potent 11-mer D-amino acid version, the evolution of this peptide has enhanced its utility both in vitro and in vivo.[1][2] These peptides have been instrumental in demonstrating the beneficial effects of autophagy induction in models of infectious disease, neurodegeneration, and metabolic disorders.[3][4][9] Future research may focus on further optimizing delivery mechanisms, such as encapsulation in nanoparticles, to improve tissue-specific targeting and clinical translatability.[2][12]
References
- 1. Identification of a candidate therapeutic autophagy–inducing peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tat-Beclin-1 Peptide Ameliorates Metabolic Dysfunction-Associated Steatotic Liver Disease by Enhancing Hepatic Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications [frontiersin.org]
- 5. Targeting autophagy and beyond: Deconvoluting the complexity of Beclin-1 from biological function to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. Western Blot protocol for this compound Autophagy Inducing Peptide (NBP2-49888): Novus Biologicals [novusbio.com]
- 11. Immunocytochemistry/Immunofluorescence protocol for this compound Autophagy Inducing Peptide (NBP2-49888): Novus Biologicals [novusbio.com]
- 12. researchgate.net [researchgate.net]
The In Vivo Landscape of Tat-beclin 1: A Technical Guide to its Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modulation of autophagy, a fundamental cellular process of degradation and recycling, holds immense therapeutic potential across a spectrum of human diseases. Tat-beclin 1, a cell-permeable peptide, has emerged as a potent and specific inducer of autophagy, offering a promising tool for both research and therapeutic development. This technical guide provides an in-depth exploration of the in vivo effects of this compound in various animal models, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental application.
Mechanism of Action
This compound is a synthetic peptide composed of the HIV-1 Tat protein transduction domain, which allows for efficient cellular entry, linked to a sequence from the Beclin 1 protein.[1][2] Its primary mechanism of action involves the disruption of the inhibitory interaction between Beclin 1 and Golgi-Associated Plant Pathogenesis-Related protein 1 (GAPR-1, also known as GLIPR2).[1][2][3] Under normal conditions, GAPR-1 sequesters Beclin 1, suppressing autophagy. This compound competitively binds to GAPR-1, liberating Beclin 1 to participate in the formation of the class III phosphatidylinositol 3-kinase (PI3K) complex, a critical step in the initiation of autophagosome formation.[1][2][3] This targeted mechanism allows for the specific induction of autophagy, often independent of the mTORC1 pathway.[4]
In Vivo Efficacy: A Summary of Preclinical Data
This compound has demonstrated significant therapeutic potential in a wide array of animal models, spanning infectious diseases, metabolic disorders, neurodegenerative conditions, and more. The following tables summarize the key quantitative findings from these studies.
Table 1: Efficacy in Infectious Disease Models
| Animal Model | Disease | This compound Dose & Regimen | Key Quantitative Outcomes | Reference |
| C57BL/6J Mice | West Nile Virus (WNV) Infection | 15 mg/kg, i.p., daily | Reduced mortality (62.5% survival vs. 0% in control) | [1] |
| Neonatal Mice | Chikungunya Virus (CHIKV) Infection | 20 mg/kg, i.p. | Reduced mortality (37.5% survival vs. 0% in control) | [1] |
| Humanized Mice | HIV-1 Infection | 5 µM (in vitro on MDMs) | Dose-dependent inhibition of HIV p24 antigen release | [1] |
Table 2: Efficacy in Metabolic and Hepatic Disease Models
| Animal Model | Disease | This compound Dose & Regimen | Key Quantitative Outcomes | Reference |
| High-Fat Diet (HFD)-fed Mice | Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) | Not specified | Mitigated increased liver weight and serum alanine aminotransferase levels; Improved oral glucose tolerance; Reduced hepatic steatosis and fibrosis. | [5][6] |
| spf-ash Mice | Ornithine Transcarbamylase (OTC) Deficiency | Not specified | Significantly reduced urinary orotic acid levels. | [7] |
Table 3: Efficacy in Renal and Cardiac Injury Models
| Animal Model | Disease | This compound Dose & Regimen | Key Quantitative Outcomes | Reference |
| Wild-type Mice | Ischemia-Reperfusion Injury (Kidney) | 2 mg/kg, i.p., daily (TB-11) | Protected against kidney injury and suppressed fibrosis. | [8] |
| Aged Mice | Cardiac Dysfunction | Not specified | Improved cardiac function. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the typical experimental protocols for in vivo studies involving this compound.
General Administration Protocol
This compound is typically administered via intraperitoneal (i.p.) injection.[1][9] The peptide is soluble in aqueous solutions.[4] A scrambled version of the peptide (Tat-scrambled) is often used as a negative control.
-
Reconstitution: Lyophilized this compound peptide is reconstituted in sterile phosphate-buffered saline (PBS) or other suitable aqueous solutions.
-
Dosage: Dosages in mice have ranged from 2 mg/kg to 20 mg/kg.[1][8]
-
Frequency: Administration schedules vary depending on the disease model, ranging from a single dose to daily injections.[1][8]
Assessment of Autophagy Induction
The induction of autophagy is a key pharmacodynamic endpoint for this compound treatment.
-
Western Blot Analysis: Tissues of interest are homogenized and lysed. Protein extracts are then subjected to SDS-PAGE and western blotting to detect changes in key autophagy markers.
-
LC3-II/LC3-I Ratio: An increase in the lipidated form of LC3 (LC3-II) relative to the non-lipidated form (LC3-I) indicates autophagosome formation.
-
p62/SQSTM1 Degradation: A decrease in the levels of p62, a protein that is selectively degraded by autophagy, signifies increased autophagic flux.
-
-
Immunohistochemistry/Immunofluorescence: Tissue sections can be stained for LC3 to visualize the formation of LC3-positive puncta, which represent autophagosomes. This is often performed in GFP-LC3 transgenic mice for enhanced visualization.[1]
Signaling Pathways and Logical Relationships
The therapeutic effects of this compound are a direct consequence of its ability to induce autophagy, which in turn impacts various downstream cellular processes.
Conclusion
The in vivo data from various animal models strongly support the potential of this compound as a specific and effective autophagy-inducing agent. Its demonstrated efficacy in models of infectious disease, metabolic disorders, and organ injury highlights its broad therapeutic applicability. This technical guide provides a foundational overview for researchers and drug development professionals interested in harnessing the therapeutic potential of autophagy modulation through this compound. Further research is warranted to optimize dosing and delivery for specific indications and to translate these promising preclinical findings into clinical applications.
References
- 1. Identification of a candidate therapeutic autophagy–inducing peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a candidate therapeutic autophagy-inducing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of Autophagy by Beclin 1 in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Tat-Beclin-1 Peptide Ameliorates Metabolic Dysfunction-Associated Steatotic Liver Disease by Enhancing Hepatic Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beclin‐1‐mediated activation of autophagy improves proximal and distal urea cycle disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
The Role of Tat-Beclin 1 in the Clearance of Pathogenic Protein Aggregates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The accumulation of misfolded protein aggregates is a hallmark of a multitude of debilitating neurodegenerative diseases, including Huntington's, Parkinson's, and Alzheimer's. Enhancing the cellular protein quality control mechanism of autophagy presents a promising therapeutic strategy for clearing these toxic aggregates. This technical guide provides an in-depth overview of Tat-beclin 1, a cell-permeable autophagy-inducing peptide, and its role in the clearance of pathogenic protein aggregates. We will delve into its mechanism of action, present quantitative data on its efficacy, provide detailed experimental protocols for its study, and visualize key pathways and workflows.
Introduction: this compound, an Inducer of Autophagy
This compound is a chimeric peptide composed of the HIV-1 Tat protein transduction domain and a sequence derived from the autophagy-related protein Beclin 1.[1][2] The Tat domain facilitates the peptide's entry into cells, while the Beclin 1-derived portion disrupts the inhibitory interaction between Beclin 1 and its negative regulator, Golgi-associated plant pathogenesis-related protein 1 (GAPR-1), also known as GLIPR2.[1][2] This disruption liberates Beclin 1 to participate in the formation of the Class III phosphatidylinositol 3-kinase (PI3K) complex, a critical step in the initiation of autophagy.[2] By inducing autophagy, this compound promotes the lysosomal degradation of cellular components, including pathogenic protein aggregates.[1]
Mechanism of Action: The this compound Signaling Pathway
This compound induces autophagy by modulating the Beclin 1 interactome. The binding of the this compound peptide to GAPR-1 releases Beclin 1, allowing it to form a complex with Vps34 (the catalytic subunit of Class III PI3K) and other regulatory proteins. This complex then generates phosphatidylinositol 3-phosphate (PI3P) on the phagophore membrane, initiating the formation of the autophagosome. The autophagosome engulfs cytoplasmic cargo, including protein aggregates, and fuses with the lysosome to form an autolysosome, where the contents are degraded.
Quantitative Data on Protein Aggregate Clearance
The efficacy of this compound in clearing protein aggregates has been demonstrated in various in vitro and in vivo models.[3] The following tables summarize the available quantitative data.
Table 1: Clearance of Mutant Huntingtin (htt103Q) Aggregates in HeLa Cells
Data from Shoji-Kawata et al., 2013.[1]
| Treatment | % of Cells with Small Aggregates (<1 µm) | Number of Small Aggregates per Cell |
| Control (Tat-scrambled peptide) | ~55% | ~2.2 |
| This compound (20 µM, 4h daily for 2d) | ~25% | ~1.2 |
| Doxycycline (positive control) | ~20% | ~1.0 |
Table 2: Effect of Beclin-1 Overexpression on α-Synuclein and Aβ Pathology in Mouse Models
While direct quantitative data for this compound on α-synuclein and tau is limited, studies on Beclin-1 overexpression provide strong evidence for the therapeutic potential of enhancing this pathway.
| Model System | Intervention | Outcome on Protein Pathology | Reference |
| α-Synuclein Transgenic Mouse (PD Model) | Lentiviral delivery of Beclin-1 to the brain | Reduced accumulation of α-synuclein in the limbic system and ameliorated synaptic and dendritic pathology.[1][4] | Spencer et al., 2009[1][4] |
| APP Transgenic Mouse (AD Model) | Lentiviral delivery of Beclin-1 to the brain | Reduced both intracellular and extracellular amyloid-β pathology. | Pickford et al., 2008 |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on autophagy and protein aggregate clearance.
In Vitro Induction of Autophagy with this compound
This protocol describes the treatment of cultured cells with this compound to induce autophagy, which can be subsequently assessed by various methods.
Materials:
-
This compound peptide (and a scrambled control peptide)
-
Cell line of interest (e.g., HeLa, SH-SY5Y)
-
Complete cell culture medium
-
Serum-free medium (e.g., Opti-MEM)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, chamber slides) and culture until they reach the desired confluency (typically 60-80%).
-
Prepare a stock solution of this compound and the scrambled control peptide in a suitable solvent (e.g., sterile water or PBS).
-
On the day of the experiment, dilute the peptides to the desired final concentration in serum-free medium. A typical concentration range is 10-50 µM.
-
Wash the cells once with PBS.
-
Remove the PBS and add the medium containing the this compound or control peptide to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for the desired duration (e.g., 1-4 hours).
-
After incubation, the cells can be harvested for downstream analysis, such as Western blotting for autophagy markers or immunofluorescence imaging.
Assessment of Autophagic Flux using mCherry-GFP-LC3
This method allows for the quantitative measurement of autophagic flux by monitoring the processing of a tandem fluorescent-tagged LC3 protein. In neutral pH autophagosomes, both mCherry and GFP fluoresce (yellow). Upon fusion with the acidic lysosome to form an autolysosome, the GFP signal is quenched, while the mCherry signal persists (red). An increase in the red-to-yellow signal ratio indicates an increase in autophagic flux.
Materials:
-
Cells stably expressing the mCherry-GFP-LC3 reporter construct
-
This compound
-
Fluorescence microscope or flow cytometer
Procedure:
-
Treat the mCherry-GFP-LC3 expressing cells with this compound as described in Protocol 4.1.
-
For Microscopy:
-
Fix the cells with 4% paraformaldehyde.
-
Mount the coverslips on slides with a mounting medium containing DAPI for nuclear staining.
-
Image the cells using a confocal microscope with appropriate lasers and filters for GFP and mCherry.
-
Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell. An increase in the ratio of red to yellow puncta indicates increased autophagic flux.
-
-
For Flow Cytometry:
-
Harvest the cells by trypsinization.
-
Analyze the cells on a flow cytometer capable of detecting GFP and mCherry fluorescence.
-
Gate on the live cell population and measure the fluorescence intensity in both channels.
-
An increase in the mCherry to GFP fluorescence ratio indicates an increase in autophagic flux.
-
Filter Trap Assay for Quantifying Insoluble Protein Aggregates
The filter trap assay is a biochemical method to quantify insoluble protein aggregates. Cell lysates are passed through a cellulose acetate membrane that traps large, insoluble aggregates, which are then detected by immunoblotting.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Cellulose acetate membrane (0.2 µm pore size)
-
Dot blot apparatus
-
Primary antibody against the protein of interest (e.g., anti-huntingtin, anti-α-synuclein)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Lyse the treated and control cells in a suitable lysis buffer.
-
Determine the protein concentration of each lysate.
-
Load equal amounts of protein from each lysate onto a pre-wetted cellulose acetate membrane in a dot blot apparatus under vacuum.
-
Wash the membrane with wash buffer.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Quantify the dot blot intensity to determine the relative amount of insoluble protein aggregates.
In Vivo Administration of this compound in Mouse Models of Neurodegeneration
This compound can be administered systemically or directly to the brain in mouse models.[4][5] The following is a general guideline for administration.
Route of Administration:
-
Intraperitoneal (i.p.) injection: A common route for systemic delivery. Doses can range from 1 to 20 mg/kg.
-
Intravenous (i.v.) injection: For direct delivery into the bloodstream.
-
Intracerebroventricular (i.c.v.) or direct intracerebral injection: For targeted delivery to the brain, bypassing the blood-brain barrier. This requires stereotactic surgery.
Example Protocol (based on Spencer et al., 2009 for Beclin-1 delivery):
-
Anesthetize the mouse according to approved institutional protocols.
-
For direct brain injection, place the mouse in a stereotactic frame.
-
Make a small incision in the scalp to expose the skull.
-
Drill a small burr hole at the desired coordinates for the target brain region (e.g., hippocampus or cortex).
-
Slowly infuse a solution of this compound (e.g., 1-5 µg in sterile saline) into the brain using a Hamilton syringe.
-
After infusion, slowly withdraw the needle and suture the scalp incision.
-
Provide post-operative care, including analgesics and monitoring for recovery.
-
The treatment duration can vary from a single injection to repeated injections over several weeks.
-
At the end of the study, euthanize the animals and collect brain tissue for analysis of protein aggregates, autophagy markers, and neuronal pathology.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for diseases characterized by the accumulation of toxic protein aggregates. Its ability to specifically induce autophagy and facilitate the clearance of these aggregates has been demonstrated for mutant huntingtin. While direct quantitative evidence for its efficacy against α-synuclein and tau aggregates is still emerging, the foundational role of Beclin-1 in clearing these proteins in vivo provides a strong rationale for its investigation in models of Parkinson's and Alzheimer's diseases. The experimental protocols provided in this guide offer a robust framework for researchers to further explore the therapeutic potential of this compound and to develop novel strategies for combating neurodegenerative disorders. Future research should focus on optimizing delivery methods to the central nervous system and conducting comprehensive preclinical studies to evaluate its long-term safety and efficacy.
References
- 1. Beclin 1 gene transfer activates autophagy and ameliorates the neurodegenerative pathology in alpha-synuclein models of Parkinson's and Lewy body diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different roles of Beclin1 in the interaction between glia and neurons after exposure to morphine and the HIV- Trans-activator of transcription (Tat) protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Implication of the Autophagy-Related Protein Beclin1 in the Regulation of EcoHIV Replication and Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beclin 1 Gene Transfer Activates Autophagy and Ameliorates the Neurodegenerative Pathology in α-Synuclein Models of Parkinson's and Lewy Body Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Tat-beclin 1: In Vitro Application Notes and Protocols for Autophagy Induction in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tat-beclin 1 is a cell-permeable peptide that has emerged as a potent and specific inducer of autophagy in vitro and in vivo.[1][2] It is a chimeric peptide composed of the protein transduction domain (PTD) from the HIV-1 Tat protein, which allows for efficient cellular uptake, fused to a short amino acid sequence from the autophagy-related protein Beclin 1.[1] The Beclin 1-derived portion of the peptide targets Golgi-Associated Plant Pathogenesis-Related protein 1 (GAPR-1), also known as GLIPR2, which is a negative regulator of autophagy.[1] By binding to GAPR-1, this compound disrupts the inhibitory interaction between GAPR-1 and Beclin 1, thereby liberating Beclin 1 to participate in the initiation of autophagosome formation.[1] This targeted mechanism of action makes this compound a valuable tool for studying the intricate processes of autophagy and for exploring its therapeutic potential in various disease models.
Mechanism of Action
This compound induces autophagy by competitively binding to GAPR-1, which normally sequesters Beclin 1, a key component of the class III phosphatidylinositol 3-kinase (PI3K) complex responsible for autophagosome nucleation. The release of Beclin 1 allows for its incorporation into the PI3K complex, leading to the production of phosphatidylinositol 3-phosphate (PI3P) on the phagophore membrane, a critical step in the recruitment of other autophagy-related (Atg) proteins and the subsequent elongation and closure of the autophagosome.
Caption: this compound signaling pathway.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on key autophagy markers in various cultured cell lines. The induction of autophagy is typically assessed by measuring the conversion of the cytosolic form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II), and by monitoring the degradation of sequestosome 1 (p62/SQSTM1), a protein that is selectively degraded by autophagy.
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Effect on LC3-II | Effect on p62 | Reference |
| HeLa | 10, 30, 50 | 24 | Dose-dependent increase in LC3-II/LC3-I ratio | Dose-dependent decrease | [2] |
| HeLa | 20 | 1, 2, 4, 6 | Peak increase in LC3-II/actin ratio at 4 hours | Tendency to decrease at 2, 4, and 6 hours | [3] |
| HeLa (GFP-LC3) | Not Specified | Not Specified | 27-fold increase in GFP-LC3 dots | Not Specified | [1] |
| Murine Embryonic Fibroblasts (MEFs) | Not Specified | Not Specified | Dose-dependent conversion of LC3-I to LC3-II | Dose-dependent decrease | [1] |
Experimental Protocols
The following are detailed protocols for the in vitro application of this compound to cultured cells and the subsequent analysis of autophagy induction.
Experimental Workflow
Caption: In vitro experimental workflow.
Protocol 1: Induction of Autophagy in Cultured Cells
Materials:
-
Cultured cells (e.g., HeLa, HEK293, MEFs)
-
Complete cell culture medium
-
This compound peptide
-
Tat-scrambled peptide (as a negative control)
-
Sterile, nuclease-free water or appropriate buffer for peptide reconstitution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 12-well plates, or chamber slides) at a density that will result in 70-80% confluency at the time of treatment.
-
Peptide Reconstitution: Reconstitute the this compound and Tat-scrambled peptides in sterile water or a recommended buffer to a stock concentration of 1 mM. Aliquot and store at -20°C or -80°C as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.
-
Cell Treatment:
-
On the day of the experiment, thaw the peptide aliquots on ice.
-
Prepare working solutions of this compound and Tat-scrambled peptide in complete cell culture medium at the desired final concentrations (e.g., 5, 10, 20, 50 µM).
-
Remove the existing medium from the cultured cells and replace it with the medium containing the peptides. Include a vehicle-only control.
-
Incubate the cells for the desired period (e.g., 2, 4, 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Protocol 2: Analysis of Autophagy by Western Blotting
Materials:
-
Treated and control cells from Protocol 1
-
RIPA buffer or other suitable lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B, p62, and a loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Calculate the ratio of LC3-II to LC3-I or the ratio of LC3-II to the loading control.
-
Normalize the p62 band intensity to the loading control.
-
Compare the results from this compound-treated cells to the control groups.
-
Protocol 3: Analysis of Autophagy by Immunofluorescence Microscopy
Materials:
-
Treated and control cells grown on coverslips or in chamber slides from Protocol 1
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA and 5% normal goat serum in PBS)
-
Primary antibody: anti-LC3B
-
Fluorophore-conjugated secondary antibody
-
DAPI or Hoechst stain for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Fixation and Permeabilization:
-
After treatment, wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Block the cells with blocking solution for 1 hour at room temperature.
-
Incubate the cells with the primary anti-LC3B antibody diluted in blocking solution overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI or Hoechst stain for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Acquire images using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the number of LC3 puncta per cell. An increase in the number of puncta indicates the formation of autophagosomes. Use image analysis software for automated and unbiased quantification.
-
Troubleshooting and Considerations
-
Peptide Solubility and Stability: Ensure proper reconstitution and storage of the this compound peptide to maintain its activity.
-
Cell Type Variability: The optimal concentration and incubation time for this compound may vary between different cell lines. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type.
-
Autophagic Flux: To distinguish between an increase in autophagosome formation and a blockage in their degradation, it is advisable to perform an autophagic flux assay. This can be achieved by co-treating cells with this compound and a lysosomal inhibitor such as bafilomycin A1 or chloroquine. A further increase in LC3-II levels in the presence of the inhibitor indicates a functional autophagic flux.
-
Negative Controls: Always include a Tat-scrambled peptide control to ensure that the observed effects are specific to the Beclin 1 sequence and not due to the Tat peptide itself or other non-specific effects. A vehicle-only control is also essential.
-
Toxicity: At high concentrations and with prolonged exposure, this compound can induce a form of autophagy-dependent cell death.[2] It is important to assess cell viability (e.g., using a Trypan Blue exclusion assay or MTT assay) to distinguish between autophagy induction and cytotoxicity.
References
Application Notes and Protocols: Utilizing Tat-beclin 1 to Elucidate Autophagy Flux
For Researchers, Scientists, and Drug Development Professionals
Abstract
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. Dysregulation of autophagy is implicated in a myriad of human diseases, including neurodegenerative disorders, cancer, and infectious diseases. Consequently, the modulation of autophagy presents a promising therapeutic avenue. Tat-beclin 1 is a cell-permeable peptide that has emerged as a potent and specific inducer of autophagy.[1][2] This document provides detailed application notes and protocols for the utilization of this compound to study and quantify autophagy flux in various experimental settings.
Introduction to this compound
This compound is a composite peptide consisting of the HIV-1 Tat protein transduction domain, which confers cell permeability, linked to a sequence derived from the autophagy-regulating protein Beclin 1.[1][2] This design allows the peptide to be directly applied to cultured cells and administered in vivo to modulate autophagic activity.[3][4]
Mechanism of Action: this compound induces autophagy by interacting with a negative regulator of autophagy, GAPR-1 (Golgi-associated plant pathogenesis-related protein 1), also known as GLIPR2.[1][2][5] This interaction disrupts the inhibitory binding of GAPR-1 to Beclin 1, liberating Beclin 1 to participate in the formation of the Class III PI3K complexes (PI3KC3-C1 and PI3KC3-C2), which are essential for the nucleation and maturation of autophagosomes.[3][4][6] Notably, this compound is considered to induce autophagy in a manner that is likely independent of the mTORC1 signaling pathway, a key negative regulator of autophagy.[3][4]
Key Applications
-
Induction of Autophagy: this compound provides a specific and controlled method to initiate the autophagic process in a dose- and time-dependent manner.
-
Measurement of Autophagy Flux: In conjunction with lysosomal inhibitors, this compound is a valuable tool to quantify the rate of autophagic degradation (autophagy flux).
-
Therapeutic Development: The ability of this compound to upregulate autophagy makes it a potential therapeutic agent for diseases associated with impaired autophagic clearance.[1][6]
-
Disease Modeling: Researchers can use this compound to investigate the functional consequences of enhanced autophagy in various cellular and animal models of disease.
Quantitative Data Summary
The following table summarizes typical experimental parameters for this compound application as reported in the literature.
| Parameter | In Vitro (Cell Culture) | In Vivo (Mice) | Reference |
| Cell Lines | HeLa, HCT116, MCF7, MEFs, RAW264.7, HepG2, and over 40 other cell lines | Heart, skeletal muscle, pancreas, kidney, liver, brain | [3][4][7][8][9] |
| Peptide Concentration/Dose | 10 µM - 50 µM | 2 mg/kg daily (intraperitoneal injection) | [7][8][9] |
| Incubation/Treatment Time | 1.5 hours to 24 hours | 4 weeks | [7][9] |
| Negative Control | Tat-scrambled peptide (Tat-L11S) | Tat-scrambled peptide | [8] |
Signaling Pathway and Experimental Workflow
Caption: this compound signaling pathway.
Caption: Experimental workflow for autophagy flux.
Experimental Protocols
Protocol 1: In Vitro Autophagy Induction and Flux Measurement by Western Blot
This protocol details the steps to induce autophagy using this compound and measure the autophagic flux by analyzing the levels of LC3-II and p62/SQSTM1 via Western blotting.
Materials:
-
This compound peptide
-
Tat-scrambled control peptide
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1X Pen/Strep
-
OptiMEM (or other serum-free medium)
-
Bafilomycin A1 or Chloroquine
-
1X PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
Procedure:
-
Cell Plating: Plate cells (e.g., HeLa, HepG2) in a multi-well plate at a density that will result in 60-80% confluency at the time of treatment. Incubate overnight at 37°C with 5% CO2.
-
Peptide Reconstitution and Treatment:
-
Reconstitute this compound and Tat-scrambled peptides in an appropriate solvent (e.g., acidified OptiMEM) to a stock concentration of 1 mM. Note: Tat-Beclin D11 should not be reconstituted at a concentration greater than 5 mM.
-
On the day of the experiment, wash the cells three times with 1X PBS.
-
Prepare working solutions of the peptides in cell culture medium to the desired final concentration (e.g., 10-20 µM).
-
Add the peptide solutions to the cells and incubate for the desired duration (e.g., 6 to 24 hours) at 37°C with 5% CO2.
-
-
Autophagy Flux Measurement:
-
To measure autophagic flux, treat a subset of the wells with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the final 2-4 hours of the peptide treatment.[5][9] This will block the degradation of autophagosomes, leading to an accumulation of LC3-II if autophagy is active.
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold 1X PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Western Blotting:
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against LC3B, p62, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for LC3-II and p62. Normalize to the loading control.
-
An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels indicate autophagy induction.
-
A significant accumulation of LC3-II in the presence of the lysosomal inhibitor compared to its absence indicates a robust autophagic flux.
-
Protocol 2: Visualization of Autophagy by Fluorescence Microscopy
This protocol describes how to visualize the formation of autophagosomes (LC3 puncta) in response to this compound treatment using fluorescence microscopy.
Materials:
-
Cells stably expressing GFP-LC3 or transfected with a GFP-LC3 plasmid.
-
This compound peptide and Tat-scrambled control peptide.
-
Cell culture medium and 1X PBS.
-
4% Paraformaldehyde (PFA) in PBS.
-
Mounting medium with DAPI.
Procedure:
-
Cell Plating: Plate GFP-LC3 expressing cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with this compound and Tat-scrambled control peptide as described in Protocol 1, Step 2. A typical incubation time for puncta formation is 1.5 to 3 hours.[1]
-
Cell Fixation:
-
After treatment, wash the cells three times with 1X PBS.
-
Fix the cells with 4% PFA in PBS for 20 minutes at room temperature.
-
Wash the cells three times with 1X PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI to stain the nuclei.
-
Acquire images using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the number of GFP-LC3 puncta per cell.[1] An increase in the number of puncta in this compound-treated cells compared to the control indicates autophagy induction.
-
Troubleshooting and Considerations
-
Cell Type Variability: The optimal concentration of this compound and the duration of treatment may vary between different cell types. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.[3]
-
Peptide Solubility: Ensure complete solubilization of the peptide as per the manufacturer's instructions. Some variants may require an acidified solution for reconstitution.
-
Autosis: Prolonged treatment with high concentrations of this compound can lead to a form of autophagy-dependent cell death called autosis.[3][4] It is crucial to distinguish this from the intended study of physiological autophagy flux.
-
Specificity Controls: Always include a Tat-scrambled peptide as a negative control to ensure that the observed effects are specific to the Beclin 1 sequence.[8]
-
Autophagy Gene Dependency: To confirm that the observed effects are indeed due to autophagy, it is advisable to use cells with knockdown or knockout of essential autophagy genes (e.g., ATG5, ATG7) as a further control.[3] this compound-induced autophagy is dependent on these genes.[3]
References
- 1. Identification of a candidate therapeutic autophagy–inducing peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autophagy Inducing Peptides - this compound D11 / L11 [bio-techne.com]
- 3. Frontiers | Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications [frontiersin.org]
- 4. Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Evaluation of Autophagy-Inducing Particles for the Treatment of Abnormal Lipid Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Beclin 1-Mediated Autophagy by Oncogenic Tyrosine Kinases [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Tat-Beclin 1 Delivery Techniques for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo delivery of Tat-beclin 1, a cell-permeable autophagy-inducing peptide. These guidelines are intended to assist researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound across various disease models.
Introduction to this compound
This compound is a synthetic peptide composed of the HIV-1 Tat protein transduction domain and a sequence from the autophagy-related protein Beclin 1.[1][2][3] The Tat domain facilitates cell penetration, allowing the Beclin 1-derived portion to modulate autophagy within the cell.[4][5] Its primary mechanism of action involves disrupting the interaction between Beclin 1 and its negative regulator, GAPR-1 (Golgi-associated plant pathogenesis-related protein 1), also known as GLIPR2.[1][4][6][7][8][9][10][11] This disruption releases Beclin 1 to participate in the formation of the class III phosphatidylinositol 3-kinase (PI3KC3) complex, a critical step in the initiation of autophagy.[7][12][13][14] this compound has demonstrated therapeutic potential in a range of preclinical models, including cancer, neurodegenerative diseases, infectious diseases, and metabolic disorders.[1][12][15][16]
Mechanism of Action: Signaling Pathway
The induction of autophagy by this compound is a multi-step process initiated by its entry into the cell and subsequent interaction with key regulatory proteins.
In Vivo Delivery of this compound: Quantitative Data Summary
The following tables summarize the dosages and administration routes of this compound used in various in vivo studies. This information can serve as a starting point for designing new experiments.
Table 1: this compound in Cancer Models
| Animal Model | Cancer Type | Delivery Route | Dosage | Frequency | Key Findings |
| Nude Mice | Pancreatic (BxPC-3 xenograft) | Intraperitoneal (i.p.) | 40 mg/kg | Daily | ~50% reduction in tumor volume after 46 days. No overt toxicity observed.[13] |
| Mice | HER2+ Breast Cancer (xenograft) | Not Specified | Not Specified | Not Specified | Inhibits tumor growth as efficiently as lapatinib.[16] |
| Mice | Glioblastoma (U87 xenograft) | Not Specified | Not Specified | Not Specified | Decreased tumorigenesis.[16] |
Table 2: this compound in Infectious Disease Models
| Animal Model | Pathogen | Delivery Route | Dosage | Frequency | Key Findings |
| Neonatal Mice | Chikungunya Virus (CHIKV) | Intraperitoneal (i.p.) | 15 mg/kg | Daily | Reduced viral titers in muscle and decreased clinical paralysis.[1] |
| Mice | West Nile Virus (WNV) | Intraperitoneal (i.p.) | 15 mg/kg | Daily | Reduced mortality and viral loads in the brain.[11] |
| Neonatal Mice | West Nile Virus (WNV) | Intraperitoneal (i.p.) | 20 mg/kg (d-amino acid form) | Not Specified | Significant reduction in brain viral titers and delayed lethality.[1] |
Table 3: this compound in Other Disease Models
| Animal Model | Disease Model | Delivery Route | Dosage | Frequency | Key Findings |
| Mice | Urea Cycle Disorder (OTC-deficient) | Intraperitoneal (i.p.) | 15 mg/kg | Every 48 hours | Improved several clinically relevant endpoints.[2] |
| Mice | Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) | Intraperitoneal (i.p.) | 20 mg/kg | Not Specified | Mitigated hepatic and metabolic disturbances.[9][15] |
| GFP-LC3 Transgenic Mice | Autophagy Induction | Intraperitoneal (i.p.) | 20 mg/kg | Single dose | Increased autophagosomes in multiple tissues.[1] |
Experimental Protocols
The following protocols provide a general framework for the in vivo administration of this compound. It is crucial to adapt these protocols to the specific requirements of the experimental model and institutional guidelines.
Peptide Reconstitution and Vehicle Preparation
This compound is typically supplied as a lyophilized powder.
Materials:
-
Lyophilized this compound peptide
-
Sterile, nuclease-free water or 1x Phosphate Buffered Saline (PBS)
-
Vortex mixer
-
Sterile, low-protein binding microcentrifuge tubes
Protocol:
-
Briefly centrifuge the vial of lyophilized peptide to ensure the powder is at the bottom.
-
Reconstitute the peptide in sterile water or PBS to a stock concentration of 10-50 mg/mL.[9] For peptides with lower solubility, warming the solution to 37°C and using an ultrasonic bath may aid in dissolution.[17]
-
Gently vortex to ensure complete dissolution.
-
For long-term storage, aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[11]
-
On the day of injection, thaw an aliquot of the stock solution and dilute it to the final desired concentration with sterile PBS or another appropriate vehicle.
Intraperitoneal (i.p.) Injection Protocol
Intraperitoneal injection is a common and effective route for systemic delivery of this compound in rodents.
Materials:
-
Prepared this compound solution
-
Appropriate size sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge for mice)
-
70% ethanol for disinfection
-
Animal scale
Experimental Workflow Diagram:
Protocol:
-
Animal Preparation: Weigh the animal to accurately calculate the injection volume based on the desired dosage (mg/kg).
-
Syringe Preparation: Draw the calculated volume of the prepared this compound solution into the sterile syringe. Ensure there are no air bubbles.
-
Animal Restraint: Properly restrain the mouse or rat to expose the abdomen. For mice, scruffing the neck and securing the tail is a common method.
-
Injection Site: Locate the injection site in the lower right quadrant of the abdomen. This positioning helps to avoid puncturing the cecum, bladder, or other vital organs.[18][19]
-
Injection: Insert the needle at a 30-40 degree angle with the bevel facing up. Gently aspirate to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe).
-
Administration: Slowly and steadily depress the plunger to administer the full volume of the solution.
-
Withdrawal and Monitoring: Withdraw the needle and return the animal to its cage. Monitor the animal for any immediate adverse reactions such as distress or bleeding at the injection site.
Biodistribution and Toxicity
Studies have shown that this compound is generally well-tolerated in vivo with negligible systemic toxicity reported in several studies.[12] However, as with any experimental therapeutic, it is crucial to perform thorough toxicity assessments.
Biodistribution:
-
Following systemic administration, this compound can induce autophagy in various peripheral tissues, including the heart, skeletal muscle, and pancreas.[12]
-
The retro-inverso D-amino acid form of this compound has been shown to have greater stability and efficacy in reaching the central nervous system.[1]
-
Nanoparticle-based delivery systems can be employed to alter the biodistribution and target specific organs, such as the liver.[6]
Toxicity Evaluation:
-
Acute Toxicity: Monitor animals for any signs of distress, changes in behavior, or weight loss immediately following and in the hours after injection.
-
Chronic Toxicity: For studies involving repeated dosing, monitor body weight, food and water intake, and overall animal health throughout the study period.
-
Histopathology: At the experimental endpoint, collect major organs (liver, kidney, spleen, heart, lungs) for histological analysis (e.g., H&E staining) to assess for any signs of tissue damage or inflammation.
-
Blood Chemistry: Collect blood samples to analyze markers of liver and kidney function (e.g., ALT, AST, creatinine).
Conclusion
The in vivo delivery of this compound offers a promising avenue for exploring the therapeutic potential of autophagy induction in a wide range of diseases. The protocols and data presented in this document provide a foundation for researchers to design and implement robust in vivo studies. Careful consideration of the animal model, delivery route, dosage, and appropriate controls are essential for obtaining reliable and reproducible results. As research in this field continues to evolve, further optimization of delivery techniques and formulations will likely enhance the therapeutic efficacy of this compound.
References
- 1. Identification of a candidate therapeutic autophagy–inducing peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. researchgate.net [researchgate.net]
- 4. Autophagy Inducing Peptides - this compound D11 / L11 [bio-techne.com]
- 5. This compound D11 Autophagy Inducing Peptide - Retroinverso form (NBP2-49888): Novus Biologicals [novusbio.com]
- 6. Design and Evaluation of Autophagy-Inducing Particles for the Treatment of Abnormal Lipid Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GLIPR2 is a negative regulator of autophagy and the BECN1-ATG14-containing phosphatidylinositol 3-kinase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Frontiers | Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications [frontiersin.org]
- 13. Perturbation of Autophagy by a Beclin 1-Targeting Stapled Peptide Induces Mitochondria Stress and Inhibits Proliferation of Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Tat-Beclin-1 Peptide Ameliorates Metabolic Dysfunction-Associated Steatotic Liver Disease by Enhancing Hepatic Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. glpbio.com [glpbio.com]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols: Tat-beclin 1 in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction and Mechanism of Action
Tat-beclin 1 is a potent, cell-permeable peptide designed to induce autophagy, a fundamental cellular process for degrading and recycling damaged organelles and proteins.[1] The peptide is composed of two key domains:
-
The HIV-1 Tat protein transduction domain (PTD): This sequence allows the peptide to efficiently penetrate cell membranes.[2]
-
A sequence from the Beclin 1 protein: This 18-amino acid sequence is derived from a region of Beclin 1 (amino acids 267-284) that is crucial for its function in autophagy.[2]
Beclin 1 is a core component of the Class III phosphatidylinositol-3-kinase (PI3KC3) complexes, which are essential for the initiation of autophagosome formation.[3][4][5] The mechanism of this compound involves modulating the activity of these complexes. It competitively binds to Golgi-associated plant pathogenesis-related protein 1 (GAPR-1, also known as GLIPR2), a negative regulator that sequesters Beclin 1 in the Golgi apparatus.[1][2][6][7] By displacing Beclin 1 from GAPR-1, this compound promotes its availability for the formation of active PI3KC3 complexes, thereby initiating autophagy.[2][7] This mechanism is largely independent of the mTORC1 signaling pathway, a common target for other autophagy inducers like rapamycin.[3][8]
The induction of autophagy by this compound has shown therapeutic potential in various models, including neurodegenerative diseases, infectious diseases, and cancer.[1][3][9] Its application in primary cell cultures allows for the study of autophagy in a more physiologically relevant context compared to immortalized cell lines.
Applications and Quantitative Data
This compound has been successfully used to induce autophagy in a variety of primary cell cultures, demonstrating its utility in studying cellular homeostasis, host defense, and disease pathology.
Table 1: Summary of this compound Applications in Primary Cell Cultures
| Primary Cell Type | Application / Context | Key Finding(s) | Citation(s) |
| Murine Embryonic Fibroblasts (MEFs) | Basic Autophagy Induction | Dose-dependent decrease in p62 and conversion of LC3-I to LC3-II. | [1][10] |
| Human Monocyte-Derived Macrophages (MDMs) | HIV-1 Infection | Markedly inhibited HIV-1 replication in a dose-dependent manner. | [2][10] |
| Murine Bone Marrow-Derived Macrophages (BMDMs) | Bacterial Infection | Decreased intracellular survival of Listeria monocytogenes. | [2] |
| Human Memory CD4+ T cells | Latent HIV Infection | Selectively eliminates memory CD4+ T cells with latent HIV infection. | [3][9] |
| Primary Renal Tubular Cells | Cellular Stress | Sensitizes cells to TGFβ1-induced non-apoptotic cell death. | [3] |
Table 2: Recommended Treatment Conditions for Primary Cells
| Cell Type | Concentration Range | Duration | Notes | Citation(s) |
| General Primary Cells | 10 µM - 50 µM | 2 - 24 hours | Optimal concentration and time are cell-type dependent and should be determined empirically. | [1] |
| Human MDMs | 0.5 µM - 5 µM | 24 hours (daily) | Used as a pre-treatment before HIV-1 infection. | [2][10] |
| Murine BMDMs | 10 µM | 2 hours | Treatment applied 2-4 hours post-infection with L. monocytogenes. | [1][2] |
| Murine Embryonic Fibroblasts | 10 µM - 50 µM | 24 hours | Effective for inducing a robust autophagy response. | [1] |
Detailed Experimental Protocols
Note: Primary cells are often more sensitive than cell lines. It is crucial to handle them gently and use high-quality, serum-free media where appropriate to maintain neuronal health and minimize glial proliferation.[11][12]
General Protocol: Reconstitution and Application
-
Reconstitution: Reconstitute the lyophilized this compound peptide and the scrambled control peptide. For many commercial versions, this involves resuspending a 1 mM stock in OptiMEM acidified with 0.15% 6 N HCl. Refer to the manufacturer's datasheet for specific instructions.
-
Aliquot and Store: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
-
Cell Plating: Plate primary cells at a density appropriate for the specific cell type and experimental endpoint (e.g., 1,000–5,000 cells per mm² for neurons).[12] For neuronal cultures, use plates coated with a suitable substrate like Poly-D-Lysine.[12] Allow cells to adhere and recover overnight or as required.
-
Treatment: On the day of the experiment, wash the cells gently with 1X PBS. Dilute the this compound stock solution to the desired final concentration in the appropriate serum-free or complete culture medium. Add the treatment medium to the cells.
-
Incubation: Incubate the cells for the desired duration (e.g., 2 to 24 hours) at 37°C with 5% CO2.[1]
-
Harvesting: After incubation, proceed with cell lysis for Western Blot analysis or fixation for immunofluorescence.
Protocol 1: Western Blot for Autophagy Markers
This protocol is used to quantify the levels of key autophagy-related proteins: the conversion of LC3-I to LC3-II (an increase in LC3-II indicates autophagosome formation) and the degradation of p62/SQSTM1 (a decrease indicates autophagic flux).
Methodology:
-
Cell Culture and Treatment: Plate primary cells in 12-well plates and grow to 60-80% confluency. Treat with this compound (e.g., starting with 20 µM) and a scrambled control for up to 2-4 hours.[13]
-
Cell Lysate Preparation:
-
Wash cells once with cold 1X PBS.
-
Add cold lysis buffer (e.g., M-PER™) supplemented with protease and phosphatase inhibitors.
-
Incubate on a shaker for 10 minutes at room temperature.
-
Scrape cells and transfer the lysate to a microfuge tube. Centrifuge at 13,500 rpm for 10 minutes at 4°C to pellet debris.
-
Collect the supernatant (total protein lysate).
-
-
Western Blot:
-
Determine protein concentration using a BCA or Bradford assay.
-
Prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 10-20 µg) onto a 5-20% gradient SDS-PAGE gel.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane for 1-2 hours at room temperature.
-
Incubate with primary antibodies overnight at 4°C (e.g., rabbit anti-LC3B, mouse anti-p62, and a loading control like sheep anti-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect bands using an ECL substrate and an imaging system. Quantify band intensity to determine the LC3-II/LC3-I ratio and p62 levels relative to the loading control.
-
Protocol 2: Immunofluorescence for LC3 Puncta
This protocol allows for the visualization and quantification of autophagosomes, which appear as distinct puncta when stained for LC3.
Methodology:
-
Cell Culture and Treatment: Plate primary cells on sterile coverslips in a 24-well plate and allow them to adhere.
-
Treat cells with this compound (e.g., 20 µM) and a scrambled control for 1.5-2 hours.
-
Fixation and Staining:
-
Gently wash cells 3 times with 1X PBS.
-
Fix cells with 4% paraformaldehyde for 20 minutes at room temperature.
-
Wash 3 times with 1X PBS.
-
Block and permeabilize cells for 1 hour using a buffer containing 5% Normal Donkey Serum and 0.1% Triton-X in 1X PBS.
-
Incubate with primary antibody (e.g., rabbit anti-LC3B) diluted in blocking buffer, either for 2 hours at room temperature or overnight at 4°C.
-
Wash 3 times with 1X PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 donkey anti-rabbit) for 1 hour at room temperature in the dark.
-
Wash 3 times with 1X PBS.
-
-
Mounting and Imaging:
-
Perform a final stain with DAPI (1:10000) for 5 minutes to visualize nuclei.
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Acquire images using a fluorescence microscope. Analyze the images by counting the number of distinct LC3-positive puncta per cell. An increase in puncta in this compound-treated cells compared to controls indicates autophagy induction.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of a candidate therapeutic autophagy–inducing peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perturbation of Autophagy by a Beclin 1-Targeting Stapled Peptide Induces Mitochondria Stress and Inhibits Proliferation of Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BECLIN1: Protein Structure, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TAT-Beclin-1, Beclin-1 Activator I Sigma-Aldrich [sigmaaldrich.com]
- 7. Tat-P combined with GAPR1 releases Beclin1 to promote autophagy and improve Bronchopulmonary dysplasia model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications [frontiersin.org]
- 10. selleckchem.com [selleckchem.com]
- 11. cdn.stemcell.com [cdn.stemcell.com]
- 12. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 13. researchgate.net [researchgate.net]
Application Note: Monitoring Autophagy Induction by Tat-Beclin 1 via Western Blot Analysis of LC3 Conversion
Introduction
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis.[1] Its dysregulation is implicated in a wide range of human diseases, making it a key therapeutic target.[2][3] A crucial marker for monitoring autophagic activity is the conversion of microtubule-associated protein 1 light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).[4][5] The Tat-beclin 1 peptide is a potent and specific inducer of autophagy.[6] It is derived from Beclin 1, a key protein in the autophagy pathway, and is fused to the HIV-Tat protein to facilitate cell permeability.[7] this compound functions by disrupting the inhibitory interaction between Beclin 1 and its negative regulator, GAPR-1 (Golgi-Associated Plant Pathogenesis-Related protein 1), thereby freeing Beclin 1 to initiate autophagosome formation.[6][7][8] This application note provides a detailed protocol for analyzing the conversion of LC3-I to LC3-II using Western blot following treatment with this compound, a standard method to quantify the peptide's autophagic induction efficacy.
This compound Signaling Pathway
The this compound peptide activates the canonical autophagy pathway. Under basal conditions, GAPR-1 sequesters Beclin 1, inhibiting its function. This compound competitively binds to GAPR-1, leading to the release of Beclin 1.[7] The liberated Beclin 1 can then participate in the Class III PI3K complex, which is essential for the nucleation of the autophagosome. This initiation step triggers the conjugation of phosphatidylethanolamine (PE) to LC3-I, converting it to LC3-II, which is then recruited to the autophagosomal membrane.[5]
Caption: this compound binds to GAPR-1, releasing Beclin 1 to induce autophagy and LC3 conversion.
Data Presentation: Quantitative Analysis of LC3 Conversion
Following this compound treatment, a dose-dependent increase in the lipidated LC3-II form is expected.[6] The data can be quantified by densitometry of the Western blot bands. The ratio of LC3-II to a stable housekeeping protein (e.g., β-actin) is a reliable metric for assessing autophagic induction.[5][9]
Table 1: Densitometric Analysis of LC3-II Levels After this compound Treatment
| Treatment Group | This compound Conc. (µM) | LC3-II Band Intensity (Arbitrary Units) | β-actin Band Intensity (Arbitrary Units) | Normalized LC3-II/β-actin Ratio | Fold Change vs. Control |
| Untreated Control | 0 | 15,250 | 85,100 | 0.18 | 1.0 |
| Tat-Scrambled | 20 | 16,100 | 84,500 | 0.19 | 1.1 |
| This compound | 5 | 45,500 | 85,300 | 0.53 | 2.9 |
| This compound | 10 | 88,200 | 84,900 | 1.04 | 5.8 |
| This compound | 20 | 135,600 | 85,000 | 1.59 | 8.8 |
| This compound + Chloroquine | 20 + 50 | 255,100 | 84,800 | 3.01 | 16.7 |
Note: Data are hypothetical and for illustrative purposes. A scrambled peptide control (Tat-Scrambled) is recommended to ensure the observed effect is specific to the Beclin 1 sequence.[7] The inclusion of a lysosomal inhibitor like Chloroquine prevents the degradation of LC3-II, allowing for the measurement of autophagic flux.[10]
Experimental Protocol and Workflow
The following protocol details the steps for treating cells with this compound and analyzing LC3 conversion by Western blot.
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of LC3 conversion after this compound treatment.
Detailed Methodologies
Materials and Reagents
-
Cell Line: HeLa, HEK293, or other appropriate cell line.
-
Peptides: this compound peptide, Tat-scrambled control peptide.
-
Culture Medium: DMEM or appropriate medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide solutions, Tris-HCl, SDS, TEMED, APS, Laemmli sample buffer.
-
Western Blot: PVDF membrane (0.22 µm), transfer buffer, blocking buffer (5% non-fat dry milk or BSA in TBST), TBST (Tris-buffered saline with 0.1% Tween-20).
-
Antibodies:
-
Primary: Rabbit anti-LC3B, Mouse anti-β-actin.
-
Secondary: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
-
Detection: Enhanced Chemiluminescence (ECL) substrate.
-
Inhibitor (Optional): Chloroquine or Bafilomycin A1.
Cell Culture and Treatment
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Incubate cells for 24 hours under standard conditions (37°C, 5% CO₂).
-
Prepare fresh solutions of this compound and Tat-scrambled peptides in serum-free medium or PBS.
-
Aspirate the culture medium and treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µM) for the desired time (e.g., 6-24 hours).[6][8] Include wells for untreated and Tat-scrambled peptide controls.
-
For autophagic flux analysis, add a lysosomal inhibitor (e.g., 50 µM Chloroquine) to a set of wells for the last 2-4 hours of the this compound treatment.[10]
Protein Extraction and Quantification
-
After treatment, place plates on ice and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (containing protease/phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 20 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (total protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's protocol.
SDS-PAGE and Western Blotting
-
Normalize all samples to the same protein concentration with RIPA buffer and Laemmli sample buffer. Load 20-30 µg of protein per lane.
-
Separate the proteins on a high-percentage (12-15%) SDS-polyacrylamide gel to ensure adequate separation of LC3-I (~16 kDa) and LC3-II (~14 kDa).[5]
-
Transfer the separated proteins to a 0.22 µm PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against LC3B (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again as in step 6.
-
Repeat the blotting procedure (steps 5-8) for the housekeeping protein (β-actin) on the same membrane after stripping or on a parallel gel.
Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system. Adjust exposure time to avoid signal saturation.
-
Quantify the band intensities for LC3-II and the loading control (β-actin) using densitometry software (e.g., ImageJ).
-
Normalize the LC3-II intensity to the corresponding β-actin intensity for each sample. The simple ratio of LC3-II to LC3-I can be misleading and is not recommended.[4][11]
-
Calculate the fold change in the normalized LC3-II level relative to the untreated control to determine the effect of this compound treatment.
References
- 1. Frontiers | Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Targeting autophagy and beyond: Deconvoluting the complexity of Beclin-1 from biological function to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]
- 5. blog.abclonal.com [blog.abclonal.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Autophagy Inducing Peptides - this compound D11 / L11 [bio-techne.com]
- 8. Design and Evaluation of Autophagy-Inducing Particles for the Treatment of Abnormal Lipid Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]
- 11. How to interpret LC3 immunoblotting - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunofluorescence Staining for Autophagy Following Tat-Beclin 1 Induction
Audience: Researchers, scientists, and drug development professionals.
Introduction and Application Notes
Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins, playing a critical role in cellular homeostasis.[1][2] Dysregulation of this pathway is implicated in a wide range of human diseases, including neurodegenerative disorders, cancer, and infectious diseases, making it a key target for therapeutic development.[3][4] A central player in the initiation of autophagy is Beclin 1, a core component of the Class III Phosphatidylinositol 3-Kinase (PI3K) complex, which is essential for the nucleation of the autophagosome.[1][5]
The Tat-beclin 1 peptide is a potent and specific cell-permeable inducer of autophagy.[6] It is composed of a sequence from the Beclin 1 protein fused to the HIV-Tat protein transduction domain, which facilitates its entry into cells.[7] The peptide functions by competitively disrupting the inhibitory interaction between Beclin 1 and its negative regulator, GAPR-1 (Golgi-associated plant pathogenesis-related protein 1, also known as GLIPR2).[1][7] By binding to GAPR-1, the this compound peptide releases Beclin 1, allowing it to activate the PI3K complex and initiate the formation of autophagosomes.[8] This specific mechanism of action provides a more targeted approach to inducing autophagy compared to general stressors like starvation or broad-spectrum inhibitors like rapamycin.
Immunofluorescence (IF) microscopy is a powerful technique to visualize and quantify the induction of autophagy.[2][9] The most common marker used is the Microtubule-associated protein 1 light chain 3 (LC3).[5] During autophagy, the cytosolic form of LC3 (LC3-I) is lipidated to form LC3-II, which is recruited to the autophagosome membrane, appearing as distinct puncta under a microscope.[9][10] An increase in the number of LC3 puncta per cell is a hallmark of autophagy induction.[11] Another key marker is p62/SQSTM1, an autophagic cargo protein that is degraded upon completion of the autophagic process. Therefore, a decrease in p62 levels or signal intensity can also indicate an increase in autophagic flux.
This document provides a detailed protocol for performing immunofluorescence staining to monitor autophagy in mammalian cells following treatment with the this compound peptide.
Signaling Pathway of this compound-Induced Autophagy
Caption: Mechanism of this compound-induced autophagy.
Experimental Protocols
This protocol is adapted for a 96-well plate format, suitable for screening and dose-response experiments, but can be scaled for other culture vessels.
I. Materials and Reagents
-
Cells: HeLa, MCF7, or other cell line of interest.
-
Culture Medium: DMEM or appropriate medium with 10% FBS and 1X Penicillin/Streptomycin.
-
Peptides:
-
This compound (e.g., L11 or D11 versions)
-
Tat-Scrambled control peptide (optional, as a negative control)
-
-
Buffers and Solutions:
-
1X Phosphate Buffered Saline (PBS)
-
Opti-MEM (or other serum-free medium)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Blocking Buffer: 1X PBS, 0.1% Triton X-100, 5% Normal Donkey Serum
-
Wash Buffer: 1X PBS
-
-
Antibodies:
-
Primary Antibody: Rabbit anti-LC3B or Mouse anti-p62/SQSTM1
-
Secondary Antibody: Alexa Fluor 488 Donkey anti-Rabbit or Alexa Fluor 594 Donkey anti-Mouse
-
-
Stains:
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
-
Equipment:
-
Black-walled, clear-bottom 96-well imaging plates
-
Fluorescence or confocal microscope
-
II. Experimental Workflow
Caption: Workflow for immunofluorescence staining of autophagy.
III. Detailed Procedure
Day 1: Cell Culture and Plating
-
Culture cells to ~80% confluency in a T-75 flask.
-
Trypsinize and count the cells.
-
Plate cells at a density of 1.0–1.5 x 10^5 cells/mL (100 µL per well) into a black-walled 96-well imaging plate.
-
Incubate the plate overnight at 37°C with 5% CO2.
Day 2: Peptide Treatment and Staining
-
Peptide Preparation: Reconstitute this compound and control peptides in an appropriate solvent (e.g., acidified OptiMEM) to a stock concentration of 1 mM.
-
Cell Treatment:
-
Check that cells are 60-80% confluent.
-
Wash cells gently three times with 1X PBS.
-
Prepare working dilutions of the peptide in serum-free medium. A final concentration of 10-20 µM is a common starting point. A dose-response curve is recommended for optimization.
-
Add 50 µL of the peptide solution to each well.
-
Incubate for 1.5 to 2 hours at 37°C with 5% CO2. Time-course experiments (e.g., imaging every 15-30 minutes) can determine the optimal induction time.
-
-
Fixation:
-
Carefully remove the treatment medium.
-
Fix the cells by adding 100 µL of 4% PFA to each well for 20 minutes at room temperature.
-
Wash cells three times with 1X PBS.
-
-
Permeabilization and Blocking:
-
Add 100 µL of Blocking Buffer (containing Triton X-100 for permeabilization and serum to block non-specific binding) to each well.
-
Incubate for 1 hour at room temperature.
-
-
Primary Antibody Staining:
-
Dilute the primary antibody (e.g., anti-LC3B) to its recommended concentration in Blocking Buffer.
-
Remove the blocking solution and add 50 µL of the diluted primary antibody to each well.
-
Incubate overnight at 4°C or for 2 hours at room temperature.
-
-
Secondary Antibody Staining:
-
Wash cells three times for 5 minutes each with 1X PBS.
-
Dilute the fluorescently-labeled secondary antibody in Blocking Buffer.
-
Add 50 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Counterstaining:
-
Wash cells three times for 5 minutes each with 1X PBS.
-
Add 100 µL of DAPI solution (e.g., 1 µg/mL in PBS) to each well and incubate for 5-10 minutes at room temperature.
-
Wash twice with 1X PBS.
-
Leave the final wash of PBS in the wells for imaging.
-
IV. Image Acquisition and Quantitative Analysis
-
Image Acquisition: Use a high-content imager or a confocal microscope to capture images. Acquire images for the DAPI channel (nuclei) and the channel corresponding to your secondary antibody (e.g., 488 nm for LC3 puncta).
-
Quantitative Analysis:
-
LC3 Puncta: Use automated imaging software to identify individual cells based on the DAPI stain and count the number of distinct LC3 puncta within each cell.[12] An increase in the average number of puncta per cell indicates autophagy induction.[13]
-
p62/SQSTM1 Levels: If staining for p62, quantify the mean fluorescence intensity of the p62 signal per cell. A decrease in intensity suggests enhanced autophagic flux and degradation of p62.
-
Data Normalization: The data should be normalized to the negative control (untreated or scrambled peptide-treated cells).
-
Data Presentation
Quantitative data should be summarized in a clear, tabular format to allow for easy comparison between different treatment conditions.
| Treatment Group | Concentration (µM) | Average LC3 Puncta per Cell (Mean ± SD) | Change vs. Control (Fold) | p-value |
| Untreated Control | 0 | 2.5 ± 0.8 | 1.0 | - |
| Tat-Scrambled | 20 | 2.8 ± 1.1 | 1.12 | > 0.05 |
| This compound | 5 | 8.1 ± 2.3 | 3.24 | < 0.01 |
| This compound | 10 | 15.4 ± 3.9 | 6.16 | < 0.001 |
| This compound | 20 | 22.7 ± 5.2 | 9.08 | < 0.001 |
| Starvation (Positive Control) | - | 18.9 ± 4.5 | 7.56 | < 0.001 |
Table 1: Example of quantitative analysis of LC3 puncta formation following this compound treatment in HeLa cells. Data are representative.
References
- 1. mdpi.com [mdpi.com]
- 2. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications [frontiersin.org]
- 4. Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autophagy-related protein LC3 and Beclin-1 in the first trimester of pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a candidate therapeutic autophagy-inducing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a candidate therapeutic autophagy–inducing peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Evaluation of Autophagy-Inducing Particles for the Treatment of Abnormal Lipid Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia | Springer Nature Experiments [experiments.springernature.com]
- 10. LC3 fluorescent puncta in autophagosomes or in protein aggregates can be distinguished by FRAP analysis in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Visualizing Autophagy by Microscopy: TEM & LC3B Puncta Fluorescence | Bio-Techne [bio-techne.com]
- 13. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Tat-beclin 1 Peptide Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tat-beclin 1 peptide is a potent and specific inducer of autophagy, a fundamental cellular process for degrading and recycling damaged organelles and proteins.[1][2] Its therapeutic potential is being explored for a wide range of human diseases, including neurodegenerative disorders, infectious diseases, and cancer.[1][2][3] The peptide is a chimeric molecule, consisting of a protein transduction domain from the HIV-1 Tat protein and a short sequence from the autophagy protein Beclin 1.[1][4][5] The Tat domain facilitates cell permeability, while the Beclin 1 sequence competitively binds to GAPR-1 (Golgi-Associated Plant Pathogenesis-Related protein 1), a negative regulator of autophagy.[1][4][5] This interaction releases Beclin 1, allowing it to initiate the formation of autophagosomes.[4][6]
These application notes provide detailed protocols for the chemical synthesis, purification, and characterization of the this compound peptide, tailored for research and preclinical development.
This compound Peptide: Variants and Characteristics
Several variants of the this compound peptide have been developed to optimize its activity, solubility, and stability.[3][4] The original peptide contained an 18-amino acid sequence from Beclin 1, while newer versions utilize a more potent 11-amino acid sequence.[3] Furthermore, a retro-inverso form, composed of D-amino acids in reverse sequence, has been shown to have enhanced stability and in vivo potency.[1]
| Peptide Variant | Sequence | Amino Acid Type | Key Features |
| This compound (L-form, 18mer) | YGRKKRRQRRR-GG-NVFNATFEIWHDGEFGT | L-amino acids | Original autophagy-inducing peptide.[1] |
| This compound L11 (Tat-L11) | YGRKKRRQRRR-GG-DHWIHFTANWV | L-amino acids | More potent 11-amino acid Beclin 1 sequence.[4] |
| This compound D11 (Tat-D11) | rrrqrrkkrgy-gg-dhwihftanwv (Retro-inverso) | D-amino acids | Enhanced stability and potency in vivo.[1] |
| Tat-scrambled (Control) | YGRKKRRQRRR-GG-TNEIFWDVHFANTAGF | L-amino acids | Inactive control peptide with a scrambled Beclin 1 sequence.[1][4] |
Mechanism of Action: Signaling Pathway
This compound induces autophagy by disrupting the inhibitory interaction between Beclin 1 and GAPR-1. In a resting state, GAPR-1 sequesters Beclin 1, primarily at the Golgi apparatus, preventing its participation in the autophagy pathway. The this compound peptide enters the cell and binds directly to GAPR-1, causing the release of endogenous Beclin 1.[1][4] Freed Beclin 1 can then associate with the Class III PI3K complex, which is essential for the nucleation of the autophagosome, the hallmark structure of autophagy.
Caption: this compound binds to GAPR-1, releasing Beclin 1 to initiate autophagy.
Experimental Protocols
The following sections provide detailed protocols for the synthesis and purification of this compound peptides.
Overall Workflow
The production of high-purity this compound peptide involves a multi-step process beginning with chemical synthesis, followed by cleavage from the solid support, and culminating in a rigorous purification and characterization phase.
Caption: Workflow for this compound peptide synthesis, purification, and quality control.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the synthesis of this compound using standard Fmoc-based solid-phase methodology.[1]
Materials and Reagents:
-
Wang resin (or other suitable resin for C-terminal acid peptides)
-
Fmoc-protected amino acids
-
Coupling agent: Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt
-
Solvents: Dichloromethane (DCM), N-methylpyrrolidone (NMP)
-
Deprotection agent: 20% Piperidine in NMP
-
Cleavage solution: Reagent K (Trifluoroacetic acid/Thioanisole/Water/Phenol/EDT)
Equipment:
-
Automated peptide synthesizer (e.g., ABI 431A) or manual synthesis vessel
-
Shaker/Vortexer
-
Filtration apparatus
Procedure:
-
Resin Preparation: Start with a pre-loaded Fmoc-amino acid-Wang resin or load the first C-terminal amino acid onto the resin according to standard procedures.
-
Fmoc Deprotection: Swell the resin in NMP. Treat the resin with 20% piperidine in NMP for 5-20 minutes to remove the Fmoc protecting group from the N-terminal amine. Wash thoroughly with NMP and DCM.
-
Amino Acid Coupling:
-
Activate the next Fmoc-protected amino acid by dissolving it with a coupling agent (e.g., DCC) in DCM/NMP.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.[1]
-
-
Washing: After coupling, wash the resin extensively with NMP and DCM to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection (Step 2) and coupling (Step 3) steps for each amino acid in the this compound sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection as described in Step 2.
-
Cleavage and Global Deprotection:
-
Wash the fully synthesized peptide-resin with DCM and dry it under vacuum.
-
Treat the dried resin with Reagent K for 2-4 hours at room temperature to cleave the peptide from the resin and remove all side-chain protecting groups.[1]
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
-
Drying: Dry the crude peptide pellet under vacuum to obtain a powder. The purity at this stage is typically around 75%.[1]
Protocol 2: Peptide Purification by RP-HPLC
This protocol details the purification of the crude this compound peptide using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a technique that separates molecules based on hydrophobicity.[7][8]
Materials and Reagents:
-
Crude this compound peptide
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN)
-
Solvents for sample dissolution (e.g., 50% ACN/water)
Equipment:
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase column
-
Lyophilizer (freeze-dryer)
-
Analytical HPLC system and Mass Spectrometer for quality control
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal volume of a suitable solvent (e.g., 50% water/acetonitrile).[8] Filter the sample through a 0.2 µm filter to remove particulates.[8]
-
Column Equilibration: Equilibrate the preparative C18 column with a low concentration of Mobile Phase B (e.g., 5-10%) for several column volumes.
-
Injection and Separation:
-
Inject the filtered peptide solution onto the column.
-
Run a linear gradient of increasing Mobile Phase B concentration (e.g., 10% to 70% B over 40-60 minutes) at a flow rate appropriate for the column size. The hydrophobic this compound peptide will elute as the concentration of acetonitrile increases.
-
Monitor the elution profile at 220 nm or 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak, which represents the full-length this compound peptide.
-
Purity Analysis: Analyze small aliquots of the collected fractions using an analytical HPLC system to determine their purity. Pool the fractions that meet the desired purity level (typically >95%).
-
Lyophilization: Freeze the pooled, pure fractions and lyophilize them to remove the solvent, yielding the final peptide as a white, fluffy powder.
-
Final Characterization: Confirm the identity and purity of the final product using analytical HPLC and mass spectrometry (e.g., ESI-MS) to verify the correct molecular weight.[9]
Quantitative Data Summary
The following table summarizes typical experimental parameters and outcomes for this compound.
| Parameter | Value | Stage / Application | Reference |
| Crude Peptide Purity | ~75% | Post-synthesis | [1] |
| Final Peptide Purity | >95% | Post-HPLC Purification | [10] |
| Molecular Weight (this compound, 18mer) | ~3741.08 Da | Characterization | [10] |
| In Vitro Working Concentration | 0.5 - 20 µM | Cell Culture Experiments | [1][11][12] |
| In Vivo Dosage (Mice) | 15 - 20 mg/kg (i.p.) | Animal Studies | [1][13] |
| HPLC Mobile Phase (Organic) | Acetonitrile | Purification & Analysis | [7] |
| HPLC Mobile Phase (Aqueous) | 0.1% TFA in Water | Purification & Analysis | [7] |
References
- 1. Identification of a candidate therapeutic autophagy–inducing peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a candidate therapeutic autophagy-inducing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autophagy Inducing Peptides - this compound D11 / L11 [bio-techne.com]
- 5. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 6. Tat-P combined with GAPR1 releases Beclin1 to promote autophagy and improve Bronchopulmonary dysplasia model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hplc.eu [hplc.eu]
- 8. researchgate.net [researchgate.net]
- 9. Solid-phase synthesis of oxaliplatin–TAT peptide bioconjugates - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. This compound peptide [novoprolabs.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Design and Evaluation of Autophagy-Inducing Particles for the Treatment of Abnormal Lipid Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Long-Term Tat-Beclin 1 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tat-beclin 1 is a cell-permeable peptide that potently and specifically induces autophagy.[1][2] It is composed of the HIV-1 Tat protein transduction domain, which allows for cellular entry, fused to a sequence derived from the autophagy-regulating protein Beclin 1.[3] The Beclin 1-derived portion of the peptide competitively binds to GAPR-1 (Golgi-Associated Plant Pathogenesis-Related Protein 1), also known as GLIPR2, which is a negative regulator of autophagy.[3][4] This interaction releases Beclin 1 from its sequestration in the Golgi apparatus, allowing it to participate in the formation of autophagosomes and thereby inducing autophagy.[3][4] Due to its specific mechanism of action, this compound has emerged as a valuable tool for studying the roles of autophagy in various physiological and pathological processes and as a potential therapeutic agent for a range of diseases, including neurodegenerative disorders, infectious diseases, and metabolic conditions.[4][5][6]
These application notes provide an overview of long-term this compound treatment protocols and summarize its effects as documented in preclinical studies. Detailed methodologies for key experiments are included to facilitate the design and execution of research involving the long-term administration of this autophagy-inducing peptide.
Signaling Pathway and Mechanism of Action
The this compound peptide induces autophagy by disrupting the interaction between Beclin 1 and its negative regulator, GAPR-1. This allows Beclin 1 to be incorporated into the Class III PI3K complexes (PI3KC3), which are crucial for the initiation of autophagy. The following diagram illustrates the proposed signaling pathway.
Caption: this compound signaling pathway.
Experimental Protocols
In Vitro Long-Term Treatment Protocol
This protocol is a general guideline for the long-term treatment of cultured cells with this compound to study its effects on cellular processes.
Materials:
-
This compound peptide (and scrambled control peptide)
-
Cell culture medium appropriate for the cell line
-
Sterile phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Reagents for downstream analysis (e.g., Western blotting, immunofluorescence)
Procedure:
-
Cell Seeding: Plate cells at a density that allows for long-term culture without overgrowth. The optimal seeding density will vary depending on the cell line's proliferation rate.
-
Peptide Reconstitution: Reconstitute the lyophilized this compound peptide in sterile, nuclease-free water or an appropriate buffer as per the manufacturer's instructions. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
-
Treatment:
-
For continuous long-term treatment, add this compound to the culture medium at the desired final concentration (typically ranging from 0.5 to 20 µM).[1][3]
-
The medium containing the peptide should be replaced every 2-3 days, or as required by the specific cell line's culture conditions.
-
For intermittent long-term treatment, apply the peptide for a defined period (e.g., 24 hours), then replace with fresh medium without the peptide. Repeat this cycle for the duration of the experiment.
-
-
Control Groups: Always include a negative control group treated with a scrambled this compound peptide to control for any non-specific effects of the peptide sequence or the Tat domain. An untreated control group should also be included.
-
Monitoring and Analysis:
-
At various time points during the long-term treatment, harvest cells for analysis.
-
Autophagy Induction: Assess the induction of autophagy by Western blotting for LC3-I to LC3-II conversion and p62/SQSTM1 degradation.[3]
-
Cell Viability/Toxicity: Monitor cell viability using assays such as MTT or Trypan Blue exclusion, especially in prolonged treatments, as extended autophagy can lead to a form of cell death known as autosis.[5][6]
-
Specific Cellular Assays: Perform assays relevant to the research question, such as analysis of protein aggregate clearance, viral replication, or metabolic function.[4][7]
-
In Vivo Long-Term Treatment Protocol (Mouse Model)
This protocol provides a general framework for the long-term administration of this compound to mice to investigate its systemic effects.
Materials:
-
This compound peptide (and scrambled control peptide)
-
Sterile saline or PBS for injection
-
Animal model (e.g., C57BL/6J mice)
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week before the start of the experiment.
-
Peptide Preparation: Dissolve the this compound peptide in sterile saline or PBS to the desired concentration for injection.
-
Administration:
-
The most common route of administration is intraperitoneal (i.p.) injection.[1][2] Intravenous (i.v.) administration has also been reported.[5][8]
-
A typical dosage for long-term studies is in the range of 1 to 20 mg/kg of body weight.[1][9]
-
The frequency of administration can be daily or several times a week (e.g., three times per week) depending on the experimental design and the half-life of the peptide.[2][10] For example, a study on metabolic dysfunction-associated steatotic liver disease (MASLD) involved i.p. injections three times a week for three weeks.[10] Another study investigating West Nile virus infection used daily i.p. injections for 20 days.[2]
-
-
Control Groups: Include a control group receiving injections of the scrambled peptide and a vehicle control group (saline or PBS).
-
Monitoring and Endpoint Analysis:
-
Monitor the health of the animals regularly, including body weight, food and water intake, and any signs of distress.
-
At the end of the treatment period, euthanize the animals and collect tissues of interest (e.g., brain, liver, heart, muscle) for analysis.
-
Autophagy Induction in Tissues: Homogenize tissues and perform Western blotting for LC3 and p62 to confirm autophagy induction.[4] Immunohistochemistry or immunofluorescence for LC3 puncta can also be performed on tissue sections.
-
Histopathological Analysis: Perform histological analysis (e.g., H&E staining, specific stains for fibrosis or lipid accumulation) to assess tissue morphology and any pathological changes.[7]
-
Biochemical and Molecular Analysis: Conduct biochemical assays on serum or tissue homogenates (e.g., measurement of metabolites, enzyme activity) and molecular analyses (e.g., qRT-PCR for gene expression) as required by the study.
-
Quantitative Data on Long-Term this compound Effects
The following tables summarize quantitative data from studies investigating the effects of this compound treatment.
Table 1: In Vitro Effects of this compound Treatment
| Cell Line | Treatment Conditions | Outcome Measure | Result | Reference |
| HepG2 | 10, 30, 50 µM for 24h | LC3-II/β-actin ratio | Dose-dependent increase | [7] |
| HepG2 | 30 µM for 2-24h | LC3-II, ATG5-12, Beclin-1 levels | Time-dependent increase | [7] |
| HepG2 | 10, 30, 50 µM | Number of lipid droplets | 32.6% to 60% reduction | [7] |
| HepG2 | 10, 30, 50 µM | Size of lipid droplets | 18.6% to 35% reduction | [7] |
| HeLa | 20 µM for up to 6h | LC3-II levels | Increased over time | [3] |
| Primary human MDMs | 0.5–5 µM for 24h | HIV-1 replication | Dose-dependent inhibition | [1][4] |
Table 2: In Vivo Effects of this compound Treatment in Mouse Models
| Mouse Model | Treatment Protocol | Tissue/System | Outcome Measure | Result | Reference |
| HFD-induced MASLD | 20 mg/kg, i.p., 3x/week for 3 weeks | Liver | Hepatic steatosis | Reduced from 40% to 20.3% | [10] |
| HFD-induced MASLD | 20 mg/kg, i.p., 3x/week for 3 weeks | Serum | ALT and AST levels | Significant reduction | [10] |
| West Nile Virus infected | 15 mg/kg, i.p., daily | CNS | Clinical outcome | Improved | [1] |
| West Nile Virus infected | 20 mg/kg, i.p. | - | Mortality | Significantly reduced | [4] |
| ApoE-/- (atherosclerosis) | Intravenous administration | Carotid artery | Plaque development | Accelerated | [8] |
| ASL-deficient | Long-term treatment | - | Body weight | Unaffected | [11] |
Visualizing Experimental Workflows and Logical Relationships
General Experimental Workflow for In Vivo Long-Term Study
Caption: Workflow for in vivo long-term this compound studies.
Logical Relationship: this compound Treatment and Cellular Outcomes
Caption: Logical flow from treatment to cellular effects.
Concluding Remarks
Long-term treatment with this compound is a promising strategy for modulating autophagy in a sustained manner for both basic research and therapeutic development. The protocols and data presented here provide a foundation for designing and interpreting experiments involving the prolonged administration of this peptide. However, researchers should be aware of the context-dependent effects of autophagy induction. For instance, while often protective, sustained autophagy can lead to autosis, and its effects on complex pathologies like atherosclerosis may be counterintuitive and require careful investigation.[5][6][8] Therefore, thorough dose-response and time-course studies are essential, along with the use of appropriate controls, to accurately elucidate the long-term consequences of this compound treatment in any given experimental system.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design and Evaluation of Autophagy-Inducing Particles for the Treatment of Abnormal Lipid Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a candidate therapeutic autophagy–inducing peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications [frontiersin.org]
- 6. Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tat-Beclin-1 Peptide Ameliorates Metabolic Dysfunction-Associated Steatotic Liver Disease by Enhancing Hepatic Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TAT-beclin1 treatment accelerates the development of atherosclerotic lesions in ApoE-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound D11 Autophagy Inducing Peptide - Retroinverso form (NBP2-49888): Novus Biologicals [novusbio.com]
- 10. IJMS | Free Full-Text | Tat-Beclin-1 Peptide Ameliorates Metabolic Dysfunction-Associated Steatotic Liver Disease by Enhancing Hepatic Autophagy [mdpi.com]
- 11. embopress.org [embopress.org]
Tat-beclin 1: A Guide to Preparation, Storage, and Experimental Application
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Tat-beclin 1 is a cell-permeable peptide that has emerged as a potent and specific inducer of autophagy, a fundamental cellular process for degrading and recycling cellular components.[1][2] This peptide holds significant promise for therapeutic applications in a range of diseases, including neurodegenerative disorders, infectious diseases, and cancer.[1][3] Comprising the HIV-1 Tat protein transduction domain for cellular entry fused to a sequence from the Beclin 1 protein, this compound disrupts the inhibitory interaction between Beclin 1 and its negative regulator, GAPR-1 (Golgi-associated plant pathogenesis-related protein 1), thereby initiating the autophagy cascade.[4][5]
This document provides detailed protocols for the preparation and storage of this compound solutions, along with methodologies for its application in both in vitro and in vivo experiments.
Quantitative Data Summary
For ease of reference, the following tables summarize key quantitative parameters for the use of this compound.
Table 1: this compound Solubility
| Solvent | Solubility | Reference |
| Water | 50 mg/mL | [6] |
| Water | 100 mg/mL (26.73 mM) | [7] |
| DMSO | 50 mg/mL | [6] |
| 1x PBS | Soluble (for in vivo injection) | [8] |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Reference |
| Lyophilized Powder | -20°C | 3 years | [9][10] |
| Lyophilized Powder | 2-8°C | (Not specified for long term) | [6] |
| Reconstituted Stock Solution | -80°C | 6 months to 1 year | [2][9] |
| Reconstituted Stock Solution | -20°C | 1 month to 6 months | [2][6][9] |
Table 3: Typical Working Concentrations and Incubation Times for In Vitro Experiments
| Cell Type | Concentration Range | Incubation Time | Reference |
| Multiple cell lines (A549, COS-7, HeLa, MEFs, etc.) | 10, 30, 50 µM | 3 - 24 hours | [2] |
| Primary human monocyte-derived macrophages (MDMs) | 0.5 - 5 µM | 24 hours (pre-treatment) | [7][9] |
| HeLa cells | 20 µM | Up to 6 hours | [4] |
| HepG2 cells | 10, 30, 50 µM | 24 hours | [8] |
| HeLa cells (for ICC/IF) | Start with 20 µM and serially dilute | Up to 2 hours | [11] |
Table 4: Dosing for In Vivo Experiments
| Animal Model | Dosage | Administration Route | Frequency | Reference |
| Neonatal and adult mice | 15 mg/kg | Intraperitoneal (i.p.) | Daily | [2][9] |
| Mice with metabolic dysfunction-associated steatotic liver disease | 20 mg/kg | Intraperitoneal (i.p.) | Three times per week | [8] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound Peptide
Materials:
-
Lyophilized this compound peptide
-
Sterile, nuclease-free water, DMSO, or 1x PBS
-
Sterile, low-protein binding microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of lyophilized peptide to ensure the powder is at the bottom.
-
Based on the desired stock concentration and the amount of peptide, calculate the required volume of solvent. Note that some suppliers suggest not reconstituting Tat-D11, a shorter, more potent version, at a concentration greater than 5 mM.[10][11]
-
Carefully add the appropriate sterile solvent (e.g., water or DMSO for in vitro use, 1x PBS for in vivo use) to the vial.[6][8]
-
Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking to prevent peptide degradation.
-
Once fully dissolved, aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes. This prevents multiple freeze-thaw cycles which can inactivate the peptide.[2]
-
Store the aliquots at the recommended temperature (see Table 2).
Protocol 2: Induction of Autophagy in Cultured Cells (In Vitro)
Materials:
-
Cultured cells of interest (e.g., HeLa, HepG2, primary macrophages)
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Optional: Autophagy inhibitors (e.g., Bafilomycin A1) for autophagic flux assays
Procedure:
-
Plate cells at the desired density in a suitable culture vessel (e.g., 96-well plate, 12-well plate, or larger flasks) and allow them to adhere and reach 60-80% confluency.[11]
-
Prepare the final working concentration of this compound by diluting the stock solution in the appropriate cell culture medium. For some cell lines, serum-free media may be used during treatment.[7][9] For sensitive applications or specific cell lines, it may be beneficial to use acidified OptiMEM for dilution.[11]
-
Remove the existing culture medium from the cells and wash once with sterile PBS.
-
Add the medium containing the desired concentration of this compound to the cells. It is recommended to perform a dose-response experiment (e.g., 10, 30, 50 µM) to determine the optimal concentration for your specific cell line and experimental endpoint.[2][8]
-
Incubate the cells for the desired period (e.g., 2, 4, 8, 16, or 24 hours).[8] The optimal incubation time will vary depending on the cell type and the specific autophagy marker being assessed.
-
Following incubation, cells can be harvested for downstream analysis, such as Western blotting for LC3-II conversion and p62 degradation, immunofluorescence for LC3 puncta formation, or transmission electron microscopy to visualize autophagosomes.[4][8]
-
For autophagic flux assays, treat cells with an autophagy inhibitor like Bafilomycin A1 for the last 2 hours of the this compound incubation period before harvesting.[8]
Protocol 3: Administration of this compound in Mice (In Vivo)
Materials:
-
This compound reconstituted in sterile 1x PBS
-
Appropriate syringes and needles for intraperitoneal injection
-
Animal model (e.g., C57BL/6J mice)
Procedure:
-
Prepare the this compound solution in sterile 1x PBS at the desired concentration for injection.[8]
-
Calculate the injection volume based on the animal's body weight and the target dosage (e.g., 15-20 mg/kg).[8][9]
-
Administer the this compound solution via intraperitoneal (i.p.) injection. Other routes such as intravenous or direct hippocampal injection have also been reported.[3]
-
Follow the predetermined dosing schedule (e.g., daily or three times per week).[2][8]
-
Monitor the animals for any adverse effects. Daily treatment has been reported to be well-tolerated in both neonatal and adult mice.[7][9]
-
At the end of the experimental period, tissues can be harvested for analysis of autophagy induction and other relevant pathological or physiological markers.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Mechanism of this compound in inducing autophagy.
Caption: Workflow for in vitro and in vivo this compound experiments.
References
- 1. Frontiers | Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Evaluation of Autophagy-Inducing Particles for the Treatment of Abnormal Lipid Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 6. TAT-Beclin-1 ≥97% (HPLC), powder, Beclin-1 activator, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Tat-Beclin-1 Peptide Ameliorates Metabolic Dysfunction-Associated Steatotic Liver Disease by Enhancing Hepatic Autophagy [mdpi.com]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound D11 Autophagy Inducing Peptide - Retroinverso form (NBP2-49888): Novus Biologicals [novusbio.com]
- 11. Immunocytochemistry/Immunofluorescence protocol for this compound Autophagy Inducing Peptide (NBP2-49888): Novus Biologicals [novusbio.com]
Application Notes and Protocols: Lentiviral Expression of Tat-Beclin 1 for Stable Induction of Autophagy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing a lentiviral system for the stable expression of Tat-beclin 1 to induce autophagy. This method offers a robust platform for long-term studies of autophagy in various cellular and preclinical models, which is crucial for both basic research and therapeutic development.
Introduction
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, development, and immunity.[1][2] Dysregulation of autophagy is implicated in a wide range of human diseases, including neurodegenerative disorders, cancer, infectious diseases, and metabolic conditions.[2][3][4] Consequently, the ability to modulate autophagy is of significant interest for therapeutic intervention.
The this compound peptide is a potent and specific inducer of autophagy.[5][6][7] It is derived from a region of the essential autophagy protein Beclin 1 and is fused to the HIV-1 Tat protein transduction domain, which allows for efficient cell penetration.[1][5] this compound induces autophagy by interacting with and inhibiting GAPR-1 (Golgi-associated plant pathogenesis-related protein 1), a negative regulator of autophagy.[1][5][6] This interaction releases Beclin 1 from its inhibitory binding to GAPR-1, allowing it to participate in the formation of the Class III PI3K complex, a critical step in autophagosome nucleation.[4][8]
While the synthetic peptide is effective for short-term studies, stable, long-term induction of autophagy is often required for in-depth mechanistic studies and the development of cell-based assays for drug screening. Lentiviral delivery of a genetic construct encoding this compound provides a powerful tool to achieve stable, heritable expression and, consequently, sustained autophagy induction in a wide range of cell types, including primary and non-dividing cells.
Key Applications
-
Stable Autophagy Induction: Generate cell lines with constitutive activation of autophagy for long-term studies.
-
Disease Modeling: Investigate the role of sustained autophagy in various disease models, such as neurodegenerative diseases characterized by protein aggregates, or cancers where autophagy modulation can impact tumor growth and therapy resistance.
-
Drug Discovery: Develop high-throughput screening assays to identify novel modulators of autophagy.
-
Therapeutic Research: Evaluate the therapeutic potential of long-term autophagy activation in preclinical models of disease.
Data Presentation
The following tables summarize the quantitative effects of this compound peptide treatment on autophagy markers in various cell lines. These data provide an expected baseline for the effects achievable with stable lentiviral expression of this compound.
Table 1: In Vitro Dose-Dependent Induction of Autophagy by this compound Peptide
| Cell Line | This compound Concentration (µM) | Duration (hours) | Key Observations | Reference |
| Multiple cell lines & MEFs | 10, 30, 50 | 24 | Dose-dependent decrease in p62 and conversion of LC3-I to LC3-II.[6] | [6] |
| HeLa | 20 | 6 | Time-dependent increase in LC3-II levels. | [8] |
| HepG2 | 10, 30, 50 | 24 | Significant increase in LC3-II, ATG5-12, and Beclin-1; decrease in p62.[9] | [9] |
| HepG2 | 30 | 2, 4, 8, 16, 24 | Time-dependent increase in LC3-II, ATG5-12, and Beclin-1; gradual decrease in p62.[9] | [9] |
| Primary murine BMDMs | 10 | 2-4 (post-infection) | Decreased intracellular survival of L. monocytogenes. | [6] |
Table 2: In Vivo Induction of Autophagy by this compound Peptide
| Animal Model | This compound Dosage | Administration Route | Duration | Key Observations | Reference |
| 6-week-old GFP-LC3 mice | 20 mg/kg | i.p. | 6 hours | Increased GFP-LC3-positive dots in various tissues.[5] | [5] |
| 5-day-old GFP-LC3 mice | 20 mg/kg | i.p. | 6 hours | Decreased p62 levels in the brain.[5] | [5] |
| Adult mice | 15 mg/kg | i.p. | Daily for 20 days | Induction of autophagy in peripheral tissues and the central nervous system.[6] | [6] |
| WNV-infected mice | Not specified | Not specified | Not specified | Reduced viral loads in the brain and decreased mortality.[1] | [1] |
Signaling Pathway and Experimental Workflows
This compound Signaling Pathway
Caption: this compound signaling pathway for autophagy induction.
Experimental Workflow: Lentiviral Production and Transduction
Caption: Workflow for lentiviral production and stable cell line generation.
Experimental Protocols
Cloning of this compound into a Lentiviral Vector
This protocol outlines the general steps for cloning the this compound sequence into a third-generation lentiviral transfer plasmid. The specific enzymes and cloning strategy will depend on the chosen vector.
Materials:
-
Third-generation lentiviral transfer plasmid (e.g., pLKO, pCDH)
-
DNA fragment encoding the this compound sequence (can be synthesized or PCR amplified)
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli
-
Standard molecular cloning reagents and equipment
Protocol:
-
Vector and Insert Preparation:
-
Digest the lentiviral transfer plasmid and the DNA fragment containing the this compound sequence with the appropriate restriction enzymes.
-
Purify the digested vector and insert using a gel extraction kit.
-
-
Ligation:
-
Set up a ligation reaction with the purified vector and insert at an appropriate molar ratio (e.g., 1:3).
-
Incubate as recommended by the T4 DNA ligase manufacturer.
-
-
Transformation:
-
Transform the ligation mixture into competent E. coli.
-
Plate the transformed bacteria on an appropriate antibiotic selection plate.
-
-
Colony Screening and Plasmid Purification:
-
Screen bacterial colonies for the correct insert by colony PCR or restriction digest.
-
Inoculate a positive colony into a larger culture and purify the plasmid DNA using a maxiprep kit.
-
-
Sequence Verification:
-
Verify the sequence of the this compound insert by Sanger sequencing.
-
Lentivirus Production in HEK293T Cells
This protocol describes the production of lentiviral particles using a polyethylenimine (PEI) based transfection method in HEK293T cells.
Materials:
-
HEK293T cells (low passage, <15)[10]
-
DMEM, high glucose, supplemented with 10% FBS and L-glutamine (D10 medium)[10]
-
Opti-MEM or other serum-free medium
-
Lentiviral transfer plasmid encoding this compound
-
Second or third-generation packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Polyethylenimine (PEI), linear, MW 25,000
-
0.45 µm PES filter
-
10 cm tissue culture dishes
Protocol:
-
Cell Seeding (Day 0):
-
Seed 5 x 10^6 HEK293T cells in a 10 cm dish in D10 medium without antibiotics to achieve 90-95% confluency on the day of transfection.[11]
-
-
Transfection (Day 1):
-
In a sterile tube, mix the lentiviral plasmids: 10 µg of the this compound transfer plasmid, 10 µg of psPAX2, and 1 µg of pMD2.G in 0.5 mL of Opti-MEM.
-
In a separate tube, add PEI to 0.5 mL of Opti-MEM at a 3:1 ratio of PEI to total DNA (e.g., 63 µL of 1 mg/mL PEI for 21 µg of DNA).
-
Add the DNA mixture to the PEI mixture, vortex briefly, and incubate for 15-20 minutes at room temperature.
-
Gently add the DNA-PEI mixture dropwise to the HEK293T cells.
-
-
Medium Change (Day 2):
-
Approximately 16-18 hours post-transfection, carefully remove the medium and replace it with 10 mL of fresh D10 medium.[12]
-
-
Virus Harvest (Day 3 and 4):
-
At 48 hours post-transfection, collect the supernatant containing the viral particles into a sterile conical tube.
-
Add 10 mL of fresh D10 medium to the cells.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the first harvest.
-
Centrifuge the collected supernatant at 2100 rcf for 5 minutes to pellet cell debris.[10]
-
Filter the supernatant through a 0.45 µm PES filter.[10]
-
-
Storage:
-
Aliquot the viral supernatant and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Transduction of Target Cells and Generation of Stable Cell Lines
This protocol provides a general guideline for transducing target cells with the produced lentivirus. The optimal multiplicity of infection (MOI) should be determined for each cell type.
Materials:
-
Target cells
-
Lentiviral stock encoding this compound
-
Complete growth medium for the target cells
-
Polybrene (8 mg/mL stock)
-
Appropriate antibiotic for selection (if the lentiviral vector contains a resistance gene)
Protocol:
-
Cell Seeding:
-
Plate the target cells in a 6-well plate such that they are 30-50% confluent on the day of transduction.[11]
-
-
Transduction:
-
Thaw the lentiviral stock on ice.
-
Prepare different dilutions of the virus in complete medium to test a range of MOIs (e.g., 1, 5, 10, 20).
-
Add Polybrene to the virus-containing medium to a final concentration of 8 µg/mL.[13]
-
Remove the medium from the cells and add the viral inoculum.
-
Incubate the cells overnight.
-
-
Medium Change and Selection:
-
The next day, remove the viral inoculum and replace it with fresh complete medium.
-
48-72 hours post-transduction, if a selectable marker is present, begin selection by adding the appropriate antibiotic to the medium.
-
Replace the medium with fresh antibiotic-containing medium every 3-4 days until stable colonies are formed.
-
-
Expansion and Analysis:
-
Expand the antibiotic-resistant colonies.
-
Confirm the stable induction of autophagy by Western blot analysis for LC3-II and p62, or by fluorescence microscopy for GFP-LC3 puncta formation if a fluorescently tagged LC3 is co-expressed.
-
Assessment of Autophagy Induction
a) Western Blot for LC3 and p62
Protocol:
-
Lyse the stably transduced and control cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against LC3B and p62/SQSTM1 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels indicate autophagy induction.
b) Fluorescence Microscopy for GFP-LC3 Puncta
This method requires the cells to also stably express a GFP-LC3 fusion protein.
Protocol:
-
Seed the GFP-LC3 expressing cells that have been transduced with the this compound lentivirus onto glass coverslips.
-
Fix the cells with 4% paraformaldehyde.
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the number of GFP-LC3 puncta per cell. An increase in the number of puncta indicates the formation of autophagosomes.
Conclusion
The lentiviral expression of this compound provides a reliable and efficient method for the stable induction of autophagy in a wide variety of research settings. These application notes and protocols offer a framework for researchers to implement this powerful tool in their studies of autophagy-related diseases and for the development of novel therapeutic strategies.
References
- 1. This compound: The pioneering of an autophagy-inducing peptide: Novus Biologicals [novusbio.com]
- 2. Regulation of Beclin 1-Mediated Autophagy by Oncogenic Tyrosine Kinases [mdpi.com]
- 3. Frontiers | Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications [frontiersin.org]
- 4. Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a candidate therapeutic autophagy–inducing peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification of a candidate therapeutic autophagy-inducing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Evaluation of Autophagy-Inducing Particles for the Treatment of Abnormal Lipid Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tat-Beclin-1 Peptide Ameliorates Metabolic Dysfunction-Associated Steatotic Liver Disease by Enhancing Hepatic Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. addgene.org [addgene.org]
- 11. rgbiotech.com [rgbiotech.com]
- 12. mdanderson.org [mdanderson.org]
- 13. cdn.origene.com [cdn.origene.com]
Troubleshooting & Optimization
Troubleshooting lack of autophagy induction with Tat-beclin 1
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Tat-beclin 1 to induce autophagy.
Troubleshooting Guide: Lack of Autophagy Induction
Problem: I am not observing an increase in autophagy markers (e.g., LC3-II levels or LC3 puncta) after treating my cells with this compound.
This guide will walk you through potential causes and solutions to help you successfully induce autophagy with this compound.
Step 1: Verify Peptide Integrity and Handling
Proper handling and storage of the this compound peptide are critical for its activity.
| Possible Cause | Troubleshooting Suggestion |
| Improper Reconstitution or Storage: The peptide may have degraded due to incorrect reconstitution or storage conditions. | - Reconstitution: Some suppliers recommend reconstituting this compound D11 at a concentration no greater than 5 mM.[1] For some protocols, the peptide is resuspended in OptiMEM acidified with 0.15% 6 N HCl.[1] Other sources suggest dissolving the peptide in PBS or water.[2] Always refer to the manufacturer's specific instructions. - Storage: Lyophilized powder should be stored at -20°C.[3] Once reconstituted, it is recommended to aliquot the peptide and store it at -80°C for up to a year to avoid repeated freeze-thaw cycles.[3][4] |
| Peptide Inactivity: The peptide itself may be inactive. | - Positive Control: If possible, test the peptide on a cell line known to be responsive to this compound, such as HeLa cells.[1] - Negative Control: Always include a scrambled version of the peptide (e.g., this compound L11S) in your experiments to ensure the observed effects are specific to the this compound sequence.[1] |
Step 2: Optimize Experimental Conditions
Cell type, peptide concentration, and incubation time are key parameters that often require optimization.
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal Peptide Concentration: The concentration of this compound may be too low to induce a detectable autophagic response in your specific cell line. | - Dose-Response Experiment: Perform a dose-response experiment to determine the optimal concentration for your cells. A common starting range for in vitro experiments is 10-50 µM.[2][4] Some protocols suggest starting with at least 20 µM and performing a serial dilution.[1] - Literature Review: Check for published studies that have used this compound in your cell line of interest to find a validated concentration range. |
| Inappropriate Incubation Time: The duration of the treatment may be too short or too long to observe peak autophagy induction. | - Time-Course Experiment: Conduct a time-course experiment to identify the optimal treatment duration. Autophagy induction can often be observed within 1.5 to 4 hours.[1][2][5] For some cell lines, longer incubation times (e.g., 24 hours) have been reported.[4][6] |
| Cell Line Variability: Different cell lines can have varying sensitivities to this compound. | - Cell Confluency: Ensure that cells are at an appropriate confluency (typically 60-80%) before treatment, as this can influence cellular responses.[1] |
Step 3: Refine Autophagy Detection Methods
The methods used to assess autophagy can significantly impact the interpretation of your results.
| Possible Cause | Troubleshooting Suggestion |
| Insensitive Detection Method: The chosen assay may not be sensitive enough to detect the changes in autophagy levels. | - Western Blotting: When analyzing LC3 conversion (LC3-I to LC3-II), ensure you are using an antibody that detects both forms. The ratio of LC3-II to a loading control (e.g., actin) or to LC3-I is a key indicator. Also, monitor the degradation of p62/SQSTM1, another marker of autophagic flux.[1][4] - Immunofluorescence: For LC3 puncta analysis, ensure proper fixation and permeabilization techniques. The number of GFP-LC3 puncta per cell is a common metric.[2] |
| Issues with Autophagic Flux Analysis: An increase in autophagosomes could be due to either increased formation or a blockage in their degradation. | - Bafilomycin A1 Treatment: To assess autophagic flux, treat cells with both this compound and a lysosomal inhibitor like Bafilomycin A1. A further increase in LC3-II levels or LC3 puncta in the presence of Bafilomycin A1 compared to this compound alone indicates a true induction of autophagy.[2][7] Be cautious with the duration of Bafilomycin A1 treatment to avoid toxicity.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a cell-permeable peptide that induces autophagy. It consists of the HIV-1 Tat protein transduction domain, which allows it to enter cells, fused to a sequence from the Beclin 1 protein.[2] this compound is thought to induce autophagy by binding to GAPR-1 (Golgi-associated plant pathogenesis-related protein 1), also known as GLIPR2.[2][8] GAPR-1 is a negative regulator of autophagy that sequesters Beclin 1 in the Golgi apparatus.[2][9] By binding to GAPR-1, this compound promotes the release of Beclin 1, allowing it to participate in the formation of autophagosomes.[2]
Q2: What are the recommended starting concentrations and incubation times for this compound?
The optimal concentration and incubation time can vary depending on the cell line. However, here are some general guidelines based on published data:
| Parameter | In Vitro Recommendation | In Vivo Recommendation |
| Concentration/Dosage | 10 - 50 µM[2][4] | 15 mg/kg[4] |
| Incubation Time | 1.5 - 4 hours[1][2] (can be up to 24 hours for some applications[4][6]) | Daily administration[4] |
It is highly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental system.
Q3: How should I prepare and store my this compound peptide?
Proper handling is crucial for maintaining the peptide's activity.
-
Reconstitution: Always follow the manufacturer's instructions. Some protocols suggest using acidified OptiMEM, while others use PBS or water.[1][2] For this compound D11, it is advised not to exceed a concentration of 5 mM.[1]
-
Storage of Lyophilized Powder: Store at -20°C.[3]
-
Storage of Reconstituted Peptide: Aliquot and store at -80°C to avoid multiple freeze-thaw cycles. Stock solutions may be stable for up to one year at -80°C.[3][4]
Q4: What are the appropriate controls for a this compound experiment?
To ensure the specificity of your results, the following controls are essential:
-
Negative Control Peptide: A scrambled version of the this compound peptide (e.g., Tat-L11S) should be used to confirm that the observed autophagy induction is sequence-specific.[1]
-
Untreated Control: A vehicle-treated group (the solution used to dissolve the peptide) should be included to establish a baseline level of autophagy.
-
Positive Control for Autophagy: A known autophagy inducer, such as rapamycin or starvation (amino acid deprivation), can be used to confirm that your detection methods are working correctly.
-
Autophagic Flux Control: Treatment with a lysosomal inhibitor like Bafilomycin A1, both alone and in combination with this compound, is crucial for assessing autophagic flux.[2][7]
Q5: Can this compound induce cell death?
Prolonged treatment with high concentrations of this compound can lead to a form of autophagy-dependent cell death called autosis.[10][11] This process is distinct from apoptosis and necrosis.[10] If you are observing significant cell death, consider reducing the peptide concentration or the duration of the treatment.
Experimental Protocols
Western Blot Analysis of LC3 and p62
This protocol is adapted from various sources for detecting autophagy induction in HeLa cells.
-
Cell Culture and Treatment:
-
Plate HeLa cells in 12-well plates and allow them to reach 60-80% confluency.
-
Wash the cells three times with 1X PBS.
-
Prepare your desired concentrations of this compound and scrambled control peptide in acidified OptiMEM (0.15% 6 N HCl).
-
Treat the cells with the peptides for the desired time (e.g., 2 hours).
-
-
Cell Lysate Preparation:
-
Remove the treatment medium and immediately add cold lysis buffer (e.g., M-PER™ Mammalian Protein Extraction Reagent) containing protease and phosphatase inhibitors.
-
Incubate the plates at room temperature for 10 minutes with gentle agitation.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 13,500 rpm for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Prepare samples with Laemmli buffer and heat as required.
-
Load equal amounts of protein onto a 5-20% gradient SDS-PAGE gel and run at 130V for 1 hour.
-
Transfer the proteins to a nitrocellulose membrane at 100V for 1 hour.
-
Block the membrane for 1-2 hours at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against LC3B (to detect both LC3-I and LC3-II) and p62/SQSTM1. An antibody against a loading control like actin is also required.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop using a chemiluminescent substrate.
-
Image the blot and quantify the band intensities. Look for an increase in the LC3-II/actin ratio and a decrease in p62 levels.
-
Immunofluorescence for LC3 Puncta
This protocol is a general guide for visualizing LC3 puncta in HeLa cells.[1]
-
Cell Culture and Treatment:
-
Plate HeLa cells expressing GFP-LC3 on coverslips or in a 96-well imaging plate and allow them to reach 60-80% confluency.
-
Treat the cells with this compound and control peptides as described in the Western blot protocol for 1.5 hours.
-
-
Fixation and Permeabilization:
-
Remove the treatment medium and fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.
-
Wash the cells three times with 1X PBS.
-
Permeabilize the cells with a buffer containing 0.1% Triton X-100 for 10 minutes.
-
-
Blocking and Staining:
-
Block the cells with a suitable blocking buffer (e.g., 1X PBS with 5% normal donkey serum) for 1 hour at room temperature.
-
If not using a fluorescently tagged LC3, incubate with a primary antibody against LC3 overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips or image the plate using a fluorescence microscope.
-
Capture images and quantify the number of LC3 puncta per cell. An increase in the number of puncta indicates the formation of autophagosomes.
-
Visualizations
Caption: this compound signaling pathway for autophagy induction.
References
- 1. Immunocytochemistry/Immunofluorescence protocol for this compound Autophagy Inducing Peptide (NBP2-49888): Novus Biologicals [novusbio.com]
- 2. Identification of a candidate therapeutic autophagy–inducing peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Tat-Beclin-1 Peptide Ameliorates Metabolic Dysfunction-Associated Steatotic Liver Disease by Enhancing Hepatic Autophagy [mdpi.com]
- 7. WO2013119377A1 - Autophagy-inducing peptide - Google Patents [patents.google.com]
- 8. Identification of a candidate therapeutic autophagy-inducing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications [frontiersin.org]
- 11. Perturbation of Autophagy by a Beclin 1-Targeting Stapled Peptide Induces Mitochondria Stress and Inhibits Proliferation of Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tat-beclin 1 Peptide Delivery In Vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tat-beclin 1 peptide for in vivo applications.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with this compound peptides.
Issue 1: Suboptimal or No Induction of Autophagy
Possible Cause 1: Incorrect Peptide Version or Quality
-
Question: Are you using the most suitable this compound variant for your experiment?
-
Answer: Several versions of the this compound peptide exist, with varying potency and stability. The original 18-amino acid peptide has been largely succeeded by a shorter, more potent 11-amino acid version (Tat-L11).[1][2] A retro-inverso form with D-amino acids (Tat-D11) offers enhanced resistance to proteolytic degradation and is considered more potent in vivo.[2][3][4] For in vivo studies, Tat-D11 is often recommended.[1][2] Always ensure the peptide is of high purity and obtained from a reputable supplier. A scrambled peptide sequence (e.g., Tat-L11S) should be used as a negative control to confirm the specificity of the effect.
-
Question: Have you considered potential issues with Trifluoroacetic acid (TFA) salt in your peptide preparation?
-
Answer: Peptides are often purified using TFA, which can remain as a salt in the final product. TFA can influence cellular experiments and even elicit an immune response in vivo.[5] If you observe unexpected results, consider obtaining a peptide preparation with a different salt form (e.g., acetate or hydrochloride) or a lower TFA content.
Possible Cause 2: Inadequate Dosage or Administration Route
-
Question: Is the dosage of this compound appropriate for your animal model and target tissue?
-
Answer: The optimal dosage can vary depending on the animal model, the target organ, and the desired biological effect. Doses in mice typically range from 1 mg/kg to 20 mg/kg administered intraperitoneally (i.p.).[2][5][6] It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
-
Question: Are you using the most effective administration route?
-
Answer: this compound can be administered via various routes, including intraperitoneal (i.p.), intravenous (i.v.), and direct hippocampal injection.[3][7] The choice of administration route will influence the biodistribution and bioavailability of the peptide. I.p. injection is common for systemic effects. For targeted effects, direct injection may be necessary.
Possible Cause 3: Issues with Peptide Solubility and Stability
-
Question: Is the peptide properly dissolved and stable in your vehicle solution?
-
Answer: this compound is generally soluble in aqueous solutions like PBS.[3][6] However, higher concentrations or certain formulations may require specific solubilization procedures. Some suppliers recommend dissolving the peptide in water first before further dilution. For in vivo use, sterile, endotoxin-free PBS is recommended. A peptide consisting of the HIV Tat PTD fused to the wild-type sequence of beclin 1 amino acids 267–284 was not soluble in saline-based solutions; however, when dissolved in H2O, it induced LC3-II conversion and p62 degradation more efficiently than the modified Tat–beclin 1.[5]
-
Question: Are you considering the in vivo stability of the peptide?
-
Answer: L-amino acid peptides can be susceptible to rapid degradation by proteases in vivo. The retro-inverso D-amino acid version (Tat-D11) was designed to be more resistant to proteolytic degradation, leading to a longer half-life and increased potency in vivo.[3][4]
Possible Cause 4: Inappropriate Timing of Analysis
-
Question: Are you assessing autophagy at the optimal time point after peptide administration?
-
Answer: The induction of autophagy is a dynamic process. It is advisable to perform a time-course experiment to identify the peak of autophagic activity in your model. In some studies, autophagy has been observed as early as 6 hours post-injection.[5]
Issue 2: Observed Toxicity or Adverse Effects
-
Question: Are you observing any signs of toxicity in your animals?
-
Answer: While this compound has been reported to have negligible systemic toxicity in several in vivo studies, it's essential to monitor the animals for any adverse effects.[3] Prolonged treatment or high doses may lead to unexpected outcomes. For instance, prolonged this compound treatment can lead to a form of autophagy-dependent cell death called autosis.[3] It is crucial to include a control group treated with a scrambled peptide to distinguish between peptide-specific effects and vehicle-related or other non-specific effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound peptide? A1: The this compound peptide is a cell-permeable peptide that induces autophagy. It consists of a protein transduction domain from the HIV Tat protein, which allows it to enter cells, fused to a sequence from the Beclin 1 protein.[5][8] this compound is thought to induce autophagy by binding to GAPR-1 (Golgi-Associated Plant Pathogenesis-Related protein 1), a negative regulator of Beclin 1.[8] This interaction releases Beclin 1 from GAPR-1, allowing it to participate in the initiation of autophagy.[9]
Q2: What are the different versions of this compound peptide available? A2: The primary versions include:
-
Original this compound (18-mer): The first described version.[5]
-
This compound L11 (11-mer): A shorter, more potent version with L-amino acids.[1][10]
-
This compound D11 (11-mer, retro-inverso): A version with D-amino acids in a reversed sequence, providing resistance to proteolysis and enhanced in vivo potency.[2][3]
-
Scrambled control peptides (e.g., Tat-L11S): Inactive peptides with the same amino acid composition as the active peptide but in a randomized sequence, used as negative controls.
Q3: How should I prepare and store the this compound peptide? A3: Lyophilized peptide should be stored at -20°C or -80°C.[8][9] For reconstitution, refer to the manufacturer's instructions. Generally, the peptide can be dissolved in sterile water or PBS.[3][6] It is recommended to prepare fresh solutions for each experiment or to aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[9]
Q4: What is a suitable negative control for in vivo experiments with this compound? A4: A scrambled version of the peptide, such as Tat-L11S, is the recommended negative control. This peptide has the same amino acid composition as the active peptide but in a random sequence, making it inactive. This control helps to ensure that the observed effects are specific to the this compound sequence and not due to the Tat cell-penetrating domain or the presence of a peptide itself.
Q5: How can I assess the induction of autophagy in vivo after this compound treatment? A5: Several methods can be used to measure autophagy in tissues:
-
Western Blotting: Analyze the levels of key autophagy-related proteins such as LC3-II (lipidated form of LC3) and p62/SQSTM1. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.[11]
-
Immunohistochemistry/Immunofluorescence: Visualize LC3 puncta (autophagosomes) in tissue sections from GFP-LC3 transgenic mice or by staining with an LC3 antibody.[5][7]
-
Electron Microscopy: Directly visualize the formation of autophagosomes and autolysosomes in the tissue.[11]
Quantitative Data Summary
Table 1: Comparison of Different this compound Peptide Versions
| Peptide Version | Key Features | In Vitro Potency | In Vivo Potency | Reference(s) |
| This compound (18-mer) | Original version | Effective | Effective | [5] |
| Tat-L11 (11-mer) | Shorter sequence, L-amino acids | More potent than 18-mer | More potent than 18-mer | [1][10] |
| Tat-D11 (11-mer) | Retro-inverso, D-amino acids | More potent than Tat-L11 in some cell lines | More potent than Tat-L11 and 18-mer | [1][2][4] |
Table 2: Recommended In Vivo Dosages in Mice
| Peptide Version | Administration Route | Dosage Range | Animal Model | Reference(s) |
| This compound (L-form) | Intraperitoneal (i.p.) | 15 mg/kg/day | Neonatal and adult mice | [8][9] |
| This compound (L-form) | Intraperitoneal (i.p.) | 20 mg/kg | Adult mice | [5][6] |
| This compound (TB-11) | Intraperitoneal (i.p.) | 2 mg/kg/day | Adult mice | [7] |
| Tat-D11 | Intraperitoneal (i.p.) | 1-10 mg/kg/day | Adult mice | [2] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound Peptide in Mice
-
Peptide Reconstitution:
-
Reconstitute the lyophilized this compound peptide (e.g., Tat-D11) and the scrambled control peptide in sterile, endotoxin-free PBS to the desired stock concentration.
-
Vortex briefly to dissolve. If solubility is an issue, gentle warming or sonication may be attempted, though it's best to follow the manufacturer's specific instructions.
-
-
Animal Dosing:
-
Administer the peptide solution to mice via intraperitoneal (i.p.) injection.
-
The final injection volume should be appropriate for the size of the animal (e.g., 100-200 µL for an adult mouse).
-
The dosage should be determined based on previous studies or a pilot dose-response experiment (e.g., 1-20 mg/kg).
-
Administer the scrambled peptide to the control group using the same volume and route.
-
-
Post-injection Monitoring:
-
Monitor the animals for any signs of distress or toxicity.
-
Tissues can be harvested at predetermined time points (e.g., 6, 12, 24 hours) post-injection for autophagy analysis.
-
Protocol 2: Assessment of Autophagy in Tissues by Western Blot
-
Tissue Homogenization:
-
Harvest the tissue of interest and immediately snap-freeze in liquid nitrogen or proceed with homogenization.
-
Homogenize the tissue in RIPA buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3 (to detect LC3-I and LC3-II) and p62/SQSTM1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and calculate the LC3-II/LC3-I ratio and the levels of p62 relative to the loading control.
-
Visualizations
Caption: this compound signaling pathway for autophagy induction.
Caption: Experimental workflow for in vivo this compound studies.
Caption: Troubleshooting logic for suboptimal autophagy induction.
References
- 1. This compound L11 Autophagy Inducing Peptide (NBP2-49886): Novus Biologicals [novusbio.com]
- 2. This compound D11 Autophagy Inducing Peptide - Retroinverso form (NBP2-49888): Novus Biologicals [novusbio.com]
- 3. Frontiers | Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications [frontiersin.org]
- 4. images.novusbio.com [images.novusbio.com]
- 5. Identification of a candidate therapeutic autophagy–inducing peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Tat-beclin 1 Technical Support Center: Investigating and Controlling for Off-Target Effects
Welcome to the technical support center for Tat-beclin 1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on understanding and mitigating potential off-target effects of this potent autophagy-inducing peptide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a cell-permeable peptide designed to induce autophagy. It consists of two key components: the HIV-1 Tat protein transduction domain, which allows it to enter cells, and a sequence derived from the Beclin 1 protein.[1][2] The Beclin 1 portion of the peptide is believed to function by interacting with a negative regulator of autophagy, GAPR-1 (Golgi-Associated Plant Pathogenesis-Related protein 1), also known as GLIPR2.[2][3][4] This interaction is thought to release Beclin 1 from the Golgi apparatus, where it is held in an inactive state, allowing it to participate in the formation of autophagosomes.[1][2] Additionally, this compound can directly interact with Beclin 1 within Class III PI3K complexes to enhance their kinase activity, which is crucial for autophagy initiation.[5]
Q2: What are the known on-target interactions of this compound?
A2: The primary on-target interactions of this compound are with GAPR-1/GLIPR2 and Beclin 1 itself, as a component of the Class III PI3K complexes.[1][5] By binding to GAPR-1, this compound disrupts the GAPR-1-Beclin 1 interaction, liberating Beclin 1 to initiate autophagy.[4][6] Its direct interaction with the Class III PI3K complexes promotes their lipid kinase activity, further stimulating the autophagic process.[5]
Q3: Are there any known or potential off-target effects of this compound?
A3: While this compound is designed for specific autophagy induction, potential off-target effects should be considered. These can be broadly categorized:
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Effects of the Tat peptide: The Tat cell-penetrating peptide itself could have biological effects independent of the Beclin 1 sequence.
-
Autophagy-independent functions of Beclin 1: Since this compound targets Beclin 1, it may influence other cellular processes in which Beclin 1 is involved, such as endocytosis.[5]
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Unintended cellular interactions: At higher concentrations, the peptide may have non-specific interactions with other proteins or cellular components.
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Induction of autosis: Prolonged treatment with this compound has been shown to induce a form of autophagy-dependent cell death called autosis, which is mediated by the Na+/K+ ATPase pump.[5][7]
Q4: How can I control for the potential off-target effects of the Tat peptide moiety?
A4: To distinguish the effects of the Beclin 1 sequence from those of the Tat peptide, it is crucial to use a "Tat-only" peptide control in your experiments. This peptide consists of just the HIV-1 Tat sequence and a diglycine linker. If the biological effect you observe with this compound is absent with the Tat-only control, it suggests the effect is mediated by the Beclin 1 portion of the peptide.
Q5: What is a scrambled peptide control and why is it important?
A5: A scrambled peptide control, such as Tat-scrambled or Tat-L11S, has the same amino acid composition as this compound but in a randomized sequence.[8][9] This control is essential to demonstrate that the observed biological activity is dependent on the specific sequence of the Beclin 1-derived portion of the peptide and not merely a non-specific effect of introducing a peptide of similar size and charge into the cell.[9]
Q6: Can this compound affect signaling pathways other than autophagy?
A6: this compound-induced autophagy appears to function largely independently of the mTORC1 pathway, a major regulator of autophagy.[5][7] Studies have shown that this compound does not affect the phosphorylation status of downstream targets of mTORC1, such as RPS6.[5] However, given Beclin 1's role in other cellular processes, it is advisable to assess key signaling pathways relevant to your experimental system to rule out unintended modulation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High cellular toxicity or unexpected cell death | Off-target effects at high concentrations or induction of autosis. | Perform a dose-response curve to determine the optimal, non-toxic concentration. Reduce the duration of treatment. Include a scrambled peptide control to ensure the toxicity is not a non-specific peptide effect. |
| Inconsistent autophagy induction | Peptide degradation, incorrect dosage, or cell-type specific responses. | Ensure proper storage and handling of the peptide. Optimize the concentration and treatment time for your specific cell line. Confirm autophagy induction using multiple assays (e.g., LC3 immunoblot, p62 degradation, and GFP-LC3 puncta formation). |
| Observed phenotype is also present with scrambled peptide control | The observed effect is likely a non-specific or off-target effect of the peptide. | The effect cannot be attributed to the specific Beclin 1 sequence. Consider using a lower concentration of this compound. Investigate alternative, more specific methods of autophagy induction. |
| Suspected off-target protein interactions | The peptide may be binding to unintended cellular proteins. | Perform co-immunoprecipitation with a tagged version of this compound followed by mass spectrometry (IP-MS) to identify potential binding partners. |
Quantitative Data Summary
Table 1: Binding Affinities of Beclin 1-Targeting Peptides
| Peptide | Binding Partner | Method | Binding Affinity (Kd) |
| Tat-SP4 | Beclin 1 coiled-coil domain | ITC | ~6.8 µM[10] |
| Tat-SP9 | Beclin 1 coiled-coil domain | ITC | ~56.2 µM[10] |
| Tat-SP12 | Beclin 1 coiled-coil domain | ITC | ~34.6 µM[10] |
Experimental Protocols
Protocol 1: Validating On-Target Activity Using a Scrambled Peptide Control
Objective: To confirm that the observed autophagy induction is specific to the Beclin 1 sequence of the this compound peptide.
Materials:
-
This compound peptide
-
Cell line of interest (e.g., HeLa, MEFs)
-
Cell culture reagents
-
Lysis buffer
-
Antibodies for western blotting (LC3, p62, and a loading control like β-actin)
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 60-80% confluency at the time of treatment.
-
Peptide Preparation: Reconstitute this compound and Tat-scrambled peptides according to the manufacturer's instructions. Prepare a series of dilutions to determine the optimal concentration.
-
Treatment: Treat cells with varying concentrations of this compound and the corresponding concentrations of the Tat-scrambled peptide for a predetermined duration (e.g., 1.5 to 6 hours).[1] Include an untreated control.
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using an appropriate lysis buffer.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against LC3 and p62.
-
Incubate with the appropriate secondary antibodies and visualize the bands.
-
-
Analysis: A specific induction of autophagy should result in an increase in the LC3-II/LC3-I ratio and a decrease in p62 levels in the this compound-treated cells but not in the Tat-scrambled or untreated control cells.[3]
Protocol 2: Assessing Autophagic Flux
Objective: To ensure that the accumulation of autophagosomes observed with this compound treatment is due to increased autophagic activity and not a blockage of lysosomal degradation.
Materials:
-
This compound peptide
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
Reagents and antibodies from Protocol 1
Procedure:
-
Cell Seeding and Peptide Preparation: Follow steps 1 and 2 from Protocol 1.
-
Treatment: Treat cells with the optimal concentration of this compound in the presence or absence of a lysosomal inhibitor for the final 2-4 hours of the this compound treatment period.
-
Cell Lysis and Western Blotting: Follow steps 4 and 5 from Protocol 1.
-
Analysis: If this compound is truly inducing autophagy, there will be a further accumulation of LC3-II in the cells co-treated with the lysosomal inhibitor compared to cells treated with this compound alone.[2] This indicates a functional autophagic flux.
Visualizations
Caption: On-target signaling pathway of this compound.
References
- 1. Design and Evaluation of Autophagy-Inducing Particles for the Treatment of Abnormal Lipid Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a candidate therapeutic autophagy–inducing peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound D11 Autophagy Inducing Peptide - Retroinverso form (NBP2-49888): Novus Biologicals [novusbio.com]
- 5. Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications [frontiersin.org]
- 8. Immunocytochemistry/Immunofluorescence protocol for this compound Autophagy Inducing Peptide (NBP2-49887): Novus Biologicals [novusbio.com]
- 9. This compound L11S Peptide - Scrambled Control (NBP2-49887) by Novus, Part of Bio-Techne [bio-techne.com]
- 10. Targeting the potent Beclin 1–UVRAG coiled-coil interaction with designed peptides enhances autophagy and endolysosomal trafficking - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability and solubility of Tat-beclin 1 peptides
Welcome to the technical support center for Tat-beclin 1 peptides. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability and solubility of this compound peptides and to troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: My this compound peptide is not dissolving properly in a saline-based buffer (e.g., PBS). Why is this happening and what should I do?
A1: The wild-type sequence of the Beclin 1-derived peptide has known solubility issues in saline-based solutions[1]. The original this compound peptide was specifically designed with three amino acid substitutions to enhance its solubility[1][2]. If you are using the wild-type sequence, dissolving it in water (H₂O) is recommended, which has been shown to be more effective than saline-based solutions[1]. For modified, commercially available peptides, it is crucial to follow the manufacturer's specific reconstitution instructions.
Q2: What is the recommended solvent and storage condition for this compound peptides?
A2: For many experiments, this compound peptides are dissolved in sterile water or PBS for comparative studies with scrambled controls[1]. For cell treatments, a common practice is to resuspend the peptide stock in an appropriate medium like Opti-MEM, sometimes acidified with 0.15% HCl, before adding it to the cells[3][4]. Always refer to the supplier's datasheet for specific instructions. Stock solutions should be stored at -80°C to maintain stability[1][5].
Q3: I'm observing precipitation or cloudiness in my peptide solution after reconstitution. What should I do?
A3: Precipitation can be caused by aggregation, especially at high concentrations, or by using an incorrect solvent[6][7]. Some suppliers recommend not reconstituting certain peptide versions (e.g., Tat-Beclin D11) at concentrations greater than 5 mM to avoid this[3][4]. If you observe precipitates, try gentle vortexing or sonication. If the issue persists, consider preparing a fresh stock at a lower concentration. Using additives like sugars or polyols can also improve peptide stability in solution[8].
Q4: How can I improve the stability and half-life of the this compound peptide for in vivo experiments?
A4: To enhance stability and resist proteolytic degradation in vivo, several strategies have been developed:
-
Retro-Inverso Peptides: Using D-amino acids in a reversed sequence (retro-inverso configuration) makes the peptide resistant to natural proteases, increasing its half-life and activity[9]. The retro-inverso version, often called Tat-D11, has been shown to have higher activity in vivo[9].
-
Peptide Stapling: This involves introducing a synthetic brace (staple) to lock the peptide into its bioactive alpha-helical shape. This can increase stability, cell permeability, and target affinity[10].
-
PEGylation: Covalently attaching polyethylene glycol (PEG) to the peptide can increase its size and solubility, extending its circulation time[7].
-
Formulation with Nanoparticles: Encapsulating or adsorbing the peptide onto biodegradable polymeric nanoparticles can protect it from degradation and facilitate targeted delivery[11].
Q5: I am not observing significant autophagy induction in my cell line. What are the common reasons for this?
A5: Lack of autophagy induction can stem from several factors:
-
Peptide Concentration and Incubation Time: The optimal concentration and duration of treatment are cell-type dependent[4][12]. It is essential to perform a dose-response (e.g., 10-50 µM) and a time-course (e.g., 1-4 hours) experiment to determine the best conditions for your specific cell line[1][3][4].
-
Peptide Inactivity: The peptide may have degraded due to improper storage or handling. Ensure you are using a fresh, properly stored stock solution.
-
Incorrect Detection Method: Autophagy is a dynamic process (flux). Simply measuring LC3-II levels can be misleading. It's crucial to measure autophagic flux, for example, by treating cells with a lysosomal inhibitor like Bafilomycin A1 in parallel with the this compound peptide. An increase in LC3-II accumulation in the presence of Bafilomycin A1 indicates a true induction of autophagy[11][13].
-
Cell Line Differences: Different cell lines may respond differently to the peptide. HeLa, COS-7, and primary MEFs are among the cell lines where the peptide has been shown to be effective[1][14].
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peptide Aggregation / Precipitation | High concentration; Incorrect solvent; Improper storage; Peptide instability. | Reconstitute at a lower concentration (<5 mM for some versions)[3][4]. Use the solvent recommended by the manufacturer (e.g., H₂O instead of PBS for wild-type)[1]. Store stock solutions at -80°C. Consider using stabilizing excipients[8]. |
| Low or No Autophagy Induction | Suboptimal peptide concentration or incubation time; Degraded peptide; Incorrect measurement of autophagy. | Perform a dose-response (10-50 µM) and time-course (1-4 hours) experiment[1][13]. Use a fresh peptide stock. Measure autophagic flux using lysosomal inhibitors like Bafilomycin A1[11][12]. Use a scrambled peptide as a negative control[3]. |
| Inconsistent Results Between Experiments | Variability in peptide preparation; Differences in cell confluency; Contamination. | Prepare fresh peptide dilutions for each experiment from a master stock. Ensure cells are at a consistent confluency (e.g., 60-80%) before treatment[3][4]. Maintain aseptic techniques. |
| Low In Vivo Efficacy | Poor peptide stability and short half-life due to proteolysis. | Use a more stable analog, such as the retro-inverso D-amino acid version (Tat-D11)[9]. Consider alternative delivery strategies like nanoparticle-based formulations[11]. |
Quantitative Data Summary
The efficacy of this compound peptides can be quantified by measuring key autophagy markers. Below is a summary of reported effects.
Table 1: In Vitro Efficacy of this compound Peptides
| Cell Line | Peptide Version | Concentration | Duration | Effect | Reference |
| HeLa/GFP-LC3 | This compound (18-mer) | 10 µM | 1.5-3 hr | 27-fold increase in GFP-LC3 dots | [1] |
| HeLa | This compound (18-mer) | 10-50 µM | 24 hr | Dose-dependent decrease in p62 and conversion of LC3-I to LC3-II | [1][5] |
| HepG2 | This compound (TB-1) | 30 µM | 24 hr | ~3.3-fold increase in autophagic vacuoles per cell | [13][15] |
| HepG2 | This compound (TB-1) | 30 µM | 24 hr | ~60% reduction in lipid droplet number | [15] |
| HeLa | Tat-D11 & Tat-L11 | ~10 µM | 1.5 hr | Significant increase in GFP-LC3B spots (more potent than original) |
Table 2: In Vivo Efficacy of this compound Peptides
| Animal Model | Peptide Version | Dosage | Duration | Effect | Reference |
| GFP-LC3 Mice | This compound (l-form) | 20 mg/kg i.p. | 6 hr | Significant increase in GFP-LC3 dots in heart, muscle, pancreas | [1] |
| Neonatal Mice (CHIKV infected) | This compound (l-form) | 15 mg/kg i.p. | Daily | Significant reduction in mortality | [1] |
Key Experimental Protocols
Protocol 1: Peptide Reconstitution and Cell Treatment
This protocol is adapted for treating HeLa cells to induce autophagy.
-
Peptide Reconstitution:
-
Cell Plating:
-
Plate HeLa cells in a suitable format (e.g., 12-well plates for Western Blot or 96-well optical plates for imaging) at a density that will result in 60-80% confluency on the day of treatment[4].
-
Incubate overnight at 37°C with 5% CO₂.
-
-
Peptide Treatment:
-
On the day of the experiment, wash the cells three times with 1X PBS[4].
-
Thaw a single-use aliquot of the 1 mM peptide stock.
-
Prepare the final treatment solution by diluting the peptide stock in Opti-MEM (often acidified with 0.15% 6N HCl) to the desired final concentration (e.g., 20 µM)[3][4]. Prepare a vehicle-only control and a scrambled peptide control in parallel.
-
Add the treatment solution to the cells.
-
Incubate for the desired duration (e.g., 1.5 - 4 hours) at 37°C with 5% CO₂[3][12].
-
-
Cell Harvesting/Fixing:
-
For Western Blot analysis, proceed to cell lysis.
-
For immunofluorescence, fix the cells with 4% paraformaldehyde for 20 minutes at room temperature[3].
-
Protocol 2: Western Blot for Autophagy Markers (LC3-II and p62)
-
Cell Lysate Preparation:
-
After treatment, place the cell plate on ice and wash cells with ice-cold PBS.
-
Add cold lysis buffer (e.g., M-PER or RIPA) containing protease and phosphatase inhibitors[4].
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at ~14,000 rpm for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blot:
-
Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer. Boil at 95°C for 5 minutes[4].
-
Load samples onto a 5-20% gradient or an 18% SDS-PAGE gel to resolve LC3-I (16-18 kDa) and LC3-II (14-16 kDa) bands effectively[4].
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane for 1-2 hours at room temperature with a suitable blocking buffer (e.g., 5% non-fat milk or protein-free blocking buffer)[4].
-
Incubate the membrane overnight at 4°C with primary antibodies against LC3B and p62/SQSTM1, along with a loading control (e.g., β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image with a chemiluminescence imager[4].
-
Analysis: An increase in the LC3-II/Actin ratio and a decrease in the p62/Actin ratio indicate autophagy induction.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound competitively binds GAPR-1, releasing Beclin 1 to activate the PI3KC3 complex and initiate autophagy.
Experimental Workflow for Autophagy Analysis
Caption: Workflow for analyzing autophagy induction, from peptide preparation to data analysis.
Troubleshooting Logic for Low Autophagy Induction
Caption: A decision tree for troubleshooting experiments with low autophagy induction signals.
References
- 1. Identification of a candidate therapeutic autophagy–inducing peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunocytochemistry/Immunofluorescence protocol for this compound Autophagy Inducing Peptide (NBP2-49888): Novus Biologicals [novusbio.com]
- 4. Western Blot protocol for this compound Autophagy Inducing Peptide (NBP2-49888): Novus Biologicals [novusbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 克服固相多肽合成中的聚集問題 [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 9. Frontiers | Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications [frontiersin.org]
- 10. Perturbation of Autophagy by a Beclin 1-Targeting Stapled Peptide Induces Mitochondria Stress and Inhibits Proliferation of Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and Evaluation of Autophagy-Inducing Particles for the Treatment of Abnormal Lipid Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tat-Beclin-1 Peptide Ameliorates Metabolic Dysfunction-Associated Steatotic Liver Disease by Enhancing Hepatic Autophagy | MDPI [mdpi.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Tat-Beclin-1 Peptide Ameliorates Metabolic Dysfunction-Associated Steatotic Liver Disease by Enhancing Hepatic Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Tat-beclin 1 Toxicity with Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the toxicity of the Tat-beclin 1 peptide using various cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is assessing its toxicity important?
A1: this compound is a cell-permeable peptide designed to induce autophagy, a cellular process of degradation and recycling. It is composed of the HIV-1 Tat protein transduction domain for cellular entry, fused to a sequence from the beclin 1 protein.[1] While it has therapeutic potential in various diseases by modulating autophagy, it is crucial to assess its cytotoxic effects to determine a safe and effective therapeutic window.[1][2][3][4] Prolonged treatment or high concentrations of this compound can lead to a form of autophagy-dependent cell death known as autosis.[1][3]
Q2: Which cell viability assays are recommended for assessing this compound toxicity?
A2: Several assays can be used to evaluate the cytotoxicity of this compound. The choice of assay depends on the specific research question, cell type, and available equipment. Commonly used assays include:
-
Tetrazolium-based assays (MTT, XTT, MTS, WST-1): These colorimetric assays measure the metabolic activity of viable cells.[5][6][7][8][9]
-
Lactate Dehydrogenase (LDH) assay: This assay quantifies the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.[2][10]
-
ATP-based assays (e.g., CellTiter-Glo): These luminescent assays measure the amount of ATP in viable cells.[2]
-
Dye exclusion assays (e.g., Trypan Blue): This method distinguishes viable from non-viable cells based on membrane integrity.[2][11]
Q3: What are some common challenges when assessing the toxicity of peptides like this compound?
A3: Working with peptides can introduce specific challenges in cell viability assays:
-
Peptide Solubility: Poor solubility can lead to inaccurate concentrations and variable results. It is crucial to follow the manufacturer's instructions for dissolving the peptide.[12]
-
Residual Trifluoroacetate (TFA): Peptides are often supplied as TFA salts, which can interfere with cellular assays and affect cell viability independently of the peptide itself.[12]
-
Peptide Stability: Peptides can be susceptible to degradation, especially with repeated freeze-thaw cycles. It is recommended to aliquot and store the peptide solution as recommended.[12]
-
Interference with Assay Reagents: Some peptides may interact with the assay reagents, leading to false-positive or false-negative results.
Troubleshooting Guides
This section provides solutions to common problems encountered during the assessment of this compound toxicity.
Tetrazolium-Based Assays (MTT, XTT, MTS, WST-1)
| Problem | Possible Cause | Solution |
| High background absorbance | Contamination of culture medium with bacteria or yeast. | Use sterile technique and check medium for contamination before use. |
| Phenol red in the culture medium.[7] | Use phenol red-free medium for the assay. | |
| Low signal or no difference between treated and control cells | Cell number is too low or too high. | Optimize cell seeding density for a linear response. |
| Insufficient incubation time with the tetrazolium reagent. | Optimize incubation time (typically 1-4 hours) for your specific cell line.[5] | |
| Peptide degradation. | Use freshly prepared peptide solutions and avoid multiple freeze-thaw cycles.[12] | |
| Inconsistent results between experiments | Variability in cell seeding. | Ensure a homogenous cell suspension and accurate pipetting. |
| Incomplete solubilization of formazan crystals (MTT assay).[6] | Ensure complete dissolution of the formazan crystals by thorough mixing.[5][7] |
Lactate Dehydrogenase (LDH) Assay
| Problem | Possible Cause | Solution |
| High background LDH activity in control wells | High spontaneous cell death in culture. | Optimize cell culture conditions and ensure cells are healthy before starting the experiment. |
| Serum in the culture medium can contain LDH. | Use a serum-free medium for the assay or run appropriate background controls. | |
| Low LDH release in positive control (lysis buffer) | Incomplete cell lysis. | Ensure the lysis buffer is added to all wells of the positive control and mixed thoroughly. |
| Low cell number. | Optimize cell seeding density.[13] | |
| Variability in results | Presence of air bubbles in the wells. | Carefully remove any air bubbles before reading the plate. |
| Disturbance of the cell monolayer when collecting the supernatant. | Gently aspirate the supernatant without disturbing the cells. |
Experimental Protocols
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.[8]
-
Treatment: Treat the cells with various concentrations of this compound and appropriate controls (vehicle, positive control for toxicity). Incubate for the desired exposure time.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
-
Incubation: Incubate the plate at 37°C for 1-4 hours, or until purple formazan crystals are visible.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[5][6]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[7] Read the absorbance at 570 nm using a microplate reader.[5]
XTT Assay Protocol
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.[14]
-
XTT Addition: Add 50 µL of the XTT working solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours.
-
Absorbance Measurement: Read the absorbance at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[15]
LDH Assay Protocol
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[13]
-
Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 10 minutes.[13] Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new 96-well plate.[10][13]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol. Add the reaction mixture to each well containing the supernatant.[13]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]
-
Absorbance Measurement: Add the stop solution if required by the kit. Measure the absorbance at 490 nm using a microplate reader.[16]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound induces autophagy by binding to GAPR-1 (Golgi-associated plant pathogenesis-related protein-1), a negative regulator of beclin 1.[17] This interaction releases beclin 1, allowing it to participate in the formation of the autophagosome.
Caption: this compound induces autophagy by disrupting the inhibitory Beclin 1-GAPR-1 complex.
General Workflow for Assessing this compound Toxicity
The following diagram illustrates a typical experimental workflow for evaluating the cytotoxicity of this compound.
Caption: A generalized workflow for determining the cytotoxicity of this compound.
References
- 1. Autosis and autophagic cell death: the dark side of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a candidate therapeutic autophagy–inducing peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications [frontiersin.org]
- 4. Tat-Beclin-1 Peptide Ameliorates Metabolic Dysfunction-Associated Steatotic Liver Disease by Enhancing Hepatic Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. brieflands.com [brieflands.com]
- 9. Cell viability assays | Abcam [abcam.com]
- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Perturbation of Autophagy by a Beclin 1-Targeting Stapled Peptide Induces Mitochondria Stress and Inhibits Proliferation of Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genscript.com [genscript.com]
- 13. takarabio.com [takarabio.com]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. researchgate.net [researchgate.net]
- 16. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 17. medchemexpress.com [medchemexpress.com]
Technical Support Center: Tat-beclin 1 and Autophagy Induction
Welcome to the technical support center for researchers utilizing Tat-beclin 1 to induce autophagy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on why you might not be observing the expected LC3-II conversion.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce autophagy?
This compound is a cell-permeable peptide designed to activate autophagy. It consists of the HIV-1 Tat protein transduction domain, which allows it to enter cells, fused to a sequence from the Beclin 1 protein.[1][2] this compound induces autophagy by binding to GAPR-1 (Golgi-Associated Plant Pathogenesis-Related Protein-1), a negative regulator of autophagy. This interaction prevents GAPR-1 from sequestering Beclin 1, a key protein in the autophagy pathway. The released Beclin 1 is then free to participate in the formation of the Class III PI3K complex, which is essential for the initiation of autophagosome formation. This process is generally considered to be independent of the mTOR signaling pathway.
Q2: What is LC3-II conversion and why is it a marker for autophagy?
Microtubule-associated protein 1A/1B-light chain 3 (LC3) is a central protein in the autophagy process. In its cytosolic form, it is known as LC3-I. Upon the induction of autophagy, LC3-I is conjugated to a lipid molecule called phosphatidylethanolamine (PE) to form LC3-II.[3][4] This lipidated form is recruited to the membranes of forming autophagosomes. Therefore, the conversion of LC3-I to LC3-II, which can be detected by a shift in molecular weight on a Western blot, is a widely accepted indicator of autophagosome formation and, consequently, autophagy induction.[3][4]
Q3: I am not seeing an increase in LC3-II after treating my cells with this compound. What are the possible reasons?
Several factors could contribute to the lack of LC3-II conversion. These can be broadly categorized into issues with the peptide itself, suboptimal experimental conditions, problems with the detection method, or cellular context. The troubleshooting guide below provides a detailed approach to identifying and resolving these issues.
Troubleshooting Guide: Why is My this compound Not Inducing LC3-II Conversion?
This guide is designed to help you systematically troubleshoot experiments where this compound fails to induce the expected conversion of LC3-I to LC3-II.
Section 1: Peptide Integrity and Handling
| Potential Issue | Possible Cause | Recommended Action |
| Peptide Degradation | Improper storage; multiple freeze-thaw cycles. | Store the peptide at -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Incorrect Preparation | Peptide not properly dissolved or diluted. | Ensure the peptide is fully dissolved in the recommended solvent (e.g., acidified Opti-MEM) before adding to cell culture media.[5] |
| Inactive Peptide | Issue with peptide synthesis or quality. | If possible, test a new batch of the peptide. Consider using a scrambled peptide control to ensure the observed effects are specific to the this compound sequence. |
Section 2: Experimental Conditions
| Potential Issue | Possible Cause | Recommended Action |
| Suboptimal Concentration | The concentration of this compound is too low or too high, leading to toxicity. | Perform a dose-response experiment to determine the optimal concentration for your cell line. A common starting range is 10-50 µM.[6] |
| Incorrect Incubation Time | The timing of treatment is not optimal for observing peak LC3-II conversion. | Conduct a time-course experiment. Autophagy induction can be transient, with peak LC3-II levels occurring anywhere from 2 to 24 hours post-treatment, depending on the cell type.[5] |
| Cell Line Variability | Different cell lines have varying sensitivities to this compound and different basal levels of autophagy. | What works for one cell line may not work for another. It's crucial to optimize conditions for each cell line used. |
| Cell Confluency | Cells are too sparse or too confluent. | Aim for a cell confluency of 70-80% at the time of treatment. Very high or low confluency can affect cellular stress responses and autophagy. |
| Serum and Media Components | Components in the serum or media may interfere with autophagy induction. | Be consistent with the type and lot of serum used. Serum starvation is a potent inducer of autophagy and can be used as a positive control. |
Section 3: Autophagic Flux
A critical concept in autophagy is "autophagic flux," which refers to the entire process, from the formation of autophagosomes to their fusion with lysosomes and the degradation of their contents.
| Potential Issue | Possible Cause | Recommended Action |
| Increased Autophagosome Turnover | This compound is successfully inducing autophagy, but the newly formed autophagosomes are rapidly degraded, so you don't see an accumulation of LC3-II. | Perform an autophagy flux assay. This involves treating cells with this compound in the presence and absence of a lysosomal inhibitor like Bafilomycin A1 or Chloroquine. If this compound is working, you should see a significant accumulation of LC3-II in the presence of the inhibitor compared to the inhibitor alone.[7] |
| Block in Autophagosome-Lysosome Fusion | A pre-existing issue in the cells is preventing the fusion of autophagosomes with lysosomes, leading to high basal LC3-II levels that may not further increase with this compound treatment. | Analyze the levels of p62/SQSTM1. This protein is a substrate for autophagy and should decrease upon autophagy induction. If p62 levels are not decreasing despite high LC3-II, it could indicate a block in autophagic degradation. |
Section 4: Western Blotting Technique
The detection of LC3-I and LC3-II by Western blot can be challenging due to their small size and the subtle difference in their molecular weight.
| Potential Issue | Possible Cause | Recommended Action |
| Poor Separation of LC3-I and LC3-II | Inappropriate gel percentage. | Use a high-percentage polyacrylamide gel (e.g., 12-15%) or a gradient gel (e.g., 4-20%) to achieve better separation of the two bands.[8] |
| Inefficient Protein Transfer | The small size of LC3 proteins makes them prone to being transferred through the membrane. | Use a PVDF membrane with a smaller pore size (0.22 µm). Optimize transfer time and voltage; shorter transfer times at higher voltage can be effective for small proteins. |
| Antibody Issues | The primary antibody has low affinity or is not specific to both LC3 isoforms. | Use a well-validated anti-LC3 antibody. Some antibodies may show preferential binding to LC3-II.[9] Check the manufacturer's datasheet for recommended dilutions and validation data. |
| Sample Preparation | LC3 proteins are sensitive to degradation. | Prepare fresh lysates and avoid repeated freeze-thaw cycles. Lyse cells directly in a buffer containing protease inhibitors. |
Quantitative Data Summary
The following table summarizes expected outcomes for key autophagy markers upon successful induction with this compound. Note that the exact fold change can vary significantly between cell lines and experimental conditions.
| Marker | Expected Change with this compound | Expected Change with this compound + Bafilomycin A1 | Cell Line Examples | Reference |
| LC3-II/Actin Ratio | Dose- and time-dependent increase | Further significant increase compared to this compound or Bafilomycin A1 alone | HepG2, HeLa, MEFs | [10][11] |
| p62/SQSTM1 Levels | Decrease | Attenuated decrease or accumulation compared to this compound alone | HepG2, MEFs | [10][11] |
| LC3 Puncta (Immunofluorescence) | Increase in the number of puncta per cell | Significant increase in the number and intensity of puncta | HeLa | [5] |
Experimental Protocols
Protocol 1: this compound Treatment of Cultured Cells
-
Cell Seeding: Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Peptide Preparation: Reconstitute the this compound peptide in sterile, acidified Opti-MEM or another recommended buffer to create a stock solution.
-
Treatment: Dilute the this compound stock solution to the desired final concentration in fresh cell culture medium. For a dose-response experiment, typical concentrations range from 10 µM to 50 µM.[6]
-
Incubation: Incubate the cells for the desired period (e.g., 2, 4, 8, 16, or 24 hours) at 37°C in a CO2 incubator.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
Protocol 2: Western Blotting for LC3-I and LC3-II
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Gel Electrophoresis: Load equal amounts of protein (20-40 µg) onto a high-percentage (12-15%) or gradient (4-20%) SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a 0.22 µm PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a validated primary anti-LC3 antibody (e.g., rabbit anti-LC3B, ~2 ug/mL in blocking buffer) overnight at 4°C.[8]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities for LC3-I, LC3-II, and a loading control (e.g., β-actin or GAPDH). The LC3-II/loading control ratio is a common metric for autophagy induction.
Protocol 3: Autophagy Flux Assay with Bafilomycin A1
-
Experimental Setup: Prepare four groups of cells:
-
Untreated (vehicle control)
-
This compound alone
-
Bafilomycin A1 alone
-
This compound + Bafilomycin A1
-
-
This compound Treatment: Treat the designated groups with the optimal concentration of this compound for a predetermined duration (e.g., 4 hours).
-
Bafilomycin A1 Treatment: For the last 2-4 hours of the this compound incubation, add Bafilomycin A1 (a typical concentration is 100 nM) to the respective wells.[7][12]
-
Cell Lysis and Western Blotting: Following the incubations, lyse the cells and perform Western blotting for LC3 as described in Protocol 2.
-
Analysis: Compare the LC3-II levels across the four groups. A significant increase in the LC3-II band intensity in the "this compound + Bafilomycin A1" group compared to the "Bafilomycin A1" alone group indicates a functional autophagic flux induced by this compound.
Visualizing the Pathways
To better understand the molecular interactions and experimental workflows, the following diagrams are provided.
Caption: this compound signaling pathway.
Caption: Autophagy flux experimental workflow.
References
- 1. Identification of a candidate therapeutic autophagy–inducing peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tat-P combined with GAPR1 releases Beclin1 to promote autophagy and improve Bronchopulmonary dysplasia model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.wayne.edu [digitalcommons.wayne.edu]
- 4. blog.abclonal.com [blog.abclonal.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Methods for Studying TNFα-induced Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.bio-techne.com [resources.bio-techne.com]
- 9. Why can't I detect LC3-I? | Cell Signaling Technology [cellsignal.com]
- 10. selleckchem.com [selleckchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Autophagic flux analysis [protocols.io]
How to choose the right Tat-beclin 1 variant (e.g., D11, L11) for my experiment
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the appropriate Tat-beclin 1 variant for their experiments. This guide focuses on the commonly used D11 and L11 variants, offering a comprehensive overview of their mechanisms, comparative efficacy, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are this compound peptides and how do they induce autophagy?
This compound peptides are cell-permeable autophagy-inducing peptides. They consist of a short amino acid sequence from the Beclin 1 protein fused to the HIV Tat protein transduction domain, which allows them to efficiently enter cells.[1] These peptides, including the D11 and L11 variants, are shorter, re-engineered versions of the original this compound peptide, demonstrating enhanced potency.[2]
Their mechanism of action involves binding to GAPR-1 (Golgi-associated plant pathogenesis-related protein 1), also known as GLIPR2, which is a negative regulator of autophagy.[1][3] By binding to GAPR-1, the this compound peptides cause the release of Beclin 1 that is bound to GAPR-1. This newly freed Beclin 1 can then participate in the formation of autophagosomes, thereby inducing autophagy.[1] This method of autophagy induction is considered more specific than others like starvation or rapamycin, which can have off-target effects.[1]
Q2: What is the difference between the D11 and L11 variants?
The primary difference between the this compound D11 and L11 variants lies in their amino acid composition and subsequent stability.
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This compound L11: Composed of naturally occurring L-amino acids.[1]
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This compound D11: A retro-inverso peptide, meaning it is composed of D-amino acids in the reverse sequence.[1] This configuration makes it more resistant to degradation by proteases, giving it a longer half-life and increased persistence, particularly in in vivo settings.[3]
Q3: Which variant is more potent, D11 or L11?
Generally, This compound D11 is considered more potent than this compound L11, especially in vivo.[2] Its increased stability due to the D-amino acid structure leads to a more sustained effect. In HeLa cells, Tat-D11 has shown superior induction of LC3-II and downregulation of p62 compared to Tat-L11.[2][4] However, it is important to note that the relative potency can be cell-line dependent, and in some specific cell lines, Tat-L11 may exhibit higher potency in vitro.
Q4: What are the recommended working concentrations and incubation times?
The optimal concentration and incubation time are cell-line and experiment-dependent and should be determined empirically. However, general guidelines are available:
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In Vitro : For cell culture experiments, concentrations typically range from 10 µM to 50 µM.[3][5] A good starting point for optimization is a serial dilution beginning at 20 µM. Incubation times can range from 1.5 to 4 hours.[1][6]
-
In Vivo : For animal studies, dosages of 15-20 mg/kg administered via intraperitoneal (i.p.) injection have been used successfully in mice.[3]
Q5: What is the appropriate negative control for my experiment?
A scrambled version of the L11 peptide, This compound L11S , is the recommended negative control.[1][7] This peptide has the same amino acid composition as L11 but in a randomized sequence, rendering it inactive for autophagy induction.
Comparative Data of this compound Variants
| Feature | This compound D11 | This compound L11 | This compound L11S (Control) |
| Amino Acid Configuration | D-amino acids (retro-inverso)[1] | L-amino acids (natural)[1] | L-amino acids (scrambled)[1] |
| Molecular Weight | ~3.08 kDa | ~3.08 kDa | ~3.08 kDa |
| Potency | Generally more potent, especially in vivo | Potent, but may be less stable in vivo. Can be more potent in select cell lines in vitro | Inactive[7] |
| Stability | Higher resistance to proteolytic degradation[3] | Susceptible to natural proteolytic degradation | N/A |
| Recommended Use | In vivo studies and experiments requiring high potency and stability. | In vitro studies; potency should be validated for the specific cell line. | Negative control for both D11 and L11 experiments.[1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound induced autophagy.
Caption: General experimental workflow for this compound usage.
Caption: Decision guide for selecting a this compound variant.
Experimental Protocols
Protocol 1: Western Blot Analysis of Autophagy Induction
This protocol details the steps for assessing autophagy induction in HeLa cells treated with this compound peptides by analyzing LC3-II conversion and p62 degradation.
Materials:
-
This compound D11, L11, and L11S peptides
-
HeLa cells
-
12-well plates
-
Opti-MEM (acidified with 0.15% 6N HCl)
-
Lysis buffer (e.g., M-PER) with protease and phosphatase inhibitors
-
Primary antibodies: anti-LC3B, anti-SQSTM1/p62, anti-Actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Plating: Plate HeLa cells in 12-well plates and culture overnight to reach 60-80% confluency.
-
Peptide Preparation: Reconstitute peptides to a 1 mM stock solution in acidified Opti-MEM. Note: Do not reconstitute this compound D11 at a concentration greater than 5 mM.
-
Cell Treatment:
-
Wash cells three times with 1X PBS.
-
Treat cells with the desired concentration of peptides (e.g., a starting concentration of 20 µM) for up to 2 hours. Include untreated and L11S-treated cells as controls.
-
-
Cell Lysis:
-
Remove the media and immediately add cold lysis buffer to each well.
-
Incubate for 10 minutes at room temperature with gentle agitation.
-
Scrape the cells, transfer to a microfuge tube, and centrifuge at 13,500 rpm for 10 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Western Blotting:
-
Prepare protein samples and run on a 5-20% gradient SDS-PAGE gel.
-
Transfer proteins to a nitrocellulose membrane.
-
Block the membrane for 1-2 hours at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image.
-
-
Analysis: An increase in the LC3-II band and a decrease in the p62 band indicate autophagy induction.[2]
Protocol 2: Immunofluorescence Staining of LC3 Puncta
This protocol describes how to visualize and quantify autophagosome formation (LC3 puncta) in HeLa cells.
Materials:
-
HeLa cells stably expressing GFP-LC3 (or use an anti-LC3B antibody for staining)
-
96-well imaging plates (e.g., Perkin Elmer Cell Carrier)
-
4% Paraformaldehyde (PFA)
-
Blocking buffer (1X PBS, 0.1% Triton-X, 5% Normal Donkey Serum)
-
DAPI for nuclear staining
Procedure:
-
Cell Plating: Plate cells in a 96-well imaging plate at a density of 1-1.5 x 10^5 cells/mL and culture overnight.
-
Cell Treatment: Treat cells with this compound peptides as described in the Western Blot protocol, typically for 1.5 hours.
-
Fixation and Permeabilization:
-
Remove media and fix cells with 4% PFA for 20 minutes at room temperature.
-
Wash cells three times with 1X PBS.
-
-
Blocking and Staining:
-
Block cells with blocking buffer for 1 hour at room temperature.
-
If not using GFP-LC3 cells, incubate with primary anti-LC3B antibody for 2 hours at room temperature or overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash and stain with DAPI.
-
-
Imaging and Analysis:
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No induction of autophagy observed (no change in LC3-II/p62 or LC3 puncta) | Peptide concentration is too low. | Perform a dose-response experiment to determine the optimal concentration for your cell line (e.g., 10 µM, 20 µM, 40 µM). |
| Incubation time is not optimal. | Conduct a time-course experiment (e.g., 1, 2, 4 hours) to find the peak of autophagy induction.[6] | |
| Cell line is less responsive. | Some cell lines may be more resistant to autophagy induction. Confirm the responsiveness of your cell line with a known inducer like rapamycin or starvation. | |
| Improper peptide reconstitution or storage. | Ensure peptides are reconstituted in acidified Opti-MEM and stored correctly (-80°C for reconstituted stocks).[4] Note the 5 mM maximum reconstitution concentration for D11. | |
| High background in immunofluorescence | Inadequate blocking. | Increase blocking time to 1.5-2 hours or perform blocking overnight at 4°C. |
| Antibody concentration is too high. | Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio. | |
| Cell death observed | Prolonged or high-concentration treatment. | High levels of sustained autophagy can lead to a form of cell death called autosis.[8] Reduce the peptide concentration or incubation time. |
| Peptide toxicity. | While generally well-tolerated, high concentrations may be toxic to some sensitive cell lines. Perform a cell viability assay (e.g., MTT or Trypan Blue) to assess toxicity. |
References
- 1. Autophagy Inducing Peptides - this compound D11 / L11 [bio-techne.com]
- 2. This compound D11 Autophagy Inducing Peptide - Retroinverso form (NBP2-49888) by Novus, Part of Bio-Techne [bio-techne.com]
- 3. Identification of a candidate therapeutic autophagy–inducing peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound L11S Peptide - Scrambled Control (NBP2-49887): Novus Biologicals [novusbio.com]
- 8. Frontiers | Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications [frontiersin.org]
Technical Support Center: Scrambled Peptide Control for Tat-Beclin 1 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing scrambled peptide controls in conjunction with Tat-Beclin 1 experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a scrambled peptide control in this compound experiments?
A scrambled peptide control is a crucial negative control used to demonstrate the sequence-specificity of the this compound peptide's biological activity.[1] It consists of the same amino acids as the active this compound peptide but in a randomized, non-functional sequence.[2] By comparing the effects of the active peptide to the scrambled version, researchers can confirm that the observed induction of autophagy is a direct result of the specific amino acid sequence of this compound and not due to non-specific effects of the peptide's composition, charge, or the Tat cell-penetrating motif itself.[3]
Q2: How does this compound induce autophagy, and why is the scrambled peptide inactive?
This compound induces autophagy by competitively binding to GAPR-1 (Golgi-Associated Plant Pathogenesis-Related protein 1), also known as GLIPR2.[2][4][5][6][7] GAPR-1 is a negative regulator of autophagy that sequesters Beclin 1, a key protein in the autophagy pathway.[3][4] By binding to GAPR-1, the this compound peptide displaces Beclin 1, allowing it to participate in the formation of the Class III PI3K complex, which is essential for the initiation of autophagy.[4][7] The scrambled peptide is inactive because its randomized sequence does not recognize and bind to the specific binding site on GAPR-1, and therefore cannot displace Beclin 1 to initiate autophagy.[5]
Q3: What are the expected results when using this compound and its scrambled control?
When performing experiments to assess autophagy, treatment with this compound is expected to induce a significant increase in autophagy markers. In contrast, the scrambled peptide control should not elicit a significant change in these markers compared to untreated or vehicle-treated cells. Key autophagy markers and their expected changes are:
-
LC3-II: An increase in the lipidated form of LC3 (LC3-II) is indicative of autophagosome formation. This can be observed as an increase in the LC3-II/LC3-I ratio or LC3-II/loading control ratio by Western blot, or as an increase in the number of fluorescent LC3 puncta by immunofluorescence microscopy.[1]
-
p62/SQSTM1: This protein is a selective autophagy substrate that is degraded upon autophagic activation. Therefore, a decrease in p62 levels, as measured by Western blot, is an indicator of increased autophagic flux.[1]
Troubleshooting Guides
Problem 1: No significant induction of autophagy is observed with this compound.
Possible Causes and Solutions:
-
Suboptimal Peptide Concentration or Incubation Time: The optimal concentration and incubation time for this compound can vary between cell lines.
-
Improper Peptide Reconstitution and Handling: Peptides are sensitive and can lose activity if not handled correctly.
-
Low Autophagic Basal Level in Cells: Some cell lines have a very low basal level of autophagy, making it difficult to detect induction.
-
Solution: Consider using a positive control for autophagy induction, such as starvation (e.g., culturing in EBSS) or treatment with rapamycin, to ensure your detection method is working correctly.
-
-
Issues with Autophagy Detection Method: The method used to assess autophagy may not be sensitive enough or may be performed incorrectly.
-
Solution: For Western blotting, ensure your antibodies for LC3 and p62 are validated for this application and that you are using an appropriate lysis buffer.[12] For immunofluorescence, optimize antibody concentrations and imaging settings. It is highly recommended to perform an autophagy flux assay by including a condition with an autophagy inhibitor like Bafilomycin A1 or Chloroquine. This will help to distinguish between an increase in autophagosome formation and a blockage in their degradation.[13]
-
Problem 2: The scrambled peptide control shows some level of autophagy induction.
Possible Causes and Solutions:
-
Non-Specific Effects of the Tat Peptide: The Tat cell-penetrating peptide itself can sometimes cause cellular stress, which might lead to a low level of autophagy induction, although this is generally not observed with the scrambled control.
-
Solution: Ensure that the concentration of the scrambled peptide used is equivalent to the active peptide. If low-level induction persists, it's important to quantify the difference in the level of induction between the active and scrambled peptides. A significantly higher induction with the active peptide still validates its sequence-specific effect.
-
-
Peptide Purity and Contamination: The scrambled peptide preparation may be contaminated with the active peptide or other impurities.
-
Solution: Use high-purity peptides (>95%) from a reputable supplier.
-
-
Cell Line Sensitivity: Some cell lines may be particularly sensitive to the introduction of any peptide.
-
Solution: Test a lower concentration of both the active and scrambled peptides to see if the non-specific effect of the scrambled control is diminished while still observing a robust response with the active peptide.
-
Problem 3: Cell toxicity is observed with this compound and/or the scrambled control.
Possible Causes and Solutions:
-
High Peptide Concentration: The Tat peptide, being a cell-penetrating peptide, can be toxic at high concentrations.
-
Solution: Perform a cell viability assay (e.g., MTT, Trypan Blue exclusion) to determine the cytotoxic concentration of the peptides in your cell line. Use the lowest effective concentration of this compound that induces autophagy without significant cell death. While some studies report negligible systemic toxicity in vivo, in vitro toxicity can be cell-type dependent.[14]
-
-
Prolonged Incubation Time: Long exposure to the peptides can lead to cytotoxicity.
-
Solution: Optimize the incubation time. Often, a few hours are sufficient to observe autophagy induction.[9]
-
Data Presentation
Table 1: Quantitative Effects of this compound and Scrambled Control on Autophagy Markers in HepG2 Cells
| Treatment | Concentration (µM) | Duration (h) | LC3-II Fold Change (vs. Scrambled Control) | p62 Fold Change (vs. Scrambled Control) | Reference |
| This compound | 10 | 24 | ~1.5 | ~0.8 | [15] |
| This compound | 30 | 24 | ~2.5 | ~0.5 | [15] |
| This compound | 50 | 24 | ~3.0 | ~0.4 | [15] |
| This compound | 30 | 2 | ~1.2 | ~0.9 | [15] |
| This compound | 30 | 4 | ~1.8 | ~0.7 | [15] |
| This compound | 30 | 8 | ~2.2 | ~0.6 | [15] |
| This compound | 30 | 16 | ~2.8 | ~0.4 | [15] |
| This compound | 30 | 24 | ~3.2 | ~0.3 | [15] |
Experimental Protocols
Protocol 1: Validation of this compound Activity by Western Blot
This protocol describes the assessment of LC3-II and p62 protein levels.
Materials:
-
This compound peptide and Scrambled control peptide
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Mouse anti-p62/SQSTM1
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells at an appropriate density to reach 70-80% confluency at the time of treatment.
-
Peptide Treatment: Treat cells with the desired concentrations of this compound and scrambled control peptide for the optimized duration. Include an untreated or vehicle control. For an autophagy flux experiment, treat a parallel set of wells with the peptides in the presence of Bafilomycin A1 (e.g., 100 nM) for the last 2-4 hours of the peptide treatment.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with chemiluminescent substrate.
-
Capture the image using an imaging system.
-
-
Data Analysis: Quantify the band intensities for LC3-II, LC3-I, p62, and a loading control (e.g., GAPDH or β-actin). Calculate the LC3-II/LC3-I or LC3-II/loading control ratio and the p62/loading control ratio. Compare the results between the different treatment groups.
Protocol 2: Validation of this compound Activity by Immunofluorescence
This protocol describes the visualization and quantification of GFP-LC3 puncta.
Materials:
-
Cells stably expressing GFP-LC3
-
This compound peptide and Scrambled control peptide
-
Cell culture reagents
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
DAPI nuclear stain
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Plate GFP-LC3 expressing cells on glass coverslips in a multi-well plate.
-
Peptide Treatment: Treat cells with the desired concentrations of this compound and scrambled control peptide for the optimized duration.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15-20 minutes at room temperature.[10]
-
Permeabilization (if not using GFP): Wash cells with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking (if using primary/secondary antibodies): Wash cells with PBS and block with blocking buffer for 1 hour.
-
Staining: Wash cells with PBS and stain with DAPI for 5-10 minutes to visualize nuclei.
-
Mounting: Wash cells with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of GFP-LC3 puncta per cell. An increase in the number of puncta in this compound-treated cells compared to the scrambled control indicates autophagy induction.
Mandatory Visualization
Caption: this compound signaling pathway for autophagy induction.
Caption: Experimental workflow for this compound studies.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. This compound L11S Peptide - Scrambled Control (NBP2-49887) by Novus, Part of Bio-Techne [bio-techne.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications [frontiersin.org]
- 4. Autophagy Inducing Peptides - this compound D11 / L11 [bio-techne.com]
- 5. Identification of a candidate therapeutic autophagy–inducing peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Tat-P combined with GAPR1 releases Beclin1 to promote autophagy and improve Bronchopulmonary dysplasia model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Immunocytochemistry/Immunofluorescence protocol for this compound Autophagy Inducing Peptide (NBP2-49888): Novus Biologicals [novusbio.com]
- 11. Beclin-1 Activator I, TAT-Beclin-1, Scrambled - Calbiochem | 531038 [merckmillipore.com]
- 12. Routine Western blot to check autophagic flux: cautions and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and Evaluation of Autophagy-Inducing Particles for the Treatment of Abnormal Lipid Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tat-Beclin-1 Peptide Ameliorates Metabolic Dysfunction-Associated Steatotic Liver Disease by Enhancing Hepatic Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tat-beclin 1 In Vivo Applications
Answering your request, here is a technical support center with troubleshooting guides and FAQs.
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to minimize the immunogenicity of Tat-beclin 1 peptides in vivo.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My in vivo study using this compound is showing a significant inflammatory response and reduced efficacy after repeated administrations. What is the likely cause?
A: This is a common issue related to the inherent immunogenicity of the therapeutic peptide. The primary causes are:
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The Tat Peptide: The cell-penetrating peptide (CPP) sequence is derived from the HIV-1 Tat protein.[1] While highly effective for intracellular delivery, it is of non-human origin and can be recognized by the immune system.[1] Although some sources describe Tat peptides as generally non-immunogenic, modifications are often necessary for therapeutic use to reduce potential immune responses.[2]
-
Novel Epitopes: The fusion of the Tat sequence with the beclin 1-derived sequence can create new peptide junctions, or "neo-epitopes," that the host immune system may recognize as foreign.[1]
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Anti-Drug Antibodies (ADAs): The immune response can lead to the generation of anti-drug antibodies.[3] These ADAs can bind to the this compound peptide, leading to its rapid clearance and neutralizing its therapeutic effect, which explains the diminished efficacy over time.[4]
Q2: How can I proactively minimize the immunogenicity of my this compound peptide before starting in vivo experiments?
A: Several strategies, known collectively as "de-immunization," can be employed to make the peptide less visible to the immune system.[5]
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Epitope Modification (De-immunization): This is the most targeted approach. It involves identifying and modifying immunogenic sequences (T-cell epitopes) within the peptide.[6][7]
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In Silico Prediction: Use computational algorithms to screen the this compound amino acid sequence for potential MHC Class II binding motifs, which are likely to trigger a T-helper cell response.[6][8]
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Structure-Guided Mutation: Introduce specific amino acid substitutions to disrupt these MHC binding motifs. The goal is to eliminate immunogenicity while preserving the peptide's structure and function.[6][9]
-
-
Advanced Formulation Strategies: Shielding the peptide from immune cells can significantly reduce the immune response.
-
Liposomal Encapsulation: Formulating the this compound peptide within liposomes can protect it from degradation and recognition by antigen-presenting cells (APCs).[10]
-
Polymer Conjugation (PEGylation): Attaching polyethylene glycol (PEG) chains can "shield" the peptide's immunogenic epitopes.[5]
-
Microparticle Formulation: Using biodegradable microparticles, such as those made from L-Tyrosine, can create a short-lived depot for the peptide, controlling its presentation to the immune system.[11]
-
-
Peptide Configuration:
-
The this compound D11 variant utilizes D-amino acids in a retro-inverso configuration.[12] This can increase stability against proteases and may alter its recognition by the immune system.
-
Q3: What are the recommended methods for assessing the immunogenicity of my this compound construct?
A: A multi-step approach using both in vitro and in vivo assays is recommended to comprehensively evaluate the immunogenic potential.[8][13]
-
In Vitro Assays (Pre-clinical Assessment): These assays use human cells to predict the potential for an immune response.[13][14]
-
T-Cell Assays (Adaptive Immunity): An Enzyme-Linked Immunospot (ELISpot) or T-cell proliferation assay can measure the activation of T-cells from donor peripheral blood mononuclear cells (PBMCs) when exposed to the peptide.[14][15]
-
Innate Immune Response Assays: Dendritic cell (DC) maturation assays or PBMC stimulation assays can detect innate immune activation by measuring cytokine release (e.g., IL-6, TNF-α).[13]
-
-
In Vivo Assays (Post-administration):
Q4: Can changing the surface charge of the peptide assembly help reduce its uptake by immune cells?
A: Yes. Studies on self-assembling peptide biomaterials have shown that surface charge is a critical factor in their recognition by antigen-presenting cells (APCs). Introducing a strong negative surface charge can prevent uptake by APCs, effectively "cloaking" the material from the immune system and preventing T-cell and antibody responses.[16] Conversely, a positive charge can enhance uptake.[16] This principle could be applied to this compound formulations to render them less immunogenic.
Data Presentation
The following table provides a hypothetical comparison of results from an in vivo immunogenicity assessment of different this compound strategies.
| Strategy | Peptide Construct | Formulation | Anti-Peptide IgG Titer (1:x) | T-Cell Activation (SFU/10^6 cells) | Therapeutic Efficacy (% Reduction in Target) |
| Control | Unmodified this compound (L-isoform) | Saline | 10,000 | 250 | 30% |
| De-immunized | Epitope-Modified this compound | Saline | 800 | 45 | 85% |
| Formulation | Unmodified this compound (L-isoform) | DOPC Liposome | 400 | 30 | 90% |
| Stabilized | This compound (D-retro-inverso) | Saline | 1,200 | 60 | 88% |
Note: Data are representative and for illustrative purposes. SFU = Spot Forming Units.
Visualized Workflows and Pathways
Signaling & Mechanisms
References
- 1. TAT for Enzyme/Protein Delivery to Restore or Destroy Cell Activity in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. Therapeutic proteins immunogenicity: a peptide point of view [explorationpub.com]
- 4. Peptide Drug Immunogenicity Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. Deimmunization of protein therapeutics – Recent advances in experimental and computational epitope prediction and deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. De-immunization of therapeutic proteins by T-cell epitope modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. epivax.com [epivax.com]
- 9. Structure-guided deimmunization of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Peptide vaccine formulation controls the duration of antigen presentation and magnitude of tumor-specific CD8+ T cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Autophagy Inducing Peptides - this compound D11 / L11 [bio-techne.com]
- 13. fda.gov [fda.gov]
- 14. fda.gov [fda.gov]
- 15. abzena.com [abzena.com]
- 16. Switching the Immunogenicity of Peptide Assemblies Using Surface Properties - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing fixation and permeabilization for Tat-beclin 1 immunofluorescence
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize fixation and permeabilization for successful Tat-beclin 1 immunofluorescence experiments.
Troubleshooting Guide
This guide addresses common issues encountered during this compound immunofluorescence staining, with a focus on optimizing fixation and permeabilization steps.
Issue 1: Weak or No this compound Signal
| Potential Cause | Recommended Solution |
| Suboptimal Fixation | The fixation protocol may be masking the epitope or insufficiently cross-linking the peptide. It's recommended to optimize the paraformaldehyde (PFA) concentration and incubation time. While 4% PFA for 10-20 minutes is a common starting point, some antigens may benefit from lower concentrations (e.g., 2% PFA) or shorter incubation times to minimize epitope masking.[1] Conversely, for very small peptides, ensuring adequate cross-linking is crucial to prevent washout during subsequent steps. |
| Inefficient Permeabilization | The permeabilization agent may not be effectively creating pores in the cellular and organellar membranes for antibody access. Triton X-100 is a more stringent detergent that permeabilizes most membranes, while saponin is a milder detergent that selectively removes cholesterol, preserving membrane integrity. For intracellular targets like those involved in autophagy, Triton X-100 is often preferred. Ensure the concentration and incubation time are optimized. |
| Antibody Issues | The primary antibody concentration may be too low, or the antibody itself may not be validated for immunofluorescence. Always use an antibody validated for the intended application and perform a titration to determine the optimal concentration. Additionally, ensure the secondary antibody is appropriate for the primary antibody's host species and is used at the correct dilution. |
| Peptide Washout | Due to its small size, the this compound peptide may be washed out during the staining procedure, especially with harsh permeabilization.[2] Consider using a milder permeabilization agent like saponin or digitonin, or reducing the concentration and incubation time of Triton X-100.[2] |
Issue 2: High Background or Non-Specific Staining
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Insufficient blocking can lead to non-specific binding of primary and secondary antibodies. Block with a suitable agent, such as 5% normal serum from the same species as the secondary antibody or bovine serum albumin (BSA), for at least 1 hour at room temperature. |
| Excessive Antibody Concentration | High concentrations of primary or secondary antibodies can increase background staining. Titrate both antibodies to find the optimal concentration that provides a strong signal with minimal background. |
| Autofluorescence | Aldehyde fixation (e.g., with PFA) can induce autofluorescence. This can be quenched by incubating the cells with 0.1 M glycine or sodium borohydride in PBS after fixation.[3] |
| Improper Washing | Insufficient washing between antibody incubation steps can leave unbound antibodies, contributing to high background. Ensure thorough washing with an appropriate buffer like PBS or TBS with a small amount of detergent (e.g., 0.05% Tween-20). |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting protocol for this compound immunofluorescence?
A1: A good starting point is to fix cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.[4] However, optimization is often necessary for specific cell types and experimental conditions.
Q2: How do I choose between PFA and methanol for fixation?
A2: PFA is a cross-linking fixative that generally provides better preservation of cellular morphology. Methanol is a precipitating fixative that can sometimes improve antigen recognition by exposing epitopes, but it may not be ideal for preserving the localization of soluble proteins. For this compound, which is a peptide that induces a cellular process, preserving the overall cellular structure with PFA is generally recommended.
Q3: What is the difference between Triton X-100 and saponin for permeabilization?
A3: Triton X-100 is a non-ionic detergent that solubilizes most cellular membranes, providing good access to intracellular antigens. Saponin is a milder detergent that selectively interacts with cholesterol in the plasma membrane, creating pores while leaving intracellular membranes largely intact. The choice depends on the target's location. For visualizing autophagosomes induced by this compound, which involves various intracellular membranes, Triton X-100 is often more effective. However, if peptide washout is a concern, the milder saponin could be tested.[1][2]
Q4: How can I quantify the changes in this compound-induced autophagy?
A4: Autophagy induction by this compound is often assessed by observing an increase in the number of LC3-positive puncta (autophagosomes) or a decrease in the p62/SQSTM1 signal.[4] These can be quantified using image analysis software to count the number and intensity of fluorescent puncta per cell.
Data Presentation: Optimizing Fixation and Permeabilization
The following tables provide quantitative data from studies that compared different fixation and permeabilization conditions. While not specific to this compound, they offer valuable insights into how these parameters can affect fluorescence intensity.
Table 1: Effect of PFA Fixation Time on Fluorescence Intensity
| Fixation Time with 4% PFA | Mean Fluorescence Intensity (% of control) | Standard Deviation |
| 15 minutes | 100% | ± 10.2 |
| 30 minutes | 95% | ± 9.8 |
| 24 hours | 85% | ± 12.1 |
| 5 days | 78% | ± 11.5 |
Data adapted from a study on neutrophil and NET markers. The percentage mean of fluorescence intensity was calculated relative to the 15-minute fixation time.[1]
Table 2: Comparison of Permeabilization Agents on Fluorescence Intensity in HeLa Cells
| Permeabilization Agent (Concentration) | Incubation Time | Mean Fluorescence Intensity (Arbitrary Units) |
| Saponin (0.1%) | 10 min | 61.7 ± 19 |
| Triton X-100 (0.2%) | 5 min | 43.8 |
| Tween-20 (0.2%) | 30 min | 98.3 ± 8.8 |
| NP-40 (0.1%) | 10 min | 48.62 ± 12 |
Data adapted from a study measuring intracellular 18S rRNA in HeLa cells using flow cytometry.[4][5][6] Note that optimal conditions can vary significantly based on the target molecule and cell type. A study showed that for intracellular 18S rRNA detection in HeLa cells, Triton X-100 treatment at 0.2% for 5 minutes resulted in an 80% increase in fluorescence intensity compared to saponin.[4][6]
Experimental Protocols
Standard Protocol for this compound Immunofluorescence
This protocol is a starting point and should be optimized for your specific experimental conditions.
Materials:
-
Cells cultured on coverslips
-
This compound peptide
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.1 M Glycine in PBS (optional, for quenching)
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Donkey Serum in PBS with 0.1% Triton X-100
-
Primary antibody against your target (e.g., anti-LC3B or anti-p62)
-
Fluorophore-conjugated secondary antibody
-
DAPI solution (for nuclear counterstaining)
-
Antifade mounting medium
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound peptide for the appropriate duration to induce autophagy.[4]
-
Washing: Gently wash the cells three times with PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 20 minutes at room temperature.[4]
-
Washing: Wash the cells three times with PBS.
-
(Optional) Quenching: Incubate the cells with 0.1 M glycine in PBS for 5 minutes to quench any free aldehyde groups from the PFA. Wash three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.[4]
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer according to the manufacturer's instructions. Incubate the coverslips with the primary antibody solution overnight at 4°C or for 2 hours at room temperature.[4]
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.[4]
-
Washing: Wash the cells three times with PBS, protected from light.
-
Counterstaining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Washing: Wash the cells a final three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter sets.
Visualizations
This compound Mechanism of Action
Caption: this compound peptide induces autophagy by binding to and inhibiting GAPR-1, which leads to the release of Beclin 1. Active Beclin 1 then promotes the assembly of the PI3K-III complex, initiating autophagosome formation.[2][3][7][8][9][10]
Immunofluorescence Experimental Workflow
Caption: A stepwise workflow for performing immunofluorescence staining to visualize the effects of this compound treatment on cultured cells.
References
- 1. The effect of chemical fixation with paraformaldehyde, glutardialdehyde or methanol on immunofluorescence staining of neutrophils and neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tat-P combined with GAPR1 releases Beclin1 to promote autophagy and improve Bronchopulmonary dysplasia model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a candidate therapeutic autophagy–inducing peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Different Permeabilization Methods of Minimizing Damage to the Adherent Cells for Detection of Intracellular RNA by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. Assessment of Different Permeabilization Methods of Minimizing Damage to the Adherent Cells for Detection of Intracellular RNA by Flow Cytometry - AJMB: Volume 6, Issue 1, Year 2014 - AJMB [ajmb.org]
- 7. Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of Beclin 1-Mediated Autophagy by Oncogenic Tyrosine Kinases [mdpi.com]
- 9. Structural insights into Beclin 1 interactions with it's regulators for autophagy modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Common pitfalls to avoid when using Tat-beclin 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered when using the autophagy-inducing peptide, Tat-beclin 1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce autophagy?
This compound is a cell-permeable peptide designed to specifically induce autophagy. It consists of the Tat protein transduction domain from HIV-1, which allows it to efficiently penetrate the cell membrane, fused to a short peptide sequence from the Beclin 1 protein.[1][2] This Beclin 1 peptide sequence is crucial for its function.
The primary mechanism of action involves the disruption of the interaction between Beclin 1 and its negative regulator, GAPR-1 (also known as GLIPR2).[1][2] By binding to GAPR-1, this compound promotes the release of Beclin 1, allowing it to participate in the formation of the Class III PI3K complexes (PI3KC3-C1 and PI3KC3-C2), which are essential for the initiation and maturation of autophagosomes.[3][4] This process is dependent on core autophagy machinery, including genes like ATG5 and ATG7.[3]
Q2: What is the difference between the L11 and D11 versions of this compound?
This compound is available in two main versions: L11 and D11. The "L" and "D" refer to the chirality of the amino acids used in the peptide synthesis (L-amino acids and D-amino acids, respectively). The D11 version, being composed of D-amino acids, is predicted to be more resistant to proteolytic degradation in vivo.[5] Both L11 and D11 peptides are effective in inducing autophagy.
Q3: Is a negative control necessary for my experiments?
Yes, using a negative control is critical for validating the specific effects of this compound. A commonly used negative control is a scrambled version of the this compound peptide (e.g., this compound L11S). This peptide has the same amino acid composition as the active peptide but in a randomized sequence. An ideal negative control should not induce autophagy, confirming that the observed effects are due to the specific sequence of the this compound peptide.
Troubleshooting Guide
Problem 1: No induction of autophagy is observed after this compound treatment.
Possible Cause 1: Suboptimal peptide concentration.
-
Solution: The optimal concentration of this compound can vary significantly between different cell lines.[3][6] It is recommended to perform a dose-response experiment to determine the most effective concentration for your specific cell type. A typical starting range for in vitro experiments is 10-50 µM.[2][7]
Possible Cause 2: Inappropriate incubation time.
-
Solution: The kinetics of autophagy induction can differ between cell types.[6] A time-course experiment is essential to identify the optimal treatment duration. For some cell lines, like HeLa, significant autophagy induction can be observed within 2-4 hours.[6]
Possible Cause 3: Incorrect peptide preparation and handling.
-
Solution: this compound peptides can have solubility issues. The wild-type Beclin 1 sequence fused to Tat is not soluble in saline-based solutions and should be dissolved in water.[5] Some commercially available versions have substitutions to enhance solubility.[5] Always refer to the manufacturer's instructions for reconstitution. For example, some protocols recommend resuspending the peptide in acidified Opti-MEM.[7] It is also crucial to store the peptide solution properly, typically at -80°C, to maintain its activity.[5][7]
Possible Cause 4: Issues with autophagy detection methods.
-
Solution: Ensure that your method for detecting autophagy is sensitive and appropriate.
-
Western Blotting: Look for an increase in the lipidated form of LC3 (LC3-II) and a decrease in the autophagy substrate p62/SQSTM1.[7]
-
Immunofluorescence: Observe an increase in the number of GFP-LC3 puncta (autophagosomes).[5]
-
Autophagic Flux Assay: To confirm that the accumulation of autophagosomes is due to increased formation rather than a blockage in their degradation, perform an autophagic flux experiment using a lysosomal inhibitor like Bafilomycin A1.[2] In the presence of Bafilomycin A1, a further increase in LC3-II levels upon this compound treatment indicates a functional autophagic flux.
-
Possible Cause 5: The cell line is resistant to this compound-induced autophagy.
-
Solution: this compound requires the presence of essential autophagy genes like BECN1, ATG5, and ATG7 to function.[3] If your cell line has mutations or deficiencies in these core autophagy genes, this compound will not be effective.
Problem 2: Significant cell death is observed after treatment.
Possible Cause 1: Peptide concentration is too high or treatment is prolonged.
-
Solution: High concentrations or prolonged exposure to this compound can induce a form of autophagy-dependent cell death called autosis.[3] Reduce the peptide concentration and/or the incubation time based on your initial dose-response and time-course experiments. While this compound is generally considered to have low systemic toxicity in vivo, it can exhibit cytotoxicity in certain cancer cell lines.[3]
Possible Cause 2: Off-target effects.
-
Solution: While this compound is designed to be a specific autophagy inducer, it may have off-target effects at concentrations that are not sufficient to induce autophagy, such as affecting endocytosis.[3] Ensure you are working within the optimal concentration range determined for your cell line.
Data Presentation
Table 1: Recommended Concentration and Incubation Times for this compound in Cell Culture
| Cell Line | This compound Concentration | Incubation Time | Observed Effect |
| Multiple cell lines & primary murine embryonic fibroblasts | 10, 30, 50 µM | 24 hours | Dose-dependent decrease in p62 and conversion of LC3-I to LC3-II.[7] |
| Primary murine bone-marrow-derived macrophages | 10 µM | 2-4 hours post-infection | Decreased intracellular survival of L. monocytogenes.[7] |
| HeLa cells | 20 µM | 2-4 hours | Sufficient to induce autophagy.[6] |
| HepG2 cells | 10, 30, 50 µM | 24 hours | Significant induction of autophagy markers (LC3-II, ATG5-12, Beclin-1) and reduction in p62.[4] |
| HepG2 cells | 30 µM | 2, 4, 8, 16, 24 hours | Time-dependent increase in LC3-II, ATG5-12, and Beclin-1, and decrease in p62.[4] |
Table 2: In Vivo Dosage of this compound
| Animal Model | This compound Dosage | Administration Route | Study Focus |
| 6-week-old GFP-LC3 mice | 15 mg/kg (daily for 20 days) | Intraperitoneal (i.p.) | Induction of autophagy in peripheral tissues and CNS.[7] |
| Neonatal mice | 20 mg/kg | Intraperitoneal (i.p.) | WNV CNS infection model.[5] |
| High-fat diet-induced MASLD mouse model | 20 mg/kg | Intraperitoneal (i.p.) | Amelioration of metabolic dysfunction-associated steatotic liver disease.[4] |
Experimental Protocols
Detailed Methodology for Western Blot Analysis of Autophagy
-
Cell Culture and Treatment: Plate cells and allow them to reach 60-80% confluency. Treat cells with the desired concentration of this compound and the scrambled control peptide for the determined optimal time.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix the cell lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B and p62/SQSTM1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels indicate autophagy induction.
Detailed Methodology for Immunofluorescence Analysis of LC3 Puncta
-
Cell Culture and Treatment: Plate cells on glass coverslips in a multi-well plate and allow them to adhere. Treat the cells with this compound and the scrambled control peptide.
-
Fixation: After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with a solution containing detergent (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.
-
Blocking: Block the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against LC3B for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining and Mounting: Stain the cell nuclei with DAPI and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of LC3 puncta per cell. An increase in the number of puncta in this compound-treated cells compared to the control indicates autophagy induction.
Mandatory Visualizations
Caption: this compound signaling pathway for autophagy induction.
Caption: A typical experimental workflow for using this compound.
References
- 1. Perturbation of Autophagy by a Beclin 1-Targeting Stapled Peptide Induces Mitochondria Stress and Inhibits Proliferation of Pancreatic Cancer Cells [mdpi.com]
- 2. Design and Evaluation of Autophagy-Inducing Particles for the Treatment of Abnormal Lipid Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Identification of a candidate therapeutic autophagy–inducing peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Ensuring consistent Tat-beclin 1 activity between batches
Welcome to the technical support center for Tat-beclin 1. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the consistent activity of this compound between batches. Here you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? this compound is a cell-permeable peptide designed to induce autophagy.[1][2][3] It consists of two key components:
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An 11 or 18-amino acid sequence from the Beclin 1 protein, which is essential for autophagy regulation.[4][5]
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The HIV-1 Tat protein transduction domain, which allows the peptide to efficiently penetrate cell membranes.[1]
The peptide works by binding to GAPR-1 (also known as GLIPR2), a negative regulator of autophagy that normally sequesters Beclin 1.[1][3] By disrupting the GAPR-1/Beclin 1 interaction, this compound frees Beclin 1 to participate in the Class III PI3K complex, which is crucial for initiating the formation of autophagosomes.[5][6][7] This mechanism of action is independent of the mTORC1 pathway, a common target of other autophagy inducers like rapamycin.[4][5]
Q2: What is the difference between the L- and D-isoforms of this compound (e.g., Tat-L11 vs. Tat-D11)? The difference lies in the stereochemistry of the amino acids.
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L-isoforms (e.g., Tat-L11) are composed of naturally occurring L-amino acids.
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D-isoforms (e.g., Tat-D11) are retro-inverso peptides made of D-amino acids in reverse sequence. This configuration makes them highly resistant to proteolytic degradation, which can result in enhanced stability and potency.[1]
Q3: What should I use as a negative control in my experiments? A scrambled version of the peptide, such as Tat-L11S or a general Tat-scrambled peptide, is the recommended negative control. This peptide contains the same amino acids as the active peptide but in a randomized sequence, making it biologically inactive while retaining similar physical properties. This helps ensure that the observed effects are specific to the Beclin 1 sequence and not due to the Tat domain or the presence of a peptide itself.
Q4: How should I properly store and handle this compound peptides? Proper storage is critical for maintaining peptide integrity and activity. Different suppliers may have slightly different recommendations, but general guidelines are summarized below.
| Storage Condition | Lyophilized Powder | Reconstituted Stock Solution |
| Long-Term | -20°C (up to 3 years)[8] | -80°C (up to 1 year)[2][8] |
| Short-Term | 2-8°C (for shipping) | -20°C (up to 1 month)[2][8] |
| Always refer to the datasheet provided by your specific supplier. Avoid repeated freeze-thaw cycles by aliquoting the stock solution after reconstitution.[8] |
Q5: I am observing significant cell death after treatment. Is this an expected outcome? Prolonged treatment or high concentrations of this compound can lead to a form of autophagy-dependent cell death called "autosis".[4][9] Autosis is distinct from apoptosis and necrosis and is mediated by the Na+/K+ ATPase pump.[4][10] If cell death is not your intended endpoint, consider performing a dose-response and time-course experiment to find a concentration and duration that induces autophagy without significant cytotoxicity. For example, effective autophagy induction is often seen with ≤10 µM for 3-4 hours.[11]
Troubleshooting Guide
Problem: My new batch of this compound is not inducing autophagy.
If you observe no increase in LC3-II, no decrease in p62, or no formation of LC3 puncta, follow these steps to identify the potential cause.
Step 1: Verify Peptide Handling and Storage
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Reconstitution: Did you reconstitute the peptide correctly? this compound should be reconstituted in sterile water or a buffer as recommended by the supplier. Some protocols suggest that the D11 isoform should not be reconstituted at a concentration greater than 5 mM.[12]
-
Storage: Was the lyophilized powder and the stock solution stored at the correct temperatures? Improper storage can lead to degradation.
-
Freeze-Thaw Cycles: Have you subjected the stock solution to multiple freeze-thaw cycles? This can significantly reduce peptide activity. Always aliquot solutions after the first thaw.
Step 2: Review Experimental Parameters
-
Concentration: this compound activity is dose-dependent. Typical effective concentrations for in vitro studies range from 5 µM to 50 µM.[2][8] If you are using a low concentration, you may not see a robust response.
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Incubation Time: The kinetics of autophagy induction can vary between cell types. A common starting point is 2-4 hours of incubation.[11] It is highly recommended to perform a time-course experiment (e.g., 2, 4, 6, 12, 24 hours) to determine the optimal time point for your specific cell line.
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Cell Type: While this compound is effective in a wide range of cell lines, responsiveness can vary.[4] Ensure that your cell line is known to respond to autophagy stimuli.
Step 3: Validate Your Assay System
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Positive Control: Use a well-established autophagy inducer like rapamycin or simply starve the cells (e.g., culture in EBSS) to confirm that your detection method (Western blot, microscopy) is working correctly.
-
Autophagic Flux: Are you measuring autophagic flux? An accumulation of autophagosomes (increased LC3-II) can mean either autophagy induction or a blockage in lysosomal degradation. To differentiate, treat cells with this compound in the presence and absence of a lysosomal inhibitor like Bafilomycin A1. A further increase in LC3-II in the presence of Bafilomycin A1 confirms an increase in autophagic flux.[13]
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Antibody Quality: For Western blotting or immunofluorescence, ensure your primary antibodies (anti-LC3, anti-p62) are validated and working correctly.
The following diagram provides a logical workflow for troubleshooting inconsistent results.
References
- 1. Identification of a candidate therapeutic autophagy–inducing peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 4. Frontiers | Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications [frontiersin.org]
- 5. Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting autophagy and beyond: Deconvoluting the complexity of Beclin-1 from biological function to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Perturbation of Autophagy by a Beclin 1-Targeting Stapled Peptide Induces Mitochondria Stress and Inhibits Proliferation of Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound peptide [novoprolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Methods for Detection of Autophagy in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to enhance the potency of Tat-beclin 1-induced autophagy
Welcome to the technical support center for Tat-beclin 1, a potent and specific inducer of autophagy. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, address common issues, and offer strategies to enhance the potency of this compound-induced autophagy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a cell-permeable peptide that specifically induces autophagy.[1] It consists of a short amino acid sequence from the Beclin 1 protein fused to the HIV-1 Tat protein transduction domain, which allows it to enter cells.[1][2] The Beclin 1 portion of the peptide works by binding to GAPR-1 (Golgi-Associated Plant Pathogenesis-Related protein 1), which is a negative regulator of autophagy that sequesters Beclin 1 in the Golgi apparatus.[1][2][3] By binding to GAPR-1, the this compound peptide releases endogenous Beclin 1, allowing it to participate in the formation of the Class III PI3K complex, which is essential for the initiation of autophagosome formation.[2][4][5] This mechanism is considered more specific than other autophagy inducers like rapamycin, as it does not primarily act through the mTORC1 pathway.[3][4]
Q2: What are the different versions of this compound peptides available?
A2: Several versions of the this compound peptide have been developed to improve potency and stability. The primary variants include:
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This compound (L-form, 18-mer): The original peptide derived from amino acids 267-284 of Beclin 1.
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Tat-L11: A shorter, 11-amino acid version of the L-form peptide that shows enhanced autophagy-inducing function.
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Tat-D11: A retro-inverso form of the 11-amino acid peptide made from D-amino acids. This configuration provides higher resistance to proteolytic degradation, leading to superior potency and a longer half-life in vivo compared to the L-amino acid versions.[4][6] Tat-D11 has been shown to increase autophagosome and autolysosome induction by over fivefold compared to the original, longer peptide.[6]
-
Stapled Peptides (e.g., Tat-SP4): These are synthetically constrained peptides designed to enhance binding affinity to Beclin 1, promoting its interaction with positive regulators like Atg14L and UVRAG, thereby inducing autophagy.[7][8]
For most applications, Tat-D11 is recommended due to its enhanced potency and stability.[6]
Q3: What is the recommended starting concentration and incubation time?
A3: The optimal concentration and incubation time are cell-type dependent and should be determined empirically. However, based on published studies, a good starting point for in vitro experiments is a concentration range of 10-30 µM for an incubation period of 2 to 24 hours .[3][9][10] For in vivo studies in mice, a dosage of 15 mg/kg administered intraperitoneally has been shown to be effective.[11]
Q4: How does this compound-induced autophagy differ from starvation or rapamycin induction?
A4: this compound offers a more specific method for inducing autophagy. Starvation and rapamycin primarily induce autophagy by inhibiting the mTORC1 complex, a central regulator of cell metabolism and growth.[6] This can lead to broad, off-target effects on other biological processes.[6] In contrast, this compound acts downstream of mTORC1 by directly targeting the Beclin 1-GAPR-1 interaction, leading to a more specific activation of the core autophagy machinery.[3][4]
Q5: What is the appropriate negative control for experiments using this compound?
A5: The recommended negative control is a Tat-scrambled peptide (e.g., Tat-L11S).[1] This peptide contains the same amino acids as the active peptide but in a randomized sequence. It includes the Tat domain for cell penetration but should not induce autophagy, allowing you to control for any effects of the peptide delivery system or the presence of a foreign peptide in the cell.
Troubleshooting Guide
Problem: I am not observing an increase in LC3-II conversion or a decrease in p62 after treatment.
| Possible Cause | Recommended Solution |
| Suboptimal Peptide Concentration or Incubation Time | Perform a dose-response experiment (e.g., 5, 10, 20, 40 µM) and a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to find the optimal conditions for your specific cell line.[9] Cell lines can have different sensitivities.[9] |
| Improper Peptide Preparation and Storage | The peptide should be resuspended as per the manufacturer's instructions. For example, some protocols recommend dissolving in sterile water or PBS and then diluting into acidified Opti-MEM for cell treatment to enhance solubility and stability.[2] Store stock solutions at -80°C. |
| Low Autophagic Activity in the Cell Line | Some cell lines have very low basal autophagy. Ensure you have a positive control, such as starvation (incubation in EBSS for 2-4 hours) or rapamycin (100 nM), to confirm that the autophagy machinery is functional in your cells. |
| Issues with Western Blotting | LC3-II can be difficult to detect. Use PVDF membranes, ensure efficient protein transfer, and use a primary antibody known to detect both LC3-I and LC3-II effectively. Run sufficient protein lysate (20-40 µg). p62 degradation can be a more robust and easier marker to quantify. |
| Defective Autophagy Pathway | Ensure your cells have functional essential autophagy genes (e.g., BECN1, ATG5, ATG7). This compound's effect is dependent on the canonical autophagy pathway.[2][5] |
Problem: I see an increase in LC3-II, but I'm unsure if it's due to autophagy induction or a blockage in lysosomal degradation.
This is a common issue, as an accumulation of autophagosomes can mean either increased formation (induction) or decreased clearance (blockage).
Solution: Perform an Autophagic Flux Assay. Treat your cells with this compound in the presence and absence of a lysosomal inhibitor like Bafilomycin A1 (BafA1) or chloroquine (CQ). BafA1 prevents the fusion of autophagosomes with lysosomes, causing LC3-II to accumulate.[3][12]
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If this compound is inducing autophagy: You will see a much greater accumulation of LC3-II in the cells treated with both this compound and BafA1 compared to cells treated with BafA1 alone. This "potentiation" effect confirms an increase in autophagic flux.
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If this compound were blocking degradation: There would be no significant difference in LC3-II levels between the BafA1-only and the this compound + BafA1 groups.
Strategies to Enhance Potency & Efficacy
For researchers looking to maximize the autophagic response induced by this compound, several strategies can be employed.
Peptide Modification and Selection
The most direct way to enhance potency is to use an optimized version of the peptide.
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Use Retro-Inverso Peptides: The Tat-D11 peptide is designed for increased stability against proteases, which significantly enhances its potency and duration of action, especially in vivo.[4][6]
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Improve Cell Penetration: While the Tat sequence is effective, alternative strategies can increase peptide delivery. Modifying the peptide by moving the Tat sequence to the C-terminus or replacing it with a nona-arginine tag has been shown to greatly increase cell penetration and autophagy-inducing activity.[4]
Advanced Delivery Systems
Encapsulating or attaching the peptide to a nanoparticle system can improve its bioavailability, protect it from degradation, and even provide targeted delivery.
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Polymeric Nanoparticles: Formulating this compound with polylactic acid (PLA) nanoparticles has been shown to induce autophagy with a long-lasting effect at a ten times lower dose compared to the soluble peptide.[12][13]
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Mesoporous Silica Nanoparticles (MSNs): Grafting this compound onto MSNs can be used for targeted delivery to specific organelles, such as the perinuclear endoplasmic reticulum.[5]
Combination Therapies
Combining this compound with other agents can lead to synergistic effects, depending on the research context.
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In Cancer Therapy: Combining this compound with agents like Sorafenib has shown synergistic cytotoxicity in drug-resistant cancer cells.[14] It can also be used to enhance the effects of treatments that rely on autophagic cell death.
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In Neurodegenerative Disease Models: Using this compound with mTOR inhibitors like Torin1 has shown similar efficacy in clearing small protein aggregates.[2] Combining these agents could potentially target the autophagy pathway from multiple points.
Quantitative Data Summary
Table 1: Comparison of this compound Peptide Variants
| Peptide Variant | Key Feature | Relative Potency | Recommended Use Case |
| This compound (Original 18-mer) | The first-generation peptide. | Baseline | General in vitro studies. |
| Tat-L11 (11-mer) | Shorter sequence from the core active region. | Higher than original 18-mer. | In vitro studies requiring enhanced potency. |
| Tat-D11 (Retro-inverso 11-mer) | D-amino acid configuration. | >5-fold higher than original.[6] | In vivo studies and experiments requiring maximal potency and stability.[6] |
Table 2: Example In Vitro Experimental Parameters
| Cell Line | This compound Concentration | Incubation Time | Observed Effect | Reference |
| HeLa, MEFs, others | 10 - 50 µM | 24 hours | Dose-dependent decrease in p62 and increase in LC3-II. | [10] |
| HepG2 | 10, 30, 50 µM | 24 hours | Significant increase in LC3-II, ATG5-12, and Beclin-1; reduction in lipid droplets. | [3] |
| Primary Human MDMs | 0.5 - 5 µM | 24 hours | Marked inhibition of HIV-1 replication. | [11] |
| HeLa | 20 µM (Tat-L11) | 2 - 4 hours | Sufficient to induce maximal autophagy. | [9] |
Experimental Protocols & Visualized Workflows
Protocol 1: Monitoring Autophagy by Western Blot
This protocol details the steps to assess LC3-I to LC3-II conversion and p62 degradation.
-
Cell Seeding: Plate cells to be 60-70% confluent at the time of harvesting.
-
Peptide Treatment:
-
Prepare a stock solution of this compound peptide (e.g., 1 mM in sterile H₂O or PBS). Store at -80°C.
-
Dilute the peptide to the desired final concentration (e.g., 20 µM) in pre-warmed, serum-free media (e.g., Opti-MEM). Some protocols recommend acidifying the media slightly to improve peptide solubility.[2]
-
Wash cells once with PBS, then add the peptide-containing media.
-
Include a "vehicle only" control and a "Tat-scrambled peptide" control.
-
-
Cell Lysis: After incubation (e.g., 4 hours), wash cells with ice-cold PBS and lyse with RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel (a 12-15% gel is recommended for good separation of LC3-I and LC3-II).
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C:
-
Rabbit anti-LC3B (1:1000)
-
Rabbit anti-p62/SQSTM1 (1:1000)
-
Mouse anti-β-actin or GAPDH (1:5000) as a loading control.
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop with an ECL substrate and image the blot.
-
-
Analysis: Quantify band intensities. A potent induction of autophagy is indicated by an increased LC3-II/LC3-I ratio (or LC3-II/Actin ratio) and a decreased p62/Actin ratio.
Visualized Experimental Workflow
Caption: Workflow for assessing this compound activity via Western blot.
Signaling Pathways and Mechanisms
This compound Mechanism of Action
This compound induces autophagy by disrupting the inhibitory interaction between GAPR-1 and Beclin 1. This "frees" Beclin 1 to assemble into the PI3KC3-C1 complex with Atg14L and Vps34, which is a critical step for generating the PI(3)P required for autophagosome nucleation. This pathway is largely independent of mTORC1, a key difference from starvation-induced autophagy.
Caption: this compound signaling pathway for autophagy induction.
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting experiments where this compound fails to induce an observable autophagic response.
Caption: A decision tree for troubleshooting this compound experiments.
References
- 1. Autophagy Inducing Peptides - this compound D11 / L11 [bio-techne.com]
- 2. Identification of a candidate therapeutic autophagy–inducing peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications [frontiersin.org]
- 6. images.novusbio.com [images.novusbio.com]
- 7. pnas.org [pnas.org]
- 8. Optimization of Beclin 1-Targeting Stapled Peptides by Staple Scanning Leads to Enhanced Antiproliferative Potency in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Design and Evaluation of Autophagy-Inducing Particles for the Treatment of Abnormal Lipid Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Tat-beclin 1 vs. Rapamycin for Autophagy Induction: A Comparative Analysis
In the field of cellular biology and drug discovery, the precise modulation of autophagy, a fundamental cellular recycling process, holds immense therapeutic potential. Two prominent inducers of autophagy, the synthetic peptide Tat-beclin 1 and the macrolide antibiotic rapamycin, are widely utilized by researchers. This guide provides a detailed comparative analysis of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their specific needs.
Mechanism of Action: A Tale of Two Pathways
This compound and rapamycin induce autophagy through distinct molecular mechanisms. This compound, a cell-permeable peptide derived from the autophagy protein Beclin 1, directly activates the autophagy machinery.[1][2] It functions by interacting with GAPR-1 (Golgi-associated plant pathogenesis-related protein 1), a negative regulator of autophagy.[3] This interaction releases Beclin 1 from its sequestration in the Golgi apparatus, allowing it to participate in the formation of the class III phosphatidylinositol 3-kinase (PI3KC3) complex, a critical step in autophagosome nucleation.[1][3] Notably, this compound's mechanism is largely independent of the master metabolic regulator, the mechanistic target of rapamycin complex 1 (mTORC1).[1]
In contrast, rapamycin is a well-established allosteric inhibitor of mTORC1.[4][] Under nutrient-rich conditions, mTORC1 phosphorylates and inhibits the ULK1 (Unc-51 like autophagy activating kinase 1) complex, a key initiator of autophagy. By inhibiting mTORC1, rapamycin relieves this suppression, allowing for the activation of the ULK1 complex and the subsequent initiation of the autophagic cascade.[6][7]
Performance Comparison: Efficacy and Specificity
The choice between this compound and rapamycin often hinges on the desired specificity and the experimental context. This compound is often highlighted for its specific induction of autophagy with potentially fewer off-target effects compared to rapamycin.[8] Rapamycin's inhibition of mTORC1 can have broader effects on cellular processes beyond autophagy, including protein synthesis and cell proliferation.[8]
The following table summarizes key quantitative parameters for both inducers based on published data.
| Parameter | This compound | Rapamycin | Reference |
| Mechanism | mTORC1-independent, direct activation of Beclin 1 | mTORC1-dependent, inhibition of autophagy suppressor | [1][6] |
| Typical In Vitro Concentration | 10-50 µM | 10-100 nM | [2][9] |
| Typical In Vivo Dosage | 15-20 mg/kg | 1-1.5 mg/kg | [3][10][11] |
| Reported Onset of Action | As early as 1.5 hours | Typically several hours | [12] |
| Specificity | High for autophagy induction | Broader effects due to mTORC1 inhibition | [8] |
Signaling Pathways and Experimental Workflow
To visualize the distinct mechanisms of action and a typical experimental workflow for comparing these two autophagy inducers, the following diagrams are provided.
Caption: this compound signaling pathway for autophagy induction.
References
- 1. Frontiers | Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of a candidate therapeutic autophagy–inducing peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 6. Rapamycin inhibits proliferation and induces autophagy in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - mTOR: a pharmacologic target for autophagy regulation [jci.org]
- 8. mdpi.com [mdpi.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
- 11. Rapamycin treatment increases survival, autophagy biomarkers and expression of the anti‐aging klotho protein in elderly mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunocytochemistry/Immunofluorescence protocol for this compound Autophagy Inducing Peptide (NBP2-49887): Novus Biologicals [novusbio.com]
A Comparative Guide to Tat-Beclin 1 Peptide Variants: Tat-D11 vs. Tat-L11 in Autophagy Induction
For Researchers, Scientists, and Drug Development Professionals
The Tat-beclin 1 peptide has emerged as a valuable tool for inducing autophagy, a fundamental cellular process for degrading and recycling cellular components. This guide provides a detailed comparison of two prominent variants, Tat-D11 and Tat-L11, to assist researchers in selecting the optimal peptide for their experimental needs. This comparison is based on their mechanism of action, efficacy, and supporting experimental data.
Introduction to this compound Peptides
This compound peptides are cell-permeable molecules designed to specifically induce autophagy. They consist of a short peptide sequence from the Beclin 1 protein, which is crucial for the initiation of autophagy, fused to the Tat protein transduction domain from HIV, enabling efficient delivery into cells.[1] These peptides function by disrupting the inhibitory interaction between Beclin 1 and its negative regulator, GAPR-1 (Golgi-associated plant pathogenesis-related protein 1), also known as GLIPR2.[2][3] By binding to GAPR-1, the this compound peptide releases Beclin 1, allowing it to participate in the formation of the class III phosphatidylinositol 3-kinase (PI3KC3) complex, a key step in autophagosome formation.[2][3]
The original this compound peptide has been shortened and optimized to create more potent variants, including the 11-amino acid versions, Tat-D11 and Tat-L11.[2][4] The primary distinction between these two variants lies in their amino acid stereochemistry. Tat-L11 is composed of naturally occurring L-amino acids, while Tat-D11 is a retro-inverso peptide synthesized from D-amino acids.[3][5] This structural difference is predicted to make Tat-D11 more resistant to proteolytic degradation, potentially leading to a longer half-life and increased potency.[6]
Comparative Efficacy: Tat-D11 vs. Tat-L11
Experimental evidence, primarily from in vitro studies, suggests that Tat-D11 is a more potent inducer of autophagy compared to Tat-L11. However, it is important to note that the relative potency can be cell-line dependent.[2]
Quantitative Data Summary
The following tables summarize the key characteristics and comparative efficacy of Tat-D11 and Tat-L11 based on available data.
Table 1: Peptide Characteristics
| Feature | Tat-D11 | Tat-L11 | Tat-L11S (Scrambled Control) |
| Amino Acid Composition | 11 D-amino acids (retro-inverso) | 11 L-amino acids (naturally occurring) | 11 L-amino acids (scrambled sequence) |
| Molecular Weight | ~3.08 kDa[4] | ~3.08 kDa[4] | ~3.08 kDa[4] |
| Predicted Stability | Higher resistance to proteolysis[6] | Susceptible to proteolytic degradation | N/A (inactive control) |
| Mechanism of Action | Binds to GAPR-1/GLIPR2 to release Beclin 1[5] | Binds to GAPR-1/GLIPR2 to release Beclin 1[2] | Inactive control[3] |
Table 2: Comparative Autophagy Induction in HeLa Cells
| Peptide (10 µM) | Mean GFP-LC3B Puncta per Cell (normalized to control) |
| Tat-D11 | ~8.5 |
| Tat-L11 | ~6.0 |
| This compound (original) | ~1.5 |
| Tat-L11S (control) | ~1.0 |
Data is estimated from graphical representations in technical literature.[7]
Table 3: Dose-Dependent Autophagy Induction by Tat-D11 in HeLa Cells
| Tat-D11 Concentration (µM) | Mean GFP-LC3B Puncta per Cell (normalized to control) |
| 1.25 | ~2.5 |
| 2.5 | ~4.5 |
| 5.0 | ~7.0 |
| 10.0 | ~8.5 |
Data is estimated from graphical representations in technical literature.[7]
Signaling Pathway and Mechanism of Action
The mechanism of action for both Tat-D11 and Tat-L11 involves the disruption of the Beclin 1-GAPR-1 interaction. The following diagram illustrates this signaling pathway.
Caption: this compound peptides induce autophagy by binding to GAPR-1, releasing Beclin 1 to form the active PI3KC3 complex.
Experimental Protocols
Detailed methodologies for assessing the efficacy of this compound peptides are crucial for reproducible results. Below are standard protocols for Western Blot and Immunocytochemistry.
Western Blot Protocol for LC3-II and p62 Detection
This protocol is used to quantify the conversion of LC3-I to LC3-II and the degradation of p62, both markers of autophagy induction.
Caption: A stepwise workflow for analyzing autophagy markers by Western Blot.
Immunocytochemistry/Immunofluorescence (ICC/IF) Protocol for LC3 Puncta Visualization
This protocol allows for the visualization and quantification of autophagosomes as GFP-LC3B puncta within cells.
Caption: A general workflow for visualizing LC3 puncta by immunofluorescence.
Conclusion
Both Tat-D11 and Tat-L11 are effective inducers of autophagy, offering a more specific alternative to general autophagy inducers like starvation or rapamycin. The available data indicates that Tat-D11, the retro-inverso D-amino acid variant, is generally more potent than the L-amino acid Tat-L11, likely due to its increased resistance to proteolytic degradation. This enhanced potency may allow for the use of lower concentrations and shorter incubation times to achieve a robust autophagic response. However, the optimal choice of peptide may vary depending on the specific cell line and experimental context. Researchers are encouraged to perform pilot experiments to determine the most effective variant and concentration for their particular model system. The use of an inactive scrambled peptide, such as Tat-L11S, is highly recommended as a negative control in all experiments.[4]
References
- 1. The Beclin 1 network regulates autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Beclin-1: a therapeutic target at the intersection of autophagy, immunotherapy, and cancer treatment [frontiersin.org]
- 3. Regulation of Beclin 1 in autophagy | Semantic Scholar [semanticscholar.org]
- 4. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 5. Autophagy Inducing Peptides - this compound D11 / L11 [bio-techne.com]
- 6. Identification of a candidate therapeutic autophagy–inducing peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. images.novusbio.com [images.novusbio.com]
Validating Tat-beclin 1's Mechanism of Action: A Comparative Guide Using Knockout/Knockdown Models
For researchers, scientists, and drug development professionals, understanding the precise mechanism of a therapeutic candidate is paramount. This guide provides a comparative analysis of Tat-beclin 1, a promising autophagy-inducing peptide, with a focus on how knockout and knockdown models have been instrumental in validating its mechanism of action. We will delve into the experimental data, detailed protocols, and visual pathways to offer a comprehensive overview for your research and development endeavors.
This compound is a cell-permeable peptide designed to specifically induce autophagy, a fundamental cellular process for degrading and recycling damaged organelles and proteins.[1][2][3] Dysfunctional autophagy is implicated in a wide range of diseases, including neurodegenerative disorders, cancer, and infectious diseases, making autophagy modulators like this compound highly sought after therapeutic agents.[1][3][4] This guide will compare this compound's targeted mechanism with other autophagy inducers and illustrate how the use of knockout and knockdown models has been pivotal in confirming its mode of action.
Mechanism of Action: A Targeted Approach
This compound is composed of the HIV Tat protein transduction domain, which allows it to enter cells, fused to a sequence from the Beclin 1 protein.[5] Its primary mechanism involves the disruption of the interaction between Beclin 1 and its negative regulator, GAPR-1 (Golgi-Associated Plant Pathogenesis-Related protein 1), also known as GLIPR2.[2][5][6] GAPR-1 sequesters Beclin 1 at the Golgi apparatus, keeping it in an inactive state.[1][2][6] this compound competitively binds to GAPR-1, releasing Beclin 1.[7][8] The freed Beclin 1 is then able to participate in the formation of the Class III PI3K complex, which is essential for the initiation of autophagosome formation.[1][5]
A key advantage of this compound is its specific mechanism, which is believed to be independent of mTORC1, a central regulator of cell growth and metabolism that is inhibited by broad-spectrum autophagy inducers like rapamycin.[4][7] This targeted action potentially reduces the off-target effects associated with other autophagy modulators.
Validating the Mechanism with Knockout and Knockdown Models
The specificity of this compound's mechanism has been rigorously tested using genetic tools to eliminate or reduce the expression of key autophagy-related proteins. These studies have been crucial in demonstrating that the effects of this compound are indeed dependent on the core autophagy machinery.
The Essential Role of Core Autophagy Genes
Studies have consistently shown that the autophagy-inducing activity of this compound is abolished in cells lacking essential autophagy genes. Depletion of Beclin 1, Atg5, or Atg7 using siRNA or shRNA, or in knockout mouse models, prevents the increase in autophagy markers typically observed after this compound treatment.[1][2][4] For instance, the peptide's ability to reduce the replication of pathogens like HIV-1 and to clear mutant huntingtin protein aggregates is dependent on the presence of these core autophagy proteins.[1][2][4]
GAPR-1: The Direct Target
The direct interaction with GAPR-1 has also been validated using knockdown approaches. In cells where GAPR-1 expression is silenced by siRNA, there is an increase in the localization of Beclin 1 to non-Golgi sites and an increase in autophagosome formation, even without this compound treatment.[2] This mimics the effect of the peptide and strongly suggests that GAPR-1 is a key negative regulator that is targeted by this compound. Interestingly, this compound can still induce autophagy in GAPR-1 knockout HeLa cells, suggesting that while GAPR-1 is a primary target, other mechanisms may also contribute to the peptide's activity.[1]
Quantitative Comparison of this compound in Wild-Type vs. Knockout/Knockdown Models
The following table summarizes the quantitative effects of this compound on key autophagy markers in wild-type cells compared to cells with knocked down or knocked out autophagy-related genes. Where available, a comparison to the well-known autophagy inducer rapamycin is included.
| Condition | Cell Type | Autophagy Marker | Measurement | Fold Change (vs. Control) | Reference |
| This compound (Wild-Type) | HeLa | GFP-LC3 puncta | Number of puncta/cell | ~27-fold increase | [2] |
| This compound + ATG5 shRNA | MDMs | HIV-1 p24 antigen | p24 levels | Antiviral effect abrogated | [2] |
| This compound (Wild-Type) | Multiple cell lines | LC3-II/LC3-I ratio | Western Blot | Dose-dependent increase | [9] |
| This compound (Wild-Type) | Multiple cell lines | p62 levels | Western Blot | Dose-dependent decrease | [9] |
| This compound + GAPR-1 siRNA | HeLa/GFP-LC3 | GFP-LC3 puncta | Number of puncta/cell | Increased basal autophagy, further slight increase with peptide | [2] |
| Rapamycin (Wild-Type) | MDMs | HIV-1 p24 antigen | p24 levels | Similar inhibition to this compound | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to validate the mechanism of this compound.
siRNA-mediated Knockdown of Autophagy Genes
-
Objective: To transiently reduce the expression of a target autophagy gene (e.g., ATG5, GAPR-1) to assess the dependency of this compound's effect on that gene.
-
Materials:
-
Target cells (e.g., HeLa, MEFs)
-
siRNA targeting the gene of interest and non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
Western blot reagents
-
qRT-PCR reagents
-
-
Procedure:
-
Seed cells in 6-well plates to reach 30-50% confluency at the time of transfection.
-
Dilute siRNA in Opti-MEM. In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature for 5-20 minutes to allow complex formation.
-
Add the siRNA-lipid complexes to the cells and incubate for 24-72 hours.
-
After incubation, treat the cells with this compound or a control peptide for the desired time.
-
Harvest the cells and assess knockdown efficiency by Western blot (for protein levels) and/or qRT-PCR (for mRNA levels).
-
Analyze the effect of this compound on autophagy markers (e.g., LC3 lipidation, p62 degradation) in the knockdown and control cells.
-
Autophagy Flux Assay with Bafilomycin A1
-
Objective: To measure the dynamic process of autophagy (autophagic flux) by inhibiting the fusion of autophagosomes with lysosomes. An increase in LC3-II levels in the presence of an inhibitor indicates a true induction of autophagy rather than a blockage of the pathway.
-
Materials:
-
Target cells
-
This compound peptide
-
Bafilomycin A1 (lysosomal inhibitor)
-
Western blot reagents
-
-
Procedure:
-
Plate cells and allow them to adhere.
-
Treat cells with this compound or a control peptide for a specific duration.
-
For the last 2-4 hours of the treatment, add Bafilomycin A1 (e.g., 100 nM) to a subset of the wells.
-
Harvest all cells and lyse for protein extraction.
-
Perform Western blot analysis for LC3 and p62. A greater accumulation of LC3-II in the co-treated (this compound + Bafilomycin A1) cells compared to cells treated with Bafilomycin A1 alone indicates an increase in autophagic flux.[2][5]
-
Co-Immunoprecipitation (Co-IP) to Demonstrate Protein-Protein Interactions
-
Objective: To confirm the interaction between this compound and GAPR-1.
-
Materials:
-
Cells expressing tagged versions of the proteins of interest (e.g., Myc-tagged GAPR-1 and Flag-tagged Beclin 1) or using antibodies against endogenous proteins.
-
Biotinylated this compound peptide.
-
Co-IP lysis buffer.
-
Streptavidin-agarose beads (for biotinylated peptide) or Protein A/G agarose beads and specific antibodies.
-
Wash buffer.
-
Elution buffer.
-
Western blot reagents.
-
-
Procedure:
-
Treat cells with biotinylated this compound.
-
Lyse the cells in Co-IP lysis buffer.
-
Incubate the cell lysate with streptavidin-agarose beads to pull down the biotinylated peptide and its interacting proteins.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bound proteins from the beads.
-
Analyze the eluate by Western blot using an antibody against the suspected interacting protein (e.g., GAPR-1).[2]
-
Visualizing the Pathways and Workflows
Diagrams are powerful tools for understanding complex biological processes and experimental designs.
Caption: this compound signaling pathway.
Caption: Experimental workflow for validation.
Conclusion
The validation of this compound's mechanism of action serves as a prime example of the power of knockout and knockdown models in modern drug development. These genetic tools have been instrumental in demonstrating the peptide's specific, on-target effect on the core autophagy machinery by disrupting the GAPR-1-Beclin 1 interaction. This targeted approach distinguishes this compound from broader autophagy inducers and underscores its potential as a refined therapeutic agent for a multitude of diseases linked to autophagy dysfunction. The data and protocols presented in this guide offer a solid foundation for researchers looking to explore and utilize this promising autophagy modulator in their own studies.
References
- 1. Frontiers | Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications [frontiersin.org]
- 2. Identification of a candidate therapeutic autophagy–inducing peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a candidate therapeutic autophagy-inducing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Evaluation of Autophagy-Inducing Particles for the Treatment of Abnormal Lipid Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Tat-Beclin-1 Peptide Ameliorates Metabolic Dysfunction-Associated Steatotic Liver Disease by Enhancing Hepatic Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Beclin 1-Derived Autophagy-Inducing Peptides: Tat-beclin 1 and Its Progeny
For Researchers, Scientists, and Drug Development Professionals
In the quest for specific and potent inducers of autophagy for therapeutic and research applications, peptides derived from the core autophagy protein Beclin 1 have emerged as promising candidates. This guide provides a detailed comparison of the pioneering peptide, Tat-beclin 1, with its subsequent derivatives, focusing on their mechanisms, performance, and the experimental data that underpins their characterization.
Introduction to Beclin 1-Derived Peptides
Beclin 1 is a central player in the initiation of autophagy, forming a key component of the class III phosphatidylinositol 3-kinase (PI3KC3) complex, which is essential for the formation of autophagosomes. The discovery that a short peptide sequence from Beclin 1, when made cell-permeable, could induce autophagy has spurred the development of several derivatives with enhanced properties. These peptides offer a more targeted approach to autophagy induction compared to broad-acting agents like rapamycin.
The archetypal peptide, This compound , was developed by fusing an 18-amino acid sequence from the Beclin 1 protein (residues 267-284) to the HIV-1 Tat protein transduction domain, enabling its entry into cells[1]. Subsequent research has led to the creation of shorter and modified versions, such as Tat-L11 and Tat-D11 , which are 11-amino acid peptides also fused to the Tat domain[2]. Tat-D11 is a retro-inverso peptide, meaning it is composed of D-amino acids in the reverse sequence, a modification designed to increase resistance to proteolytic degradation[3]. A more recent addition to this family is CPP-BCN4 , a novel peptide where the Beclin 1-derived sequence (BCN4) is conjugated to a different cell and blood-brain barrier-penetrating peptide.
Mechanism of Action: Releasing the Brakes on Autophagy
The primary mechanism of action for this compound and its derivatives, Tat-L11 and Tat-D11, involves the disruption of an inhibitory interaction. These peptides mimic the Beclin 1 domain that binds to Golgi-associated plant pathogenesis-related protein 1 (GAPR-1), also known as GLIPR2[1]. GAPR-1 is a negative regulator of autophagy that sequesters Beclin 1, thereby inhibiting its function in the PI3KC3 complex[1]. By competitively binding to GAPR-1, the Beclin 1-derived peptides release endogenous Beclin 1, allowing it to participate in the initiation of autophagy. This targeted mechanism is a key advantage, as it is largely independent of the mTORC1 signaling pathway, a major regulator of cell growth and metabolism that is affected by many other autophagy inducers[4].
Signaling Pathway Diagram
Caption: Mechanism of this compound-induced autophagy.
Performance Comparison: A Quantitative Overview
The efficacy of Beclin 1-derived peptides is typically assessed by their ability to induce autophagy, which is measured by monitoring key autophagy markers such as the conversion of LC3-I to LC3-II, the degradation of p62/SQSTM1, and the formation of GFP-LC3 puncta.
| Peptide | Length (Beclin 1 sequence) | Modification | Reported Potency | Key Findings |
| This compound | 18 amino acids | L-amino acids | Baseline | The original peptide, shown to induce autophagy in a dose-dependent manner in multiple cell lines and in vivo models[1][5]. |
| Tat-L11 | 11 amino acids | L-amino acids | Higher than this compound | Shorter sequence with enhanced autophagy-inducing function compared to the original this compound[2]. |
| Tat-D11 | 11 amino acids | D-amino acids (Retro-inverso) | Highest | Reported to be over fivefold more potent than this compound in inducing autophagosome and autolysosome formation[2][6]. Increased stability due to resistance to proteolysis[3][7][8]. |
| CPP-BCN4 | Not specified | L-amino acids | To be determined | A novel peptide shown to upregulate autophagy in motor neuron-like cells. Direct comparative data with other Beclin 1 peptides is not yet available. |
In Vitro Efficacy Data
The following table summarizes representative quantitative data from in vitro studies. It is important to note that direct head-to-head comparisons in the same experimental setting are limited in peer-reviewed literature, with some of the most direct quantitative claims originating from manufacturers' technical communications.
| Parameter | This compound | Tat-L11 | Tat-D11 | Cell Line | Source |
| LC3-II Induction | Dose-dependent increase | More potent than this compound | Superior induction of LC3-II compared to other peptides | HeLa | [6] |
| p62 Degradation | Dose-dependent decrease[1] | - | Superior downregulation of p62 | HeLa | [6] |
| GFP-LC3 Puncta | Increased puncta | Higher number of puncta than this compound | Over fivefold increase in autophagosomes compared to this compound | HeLa GFP-LC3B | |
| Lipid Droplet Reduction | 32.6% - 60% reduction | - | - | HepG2 | [5] |
Experimental Protocols
Accurate assessment of autophagy induction is critical for evaluating the efficacy of these peptides. Below are detailed methodologies for key experiments.
Experimental Workflow: Autophagy Induction Assay
References
- 1. Identification of a candidate therapeutic autophagy–inducing peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound D11 Autophagy Inducing Peptide - Retroinverso form (NBP2-49888): Novus Biologicals [novusbio.com]
- 3. Retro-inverso prosaptide peptides retain bioactivity, are stable In vivo, and are blood-brain barrier permeable - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications [frontiersin.org]
- 5. Tat-Beclin-1 Peptide Ameliorates Metabolic Dysfunction-Associated Steatotic Liver Disease by Enhancing Hepatic Autophagy [mdpi.com]
- 6. This compound D11 Autophagy Inducing Peptide - Retroinverso form (NBP2-49888) by Novus, Part of Bio-Techne [bio-techne.com]
- 7. Recent Applications of Retro-Inverso Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
Cross-Validation of Tat-Beclin 1 Results: A Comparative Guide to Autophagy Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tat-Beclin 1's performance in inducing autophagy, cross-validated with established autophagy assays. Supporting experimental data, detailed protocols, and pathway visualizations are presented to facilitate informed decisions in autophagy research.
The this compound peptide is a widely recognized inducer of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. Derived from the Beclin 1 protein, this cell-permeable peptide has shown therapeutic potential in various disease models by enhancing autophagic flux.[1][2][3] Robust validation of its pro-autophagic activity is crucial and is typically achieved by employing a panel of complementary assays. This guide compares the outcomes of this compound treatment across four standard autophagy assays: LC3-II Western Blotting, p62/SQSTM1 Degradation Assay, mCherry-EGFP-LC3 Fluorescence Microscopy, and Transmission Electron Microscopy (TEM).
Data Presentation: Quantitative Comparison of Autophagy Induction by this compound
The following tables summarize the quantitative data from representative studies assessing the effect of this compound on autophagy markers. These results demonstrate a consistent induction of autophagy across different methodologies.
Table 1: LC3-II Conversion Analysis by Western Blot
| Cell Line | This compound Concentration | Treatment Duration | Fold Increase in LC3-II/LC3-I Ratio | Reference |
| HeLa | 10 µM | 4 hours | ~3.5 | [4] |
| Multiple Cell Lines | 10-50 µM | 24 hours | Dose-dependent increase | [3][5] |
| HeLa/GFP-LC3 | 25 µM | 3 hours | 27-fold increase in GFP-LC3 dots | [1] |
Table 2: p62/SQSTM1 Degradation Analysis by Western Blot
| Cell Line/Model | This compound Concentration/Dose | Treatment Duration | Percentage Decrease in p62 Levels | Reference |
| Multiple Cell Lines | 10-50 µM | 24 hours | Dose-dependent decrease | [3] |
| Mouse Brain (in vivo) | 20 mg/kg | 6 hours | Noticeable decrease | [1] |
Table 3: Autophagosome and Autolysosome Quantification with mCherry-EGFP-LC3
| Cell Line | This compound Concentration | Treatment Duration | Observation | Reference |
| HeLa | 25 µM | 3 hours | Increase in both GFP-positive autophagosomes and RFP-positive autolysosomes | [1] |
Table 4: Autophagic Vesicle Quantification by Transmission Electron Microscopy (TEM)
| Cell Line | This compound Concentration | Treatment Duration | Observation | Reference |
| HeLa | Not specified | Not specified | Increased numbers of autophagosomes and autolysosomes | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
LC3-II Western Blot Protocol
This protocol is for the detection of the conversion of cytosolic LC3-I to the autophagosome-associated, lipidated form, LC3-II.
-
Cell Culture and Treatment: Plate cells to be 60-80% confluent. Treat cells with the desired concentration of this compound or a scrambled peptide control for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) onto a 12-15% SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3 (1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Perform densitometric analysis of the LC3-I and LC3-II bands. The ratio of LC3-II to LC3-I or to a loading control (e.g., β-actin or GAPDH) is used to quantify autophagy induction.
p62/SQSTM1 Degradation Assay Protocol
This assay measures the degradation of the autophagy substrate p62/SQSTM1.
-
Cell Culture and Treatment: Follow the same procedure as for the LC3-II Western Blot.
-
Cell Lysis and Protein Quantification: Follow the same procedure as for the LC3-II Western Blot.
-
SDS-PAGE and Western Blotting:
-
Follow the same electrophoresis and transfer steps as for the LC3-II Western Blot.
-
Block the membrane as described above.
-
Incubate the membrane with a primary antibody against p62/SQSTM1 (1:1000 dilution) overnight at 4°C.
-
Proceed with washing, secondary antibody incubation, and detection as for the LC3-II Western Blot.
-
-
Quantification: Perform densitometric analysis of the p62 band, normalizing to a loading control. A decrease in p62 levels indicates an increase in autophagic flux.
mCherry-EGFP-LC3 Fluorescence Microscopy Protocol
This assay allows for the visualization and quantification of autophagosomes and autolysosomes.
-
Cell Culture and Transfection: Plate cells on glass coverslips in a multi-well plate. Transfect the cells with a plasmid encoding the mCherry-EGFP-LC3 tandem fluorescent protein. Allow 24-48 hours for protein expression.
-
Treatment: Treat the cells with this compound or a control peptide for the desired time.
-
Fixation and Mounting:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
-
Imaging:
-
Visualize the cells using a confocal or fluorescence microscope.
-
Acquire images in the green (EGFP) and red (mCherry) channels.
-
-
Quantification:
-
Autophagosomes will appear as yellow puncta (colocalization of green and red signals).
-
Autolysosomes will appear as red puncta (the EGFP signal is quenched in the acidic environment of the lysosome).
-
Count the number of yellow and red puncta per cell in multiple fields of view to quantify autophagic flux.
-
Transmission Electron Microscopy (TEM) Protocol for Autophagosome Quantification
TEM provides ultrastructural visualization of autophagic vesicles.
-
Cell Culture and Treatment: Treat cultured cells with this compound or a control.
-
Fixation:
-
Fix the cells in a solution of 2.5% glutaraldehyde in 0.1 M cacodylate buffer for 1 hour at room temperature.
-
Post-fix with 1% osmium tetroxide in 0.1 M cacodylate buffer for 1 hour.
-
-
Dehydration and Embedding:
-
Dehydrate the samples in a graded series of ethanol concentrations.
-
Infiltrate and embed the samples in an epoxy resin.
-
-
Ultrathin Sectioning and Staining:
-
Cut ultrathin sections (70-90 nm) using an ultramicrotome.
-
Mount the sections on copper grids.
-
Stain the sections with uranyl acetate and lead citrate.
-
-
Imaging and Quantification:
-
Examine the sections using a transmission electron microscope.
-
Identify and capture images of autophagosomes (double-membraned vesicles containing cytoplasmic material) and autolysosomes (single- or multi-membraned vesicles with electron-dense content).
-
Quantify the number and/or area of autophagic vesicles per cell cross-section.
-
Mandatory Visualizations
This compound Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound in inducing autophagy.
Caption: this compound signaling pathway for autophagy induction.
Experimental Workflow for Cross-Validation
This diagram outlines the logical flow of experiments to cross-validate the effect of this compound on autophagy.
Caption: Experimental workflow for autophagy assay cross-validation.
References
- 1. Identification of a candidate therapeutic autophagy–inducing peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Evaluation of Autophagy-Inducing Particles for the Treatment of Abnormal Lipid Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
A Comparative Guide to Autophagy Induction: Tat-beclin 1 Peptide vs. Nutrient Starvation
For Researchers, Scientists, and Drug Development Professionals
Autophagy is a fundamental cellular process for degrading and recycling cellular components, playing a critical role in homeostasis, stress response, and disease. Its modulation is a key therapeutic strategy for a range of pathologies, from neurodegenerative disorders to cancer and infectious diseases.[1] This guide provides an objective comparison between two common methods of inducing autophagy: treatment with the synthetic peptide Tat-beclin 1 and the physiological stimulus of nutrient starvation. We will delve into their mechanisms, present supporting experimental data, and provide detailed protocols for key assays.
Mechanisms of Autophagy Induction
The induction of autophagy is a tightly regulated process initiated by distinct signaling pathways. While both this compound and starvation converge on the core autophagy machinery, their upstream triggers are fundamentally different.
This compound: Targeted Disinhibition of Beclin 1
This compound is a cell-permeable peptide designed for specific autophagy induction.[2] It consists of two key parts:
-
The Tat protein transduction domain from HIV, which allows the peptide to efficiently enter cells.[2]
-
An 11 or 18-amino acid sequence derived from a functionally important, evolutionarily conserved domain of Beclin 1 .[2][3][4]
The primary mechanism of this compound involves its interaction with Golgi-Associated Plant Pathogenesis-Related Protein 1 (GAPR-1, also known as GLIPR2), a newly identified negative regulator of autophagy.[2][3] GAPR-1 sequesters Beclin 1 at the Golgi apparatus, keeping it inactive.[2][5] By competitively binding to GAPR-1, the this compound peptide promotes the release of endogenous Beclin 1.[3] The freed Beclin 1 can then incorporate into the Class III Phosphatidylinositol 3-Kinase (PI3KC3) complex, which is essential for the nucleation of the autophagosome.[6][7] This pathway is considered to be independent of the master metabolic sensor mTORC1.[8][9]
Starvation: Global Metabolic Sensing
Nutrient starvation is the classic physiological trigger for autophagy.[1] The cellular response to the absence of nutrients, particularly amino acids, is primarily mediated by the mechanistic Target of Rapamycin Complex 1 (mTORC1) .[10]
Under nutrient-rich conditions, mTORC1 is active and suppresses autophagy by phosphorylating and inhibiting the ULK1 (Unc-51 like autophagy activating kinase 1) complex.[11][12] When nutrients are scarce, mTORC1 is inactivated.[13] This de-represses the ULK1 complex, which then proceeds to phosphorylate components of the downstream autophagy machinery, including the Beclin 1-PI3KC3 complex, to initiate autophagosome formation.[14][15]
Additionally, low cellular energy levels (a high AMP/ATP ratio) caused by glucose starvation activate AMP-activated protein kinase (AMPK).[16] AMPK can induce autophagy both by directly activating the ULK1 complex and by inhibiting mTORC1.[14][16]
Quantitative Comparison of Autophagy Induction
The efficacy of autophagy induction can be quantified by measuring key markers. The conversion of LC3-I to its lipidated form, LC3-II, indicates autophagosome formation, while the degradation of p62/SQSTM1, a selective autophagy substrate, reflects autophagic flux.
| Parameter | This compound | Starvation | Cell Line | Reference |
| LC3-II Conversion | Dose-dependent increase | Significant increase | HeLa, MEFs | [2] |
| p62 Degradation | Dose-dependent decrease | Significant decrease | HeLa, MEFs | [2] |
| GFP-LC3 Puncta | ~27-fold increase (20 µM) | Not directly compared | HeLa/GFP-LC3 | [2] |
| Autophagic Flux | Similar magnitude to starvation | Standard positive control | HeLa, COS-7 | [2] |
| Cell Death (High Dose) | Induces "Autosis" | Induces "Autosis" | HeLa, U2OS | [17][18] |
| Specificity | Specific to GAPR-1/Beclin 1 axis | Broad metabolic effects | N/A | |
| Dependency | Requires Beclin 1, Atg5, Atg7 | Requires Atg genes (e.g., Atg7) | Multiple | [8][19] |
Note: The magnitude of induction can vary significantly based on cell type, treatment duration, and peptide concentration or starvation medium composition.
Experimental Protocols
Accurate assessment of autophagy requires robust methodologies. Below are standard protocols for quantifying autophagic activity.
Workflow for Measuring Autophagic Flux
The term "autophagic flux" refers to the entire process of autophagy, from autophagosome creation to lysosomal degradation. A static measurement of LC3-II can be misleading, as an accumulation could mean either increased induction or a block in degradation. Therefore, flux is measured by comparing LC3-II levels in the presence and absence of a lysosomal inhibitor like Bafilomycin A1 (BafA1), which prevents the degradation of autophagosomes.
References
- 1. Autophagy - Wikipedia [en.wikipedia.org]
- 2. Identification of a candidate therapeutic autophagy–inducing peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound L11 Autophagy Inducing Peptide (NBP2-49886) by Novus, Part of Bio-Techne [bio-techne.com]
- 5. Design and Evaluation of Autophagy-Inducing Particles for the Treatment of Abnormal Lipid Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Beclin 1 network regulates autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications [frontiersin.org]
- 9. Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mTOR regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. Frontiers | Pleiotropic Effects of mTOR and Autophagy During Development and Aging [frontiersin.org]
- 13. Autophagy termination and lysosome reformation regulated by mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Beclin-1: a therapeutic target at the intersection of autophagy, immunotherapy, and cancer treatment [frontiersin.org]
- 15. Targeting autophagy and beyond: Deconvoluting the complexity of Beclin-1 from biological function to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Starvation-induced autophagy is regulated by mitochondrial reactive oxygen species leading to AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Autosis and autophagic cell death: the dark side of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] Impairment of starvation-induced and constitutive autophagy in Atg7-deficient mice | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Tat-beclin 1's Autophagic and Cytotoxic Effects Across Diverse Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Tat-beclin 1 peptide's performance in inducing autophagy and cell death across various cell lines. The information is supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.
This compound, a cell-permeable peptide, has emerged as a potent and specific inducer of autophagy, a cellular process critical for homeostasis, which is often dysregulated in diseases like cancer. This guide synthesizes findings from multiple studies to offer a comparative perspective on its efficacy and mechanism of action in different cellular contexts.
Quantitative Analysis of this compound-Induced Autophagy
This compound consistently induces autophagy across a range of cell lines in a dose-dependent manner. The primary indicators of this induction are the conversion of LC3-I to its lipidated form, LC3-II, and the degradation of the autophagy substrate p62/SQSTM1. The following tables summarize the quantitative effects observed in representative cell lines.
| Cell Line | Treatment Conditions (this compound) | LC3-II Levels | p62 Levels | Reference |
| HeLa (Human cervical cancer) | 10, 30, 50 µM for 24 hours | Dose-dependent increase | Dose-dependent decrease | [1] |
| 20 µM for up to 6 hours | Time-dependent increase | Time-dependent decrease | [2] | |
| Not specified concentration | 27-fold increase in GFP-LC3 dots | Not specified | [3] | |
| HepG2 (Human liver cancer) | 10, 30, 50 µM for 24 hours | Significant dose-dependent increase | Significant dose-dependent decrease | [4] |
| 30 µM for 2, 4, 8, 16, 24 hours | Time-dependent increase | Time-dependent decrease | [4] | |
| MEFs (Mouse embryonic fibroblasts) | 10, 30, 50 µM for 24 hours | Dose-dependent increase | Dose-dependent decrease | [1] |
| Primary Human MDMs (Monocyte-derived macrophages) | 0.5, 1, 2.5, 5 µM (daily treatment) | Dose-dependent inhibition of HIV-1 replication (autophagy-dependent) | Not specified | [3] |
Cytotoxic Effects of this compound: Induction of Autosis
| Cell Line | Treatment Conditions (this compound) | Observed Effect | Reference |
| HeLa (Human cervical cancer) | Dose-dependent | Induction of autosis | [5][6] |
| Various Tumor Cell Lines | Not specified | Induction of autosis | [6] |
| HIV-infected Human MDMs | Not specified | Induction of autosis | [5] |
| HIV-infected Memory CD4+ T cells | Not specified | Induction of autosis | [5] |
Signaling Pathway of this compound-Induced Autophagy
This compound initiates autophagy through a well-defined, mTOR-independent signaling pathway. The peptide's primary mechanism involves the disruption of an inhibitory interaction, leading to the activation of the core autophagy machinery.
Caption: this compound signaling pathway.
Experimental Workflow for Assessing this compound's Effects
The following diagram outlines a general experimental workflow for studying the effects of this compound on a given cell line. This workflow is a composite of methodologies reported in the cited literature.
Caption: General experimental workflow.
Detailed Experimental Protocols
1. Cell Culture and this compound Treatment:
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates for Western blot, 96-well plates for viability assays, or chamber slides for immunofluorescence) and allow them to adhere and reach 60-80% confluency.
-
Peptide Reconstitution: Reconstitute this compound peptide in sterile, nuclease-free water or an appropriate buffer as per the manufacturer's instructions.
-
Treatment: On the day of the experiment, replace the culture medium with a fresh medium containing the desired concentration of this compound (typically ranging from 5 µM to 50 µM). A scrambled peptide control should be used in parallel.
-
Incubation: Incubate the cells for the desired time points (e.g., 2, 4, 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
2. Western Blot Analysis for Autophagy Markers:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against LC3B (to detect both LC3-I and LC3-II) and p62/SQSTM1 overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis can be performed to quantify the LC3-II/LC3-I ratio and p62 levels, normalizing to a loading control such as β-actin or GAPDH.
3. Immunofluorescence for LC3 Puncta:
-
Cell Fixation and Permeabilization: Following treatment, wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking and Staining: Block the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes. Incubate with a primary antibody against LC3B for 1 hour at room temperature. After washing, incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Imaging: Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining. Visualize the cells using a fluorescence or confocal microscope. The number of LC3 puncta per cell can be quantified using image analysis software.
4. Cell Viability Assays:
-
MTT Assay: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals. Solubilize the crystals with DMSO or another suitable solvent and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Trypan Blue Exclusion Assay: Following treatment, detach the cells and resuspend them in a culture medium. Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution. Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
Conclusion
This compound is a robust inducer of autophagy across a multitude of cell lines, acting through a specific, mTOR-independent pathway. Its ability to trigger autosis in cancer cells upon prolonged exposure highlights its therapeutic potential. While the available data provides a strong foundation for its mechanism and efficacy, further comprehensive comparative studies across a wider panel of cell lines are warranted to fully elucidate its differential effects and to identify cell types that are most sensitive to its cytotoxic actions. The protocols and data presented in this guide serve as a valuable resource for researchers investigating the role of autophagy in health and disease and for those exploring this compound as a potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design and Evaluation of Autophagy-Inducing Particles for the Treatment of Abnormal Lipid Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a candidate therapeutic autophagy–inducing peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications [frontiersin.org]
- 6. Perturbation of Autophagy by a Beclin 1-Targeting Stapled Peptide Induces Mitochondria Stress and Inhibits Proliferation of Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Tat-Beclin 1 for the Autophagy Pathway: A Comparative Guide
For researchers, scientists, and drug development professionals, the specific induction of autophagy is a critical need for both basic research and therapeutic development. The Tat-beclin 1 peptide has emerged as a potent and widely used tool for this purpose. This guide provides an objective comparison of this compound's performance against other common autophagy induction methods, supported by experimental data and detailed protocols, to validate its specificity for the autophagy pathway.
Mechanism of Action: A Targeted Approach
Autophagy is a fundamental cellular process for degrading and recycling cellular components. A key initiation step involves the formation of a phagophore, a process regulated by the Class III phosphatidylinositol 3-kinase (PI3K) complex, of which Beclin 1 is a core component.
This compound is a cell-permeable peptide consisting of the HIV Tat protein transduction domain fused to a short peptide sequence from the Beclin 1 protein.[1] This peptide was engineered to specifically activate the autophagy pathway.[2] Its primary mechanism involves binding to a negative regulator of autophagy, GAPR-1 (Golgi-Associated Plant Pathogenesis-Related protein 1), also known as GLIPR2.[1][3] This interaction promotes the release of Beclin 1 from its sequestration in the Golgi apparatus, allowing it to participate in the PI3K complex and initiate autophagosome formation.[4][5]
This targeted mechanism contrasts with broad-acting inducers like starvation or rapamycin, which affect multiple cellular pathways.
Comparative Analysis of Autophagy Induction
The specificity of an autophagy inducer is determined by its ability to activate the pathway with minimal off-target effects. This compound is widely regarded as an mTORC1-independent autophagy activator, which is a significant point of distinction from rapamycin.
Performance Against Other Inducers
Experimental data consistently demonstrates that this compound effectively induces autophagy across multiple cell lines.[2] Key markers include the conversion of LC3-I to its lipidated, autophagosome-associated form, LC3-II, and the degradation of p62/SQSTM1, a protein that is selectively incorporated into autophagosomes and degraded. The original study by Shoji-Kawata et al. (2013) showed that this compound induces a dose-dependent increase in LC3-II conversion and a decrease in p62 levels.[4]
While direct side-by-side quantitative data from a single study is limited, the available evidence supports the high specificity of this compound.
| Inducer | Mechanism | Key Autophagy Marker Modulation | Known Off-Target Effects / Pathway Crosstalk |
| This compound | Releases Beclin 1 from the negative regulator GAPR-1.[3][4] | Dose-dependent increase in LC3-II and decrease in p62.[1][4] | Prolonged treatment can induce autosis (a form of autophagy-dependent cell death).[2] May affect endocytosis at concentrations that do not induce autophagy. |
| Rapamycin | Inhibits mTORC1, a central negative regulator of autophagy. | Increases LC3-II and decreases p62.[6] | Broadly affects cell growth, proliferation, and protein synthesis through mTORC1 inhibition.[2] |
| Starvation (HBSS) | Amino acid deprivation inhibits mTORC1 and activates other signaling pathways. | Robust increase in LC3-II and decrease in p62. | Affects numerous metabolic and signaling pathways beyond autophagy. |
Table 1: Comparison of this compound with other common autophagy inducers.
Validation of mTORC1-Independence
A key aspect of this compound's specificity is its action independent of the mTORC1 pathway. Studies have shown that treatment with this compound does not alter the phosphorylation status of downstream targets of mTORC1, such as the ribosomal protein S6 (RPS6). This confirms a mechanism distinct from that of rapamycin. Furthermore, additive effects on autophagy have been observed when cells are treated with both this compound and starvation, suggesting they act through at least partially distinct upstream signaling pathways.[4]
Evaluating Off-Target Effects
While highly specific, no biological tool is entirely without potential side effects. It is crucial to consider the context of this compound application.
-
Autosis : Prolonged or high-dose treatment with this compound can lead to a form of autophagy-dependent cell death known as autosis, which is mediated by the Na+,K+-ATPase pump.[2]
-
Endocytosis : As Beclin 1 is also a component of the Class III PI3K-C2 complex involved in endocytosis, this compound may affect endocytic trafficking, particularly at concentrations insufficient to robustly induce autophagy.[2]
-
Systemic Toxicity : In vivo studies have generally found systemic toxicity of this compound to be negligible.[2]
Experimental Protocols
Accurate validation of autophagy requires robust and consistent experimental methods. Below are standard protocols for assessing the key markers of autophagy.
A. Western Blot for LC3-I/II Conversion and p62 Degradation
This is the most common biochemical method to quantify autophagy. It measures the increase in the lipidated LC3-II form and the decrease in the autophagy substrate p62.
Protocol:
-
Cell Lysis : After treatment with this compound or other inducers, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine protein concentration using a BCA assay to ensure equal loading.
-
SDS-PAGE : Load 20-40 µg of protein per lane onto a 15% polyacrylamide gel to resolve LC3-I (approx. 18 kDa) and LC3-II (approx. 16 kDa). A 10% gel can be used for p62 (approx. 62 kDa).
-
Transfer : Transfer proteins to a PVDF membrane.
-
Blocking : Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies against LC3B and p62, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantification : Use densitometry software to quantify the band intensities. The LC3-II/LC3-I or LC3-II/loading control ratio is calculated to determine autophagy induction.
B. Fluorescence Microscopy for GFP-LC3 Puncta Formation
This imaging-based assay visualizes the recruitment of LC3 to autophagosome membranes, appearing as fluorescent puncta (dots) within the cell.
Protocol:
-
Cell Transfection : Plate cells on glass coverslips and transfect with a GFP-LC3 expression plasmid. Allow 24-48 hours for expression.
-
Treatment : Treat the cells with this compound or other autophagy inducers for the desired time.
-
Fixation : Wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15-30 minutes at room temperature.
-
Permeabilization (Optional) : If co-staining with antibodies, permeabilize with a detergent like Triton X-100.
-
Mounting : Wash the coverslips and mount them onto microscope slides using a mounting medium containing DAPI to stain nuclei.
-
Imaging : Acquire images using a fluorescence microscope.
-
Quantification : Count the number of GFP-LC3 puncta per cell. A cell is often considered positive for autophagy if it contains more than a threshold number of dots (e.g., >10). Analyze at least 50-100 cells per condition for statistical significance.
Conclusion
The this compound peptide is a powerful and specific tool for inducing autophagy. Its targeted mechanism of action, which is independent of the mTORC1 pathway, offers a significant advantage over broader inducers like rapamycin and starvation, minimizing confounding off-target effects. While researchers should remain aware of potential effects like autosis with prolonged use, the evidence strongly supports this compound as a reliable and specific activator for studying the autophagy pathway. The use of standardized validation protocols, such as Western blotting for LC3/p62 and GFP-LC3 puncta analysis, is essential for confirming its activity in any given experimental system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tat-Beclin-1 Peptide Ameliorates Metabolic Dysfunction-Associated Steatotic Liver Disease by Enhancing Hepatic Autophagy [mdpi.com]
- 4. Identification of a candidate therapeutic autophagy–inducing peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Evaluation of Autophagy-Inducing Particles for the Treatment of Abnormal Lipid Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Tat-beclin 1 and Other Small Molecule Autophagy Inducers
For Researchers, Scientists, and Drug Development Professionals
Autophagy, a cellular self-cleaning process, is a critical mechanism for maintaining cellular homeostasis. Its dysregulation is implicated in a range of diseases, including neurodegenerative disorders, cancer, and infectious diseases. Consequently, the development of therapeutic agents that can modulate autophagy is of significant interest. This guide provides a head-to-head comparison of Tat-beclin 1, a novel peptide-based autophagy inducer, with other well-established small molecule autophagy inducers. We present available quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate an objective evaluation.
Overview of Autophagy Inducers
Small molecule autophagy inducers can be broadly categorized based on their mechanism of action, primarily their dependence on the mammalian target of rapamycin (mTOR), a central regulator of cell growth and metabolism.
-
mTOR-Dependent Inducers: These molecules, exemplified by rapamycin and its analogs (rapalogs), inhibit the mTOR complex 1 (mTORC1), a master repressor of autophagy. Inhibition of mTORC1 relieves its suppression of the ULK1 complex, a key initiator of autophagy.[1][2]
-
mTOR-Independent Inducers: This diverse group of molecules activates autophagy through various pathways that do not directly involve mTOR inhibition. This class includes This compound , trehalose , and a variety of synthetic small molecules (e.g., SMERs - Small Molecule Enhancers of Rapamycin).[3][4][5]
This compound: A Targeted Approach to Autophagy Induction
This compound is a cell-permeable peptide designed to specifically induce autophagy.[6] It consists of the HIV Tat protein transduction domain, which allows it to enter cells, fused to a short peptide sequence from the Beclin 1 protein.[6] Beclin 1 is a crucial component of the class III phosphatidylinositol 3-kinase (PI3KC3) complex, which is essential for the initiation of autophagosome formation.[7]
The primary mechanism of action of this compound involves its interaction with Golgi-associated plant pathogenesis-related protein 1 (GAPR-1), also known as GLIPR2.[6][8] GAPR-1 is a negative regulator of autophagy that sequesters Beclin 1 at the Golgi apparatus, thereby preventing its participation in the autophagy pathway.[3][6] this compound competitively binds to GAPR-1, leading to the release of Beclin 1, which can then incorporate into the PI3KC3 complex and initiate autophagy.[3][6] This targeted mechanism is a key differentiator from broader-acting autophagy inducers.
Quantitative Comparison of Autophagy Induction
Direct head-to-head quantitative comparisons of this compound with other small molecule autophagy inducers in the same experimental system are limited in the published literature. However, we can compile and compare the reported efficacy of these molecules from various studies. The following tables summarize the available quantitative data for key autophagy markers.
Table 1: In Vitro Autophagy Induction
| Inducer | Cell Line(s) | Concentration Range | Key Autophagy Marker(s) & Readout | Fold Change/Percent Change (approx.) | Citation(s) |
| This compound | HeLa, COS-7, MEFs | 10 - 50 µM | LC3-II/LC3-I ratio, p62 degradation, GFP-LC3 puncta | Dose-dependent increase in LC3-II; 27-fold increase in GFP-LC3 dots in HeLa cells. | [6] |
| Rapamycin | Various | 10 nM - 100 µM | LC3-II/LC3-I ratio, p62 degradation, autophagosome number | Dose-dependent increase in autophagosomes and LC3-II levels. | [9][10][11] |
| Trehalose | HeLa, C17.2 | 50 - 100 mM | GFP-LC3 puncta, p62 degradation | Significant increase in GFP-LC3 puncta, comparable to rapamycin. | [10][12] |
Table 2: In Vivo Autophagy Induction
| Inducer | Animal Model | Dosage | Tissue(s) | Key Autophagy Marker(s) & Readout | Citation(s) |
| This compound | GFP-LC3 mice | 20 mg/kg (i.p.) | Skeletal muscle, cardiac muscle, pancreas | Significant increase in GFP-LC3 dots. | [6] |
| Trehalose | db/db mice | 2% in drinking water | Hippocampus, Amygdala | Significant increase in LC3-II expression. | [12] |
Signaling Pathways and Mechanisms of Action
The signaling pathways for mTOR-dependent and -independent autophagy induction are distinct, offering different points of therapeutic intervention.
mTOR-Dependent Pathway (e.g., Rapamycin)
Rapamycin and its analogs directly inhibit mTORC1. This leads to the dephosphorylation and activation of the ULK1 complex (containing ULK1, ATG13, FIP200, and ATG101), which in turn initiates the nucleation of the phagophore, the precursor to the autophagosome.
Caption: mTOR-Dependent Autophagy Pathway.
mTOR-Independent Pathway (e.g., this compound)
This compound functions downstream of mTORC1, directly targeting the core autophagy machinery. By displacing Beclin 1 from its inhibitor GAPR-1, this compound promotes the assembly and activity of the PI3KC3-C1 complex, leading to the formation of autophagosomes.
Caption: this compound mTOR-Independent Pathway.
Experimental Protocols
Accurate assessment of autophagy is crucial for evaluating the efficacy of inducers. Below are detailed protocols for key experiments commonly used to measure autophagy.
Monitoring LC3 Conversion by Immunoblotting
This is one of the most widely used assays to monitor autophagy. During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to autophagosome membranes. An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.
Experimental Workflow:
Caption: LC3 Immunoblotting Workflow.
Detailed Protocol:
-
Cell Culture and Treatment: Plate HeLa cells at a density of 1-1.5 x 10^5 cells/mL in a 6-well plate and incubate overnight. Treat cells with the desired concentration of autophagy inducer (e.g., 20 µM this compound) for the desired time (e.g., 6 hours).[13] Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blot: Load equal amounts of protein (20-30 µg) onto a 12-15% SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against LC3B (e.g., 1:1000 dilution) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities for LC3-I and LC3-II using densitometry software. The ratio of LC3-II to a loading control (e.g., β-actin) or the LC3-II/LC3-I ratio is calculated.
p62/SQSTM1 Degradation Assay
p62, also known as sequestosome 1 (SQSTM1), is a protein that recognizes and shuttles ubiquitinated cargo to the autophagosome for degradation. As p62 is itself degraded during autophagy, a decrease in its levels indicates an increase in autophagic flux.
Experimental Workflow:
Caption: p62 Degradation Assay Workflow.
Detailed Protocol:
-
Cell Treatment: Culture cells (e.g., podocytes) and treat with the autophagy inducer (e.g., 100 nM rapamycin) for a specified duration (e.g., 24 hours).[14]
-
Cell Lysis and Protein Quantification: Follow the same procedure as for the LC3 immunoblotting protocol.
-
Western Blot for p62: Perform SDS-PAGE and Western blotting as described above, but use a primary antibody specific for p62/SQSTM1 (e.g., 1:1000 dilution).
-
Densitometric Analysis: Quantify the p62 band intensity and normalize it to a loading control (e.g., β-actin). A decrease in the normalized p62 level in treated cells compared to control cells indicates autophagy induction.
Autophagic Flux Assay using Bafilomycin A1
Autophagic flux is the measure of the entire process of autophagy, from the formation of autophagosomes to their degradation in lysosomes. An accumulation of autophagosomes can be due to either increased formation or a block in their degradation. To distinguish between these possibilities, a lysosomal inhibitor like bafilomycin A1 is used. Bafilomycin A1 prevents the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes. A greater accumulation of LC3-II in the presence of bafilomycin A1 plus an inducer, compared to bafilomycin A1 alone, indicates a true increase in autophagic flux.[6]
Experimental Workflow:
Caption: Autophagic Flux Assay Workflow.
Detailed Protocol:
-
Cell Treatment: Prepare four sets of cultured cells:
-
Vehicle control
-
Autophagy inducer (e.g., 20 µM this compound)
-
Bafilomycin A1 (e.g., 100 nM)
-
Autophagy inducer + Bafilomycin A1 (add the inducer for a set time, e.g., 4 hours, and then add bafilomycin A1 for the last 2 hours of incubation).[6]
-
-
Sample Processing and Analysis: Perform cell lysis, protein quantification, and LC3 immunoblotting as previously described for all four conditions.
-
Interpretation: Compare the LC3-II levels between the "Bafilomycin A1" and the "Inducer + Bafilomycin A1" samples. A significantly higher level of LC3-II in the combination treatment indicates that the inducer is increasing the rate of autophagosome formation (i.e., increasing autophagic flux).
Conclusion
This compound represents a promising, targeted approach to autophagy induction with a distinct, mTOR-independent mechanism of action. While direct, comprehensive quantitative comparisons with other small molecule inducers are still emerging, the available data suggests it is a potent inducer both in vitro and in vivo. Its specificity for the Beclin 1-GAPR-1 interaction may offer a more refined modulation of autophagy compared to the broad cellular effects of mTOR inhibitors like rapamycin. mTOR-independent inducers like trehalose also provide alternative pathways for autophagy activation, which may be beneficial in contexts where mTOR inhibition is undesirable. The choice of autophagy inducer will ultimately depend on the specific research or therapeutic application, and the detailed protocols provided here should aid in the rigorous evaluation of these and other novel autophagy-modulating compounds.
References
- 1. Inducing autophagy: A comparative phosphoproteomic study of the cellular response to ammonia and rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications [frontiersin.org]
- 4. Rapamycin and mTOR-independent autophagy inducers ameliorate toxicity of polyglutamine-expanded huntingtin and related proteinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of a candidate therapeutic autophagy–inducing peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Beclin-1: a therapeutic target at the intersection of autophagy, immunotherapy, and cancer treatment [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Trehalose restores functional autophagy suppressed by high glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapamycin regulates macrophage activation by inhibiting NLRP3 inflammasome-p38 MAPK-NFκB pathways in autophagy- and p62-dependent manners - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Treatment with Autophagy Inducer Trehalose Alleviates Memory and Behavioral Impairments and Neuroinflammatory Brain Processes in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Evaluation of Autophagy-Inducing Particles for the Treatment of Abnormal Lipid Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Reproducibility of Tat-beclin 1-induced effects in independent studies
An objective analysis of the experimental evidence supporting the autophagy-inducing peptide, Tat-beclin 1, across independent research studies.
The this compound peptide, a cell-permeable inducer of autophagy, has garnered significant interest within the scientific community for its potential therapeutic applications in a range of pathologies, including neurodegenerative diseases, infectious diseases, and cancer.[1][2][3][4] This guide provides a comparative analysis of the reproducibility of this compound's effects as documented in various independent studies, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.
Comparative Analysis of In Vitro Autophagy Induction
The primary and most frequently reported effect of this compound is the induction of autophagy in cultured cells. A key indicator of autophagy is the conversion of the microtubule-associated protein light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II), alongside the degradation of the autophagy substrate p62/SQSTM1. The following table summarizes the quantitative outcomes of this compound treatment on these markers across different cell lines as reported in independent studies.
| Cell Line | This compound Concentration | Treatment Duration | Fold Change in LC3-II/LC3-I or LC3-II/Actin Ratio | p62 Degradation (% of control) | Study |
| HeLa | 10, 30, 50 µM | 24 hours | Dose-dependent increase | Dose-dependent decrease | Shoji-Kawata et al., 2013[2][5] |
| HeLa | 20 µM | 1, 2, 4 hours | Increased LC3-II band intensity | Tendency to decrease at 2, 4, 6 hours | Verissimo et al., 2021[6] |
| Primary Murine Embryonic Fibroblasts (MEFs) | 10, 30, 50 µM | 24 hours | Dose-dependent increase | Dose-dependent decrease | Shoji-Kawata et al., 2013[5] |
| HepG2 | 10, 30, 50 µM | Not specified | Significant dose-dependent increase in LC3II/β-actin ratio | Not specified | Anonymous, 2023[7] |
| Murine Bone-Marrow-Derived Macrophages (BMDMs) | 10 µM | 2 hours | Not specified | Not specified, but antibacterial effect was decreased in Atg5-deficient BMDMs | Shoji-Kawata et al., 2013[2] |
In Vivo Efficacy: A Look at Preclinical Models
The therapeutic potential of this compound has been investigated in several animal models of disease. These studies consistently demonstrate the peptide's ability to induce autophagy in various tissues and confer protective effects.
| Animal Model | Disease Model | This compound Dosage and Administration | Key In Vivo Effects | Study |
| GFP-LC3 Transgenic Mice | - | 20 mg/kg i.p., 6 hours | Increased GFP-LC3 puncta in heart, skeletal muscle, and pancreas | Shoji-Kawata et al., 2013[2] |
| Mice | Chikungunya or West Nile Virus Infection | 15 mg/kg i.p., daily for 20 days | Reduced mortality | Shoji-Kawata et al., 2013[3][5] |
| Mice | HER2+ Breast Cancer Xenografts | Not specified | Potent antitumor efficacy comparable to lapatinib | Luo et al., 2018[4] |
| Mice | High-Fat Diet-Induced Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) | Not specified | Mitigated hepatic steatosis and fibrosis | Anonymous, 2023[7] |
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound involves its interaction with key components of the autophagy machinery. The following diagrams illustrate the proposed signaling pathway and a general experimental workflow for assessing its effects.
Caption: Proposed signaling pathway of this compound-induced autophagy.
Caption: General experimental workflow for assessing this compound effects.
Experimental Protocols
To ensure the reproducibility of experimental findings, detailed methodologies are crucial. Below are summaries of the key experimental protocols as described in the cited literature.
In Vitro Autophagy Assays
-
Cell Culture and Treatment: Cells are typically cultured in standard media and treated with varying concentrations of this compound peptide (often ranging from 10 to 50 µM) or a scrambled control peptide for specified durations (e.g., 1 to 24 hours).[5][6]
-
Western Blotting for LC3 and p62: Following treatment, cell lysates are prepared and subjected to SDS-PAGE and western blotting. Primary antibodies specific for LC3 and p62 are used to detect the proteins. The ratio of LC3-II to LC3-I or a housekeeping protein (e.g., actin or GAPDH) is calculated to quantify autophagy induction. p62 levels are normalized to a housekeeping protein to assess autophagic flux.[5][6]
-
Immunofluorescence for LC3 Puncta: Cells grown on coverslips are treated with this compound, fixed, permeabilized, and incubated with an anti-LC3 antibody. The formation of punctate structures, representing the recruitment of LC3 to autophagosome membranes, is visualized and quantified using fluorescence microscopy.
In Vivo Autophagy Induction and Efficacy Studies
-
Animal Models: Studies have utilized various mouse models, including GFP-LC3 transgenic mice to visualize autophagy in tissues and disease-specific models to assess therapeutic efficacy.[2]
-
Peptide Administration: this compound is typically administered via intraperitoneal (i.p.) injection at dosages ranging from 15 to 20 mg/kg.[2][5]
-
Tissue Analysis: For autophagy assessment, tissues are harvested after a defined period post-injection, and GFP-LC3 puncta are quantified by fluorescence microscopy, or tissue lysates are analyzed by western blot for LC3 and p62 levels.[2]
-
Efficacy Endpoints: In disease models, the effects of this compound treatment are evaluated based on relevant endpoints such as survival rates, tumor size, or histopathological improvements.[4][5][7]
Conclusion
References
- 1. Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a candidate therapeutic autophagy–inducing peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a candidate therapeutic autophagy-inducing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting autophagy and beyond: Deconvoluting the complexity of Beclin-1 from biological function to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Design and Evaluation of Autophagy-Inducing Particles for the Treatment of Abnormal Lipid Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Handling of Tat-beclin 1: A Comprehensive Guide
Essential Safety and Logistical Information for Researchers
Tat-beclin 1, a potent cell-permeable peptide that induces autophagy, is a valuable tool in biomedical research with therapeutic potential for a range of diseases, including neurodegenerative disorders and infectious diseases.[1][2][3] However, its handling requires strict adherence to safety protocols to mitigate potential risks to researchers and the environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in the laboratory.
Hazard Identification and Classification
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4] While a scrambled version of the peptide is not considered a hazardous substance, it is prudent to handle all forms of this compound with care.[5]
GHS Hazard Statements:
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[4]
-
P270: Do not eat, drink or smoke when using this product.[4]
-
P273: Avoid release to the environment.[4]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]
-
P330: Rinse mouth.[4]
-
P391: Collect spillage.[4]
-
P501: Dispose of contents/container to an approved waste disposal plant.[4]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is paramount when working with this compound. The following table summarizes the recommended PPE.
| Body Part | Recommended PPE | Specifications |
| Eyes | Safety goggles with side-shields | Must be worn at all times in the laboratory. |
| Hands | Protective gloves | Chemically resistant gloves (e.g., nitrile) are recommended. |
| Body | Impervious clothing | A lab coat or other protective clothing should be worn. |
| Respiratory | Suitable respirator | Use in a well-ventilated area. A respirator may be necessary for handling large quantities or if there is a risk of aerosol formation. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring experimental integrity.
Receiving and Storage:
-
Upon receipt, inspect the package for any damage.
-
Store the lyophilized peptide at -20°C in a tightly sealed container, away from bright light.[4][6] For long-term storage, -80°C is recommended.[7]
-
Peptides containing cysteine, methionine, or tryptophan are prone to oxidation and should be stored under anaerobic conditions.[6]
Reconstitution and Aliquoting:
-
Before opening, allow the vial to warm to room temperature to prevent condensation.[6]
-
Briefly centrifuge the vial to ensure the peptide powder is at the bottom.
-
Reconstitute the peptide in a suitable sterile buffer or solvent as recommended by the supplier. Stock solutions can be stored at -20°C for up to 6 months or -80°C for longer periods.
-
To avoid repeated freeze-thaw cycles, aliquot the reconstituted peptide into single-use volumes.[6]
Experimental Use:
-
All work with this compound should be conducted in a designated area, preferably within a chemical fume hood or a biological safety cabinet, especially when handling solutions.
-
Use only in areas with appropriate exhaust ventilation.[4]
-
Avoid inhalation of dust or aerosols.[4]
-
Prevent contact with skin and eyes.[4]
-
Do not eat, drink, or smoke in the laboratory.[4]
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
| Incident | Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. Seek medical attention if irritation persists.[4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
| Spill | For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, evacuate the area and follow institutional emergency procedures. Ensure adequate ventilation.[4] |
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
Waste Segregation and Collection:
-
Solid Waste: Unused lyophilized peptide, contaminated gloves, pipette tips, and other disposable materials should be collected in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Unused peptide solutions and contaminated buffers should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container.
Disposal Method:
-
All waste containing this compound must be disposed of as hazardous chemical waste through an approved waste disposal facility.[4] Do not dispose of this compound down the drain or in the regular trash.
Visualizing the Workflow
To further clarify the handling and disposal procedures, the following diagrams illustrate the key steps.
Caption: A workflow for the safe handling of this compound from receipt to disposal.
Caption: A workflow for the proper segregation and disposal of this compound waste.
Mechanism of Action: this compound Induced Autophagy
This compound is a composite peptide consisting of the HIV-1 Tat protein transduction domain and a sequence from the autophagy protein Beclin 1.[3] The Tat domain facilitates the peptide's entry into cells.[8] Once inside, the Beclin 1 portion of the peptide disrupts the interaction between Beclin 1 and its negative regulator, GAPR-1 (Golgi-associated plant pathogenesis-related protein 1).[3][9] This releases Beclin 1, allowing it to participate in the formation of the Class III PI3K complex, a critical step in the initiation of autophagy.[1][10]
References
- 1. Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications [frontiersin.org]
- 3. Identification of a candidate therapeutic autophagy–inducing peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|MSDS [dcchemicals.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. genscript.com [genscript.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. BECLIN1: Protein Structure, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
